Technical Documentation Center

Murepavadin TFA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Murepavadin TFA

Core Science & Biosynthesis

Foundational

Murepavadin TFA mechanism of action on LptD protein

Title: Murepavadin (TFA): Mechanistic Interception of LptD-Mediated LPS Transport Subtitle: A Technical Deep-Dive into the First-in-Class OMPTA (Outer Membrane Protein Targeting Antibiotic) Executive Summary Murepavadin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Murepavadin (TFA): Mechanistic Interception of LptD-Mediated LPS Transport Subtitle: A Technical Deep-Dive into the First-in-Class OMPTA (Outer Membrane Protein Targeting Antibiotic)

Executive Summary

Murepavadin (POL7080) represents a paradigm shift in antimicrobial pharmacology, functioning as the first member of the Outer Membrane Protein Targeting Antibiotics (OMPTA) class.[1][2] Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), Murepavadin specifically targets the Lipopolysaccharide Transport Protein D (LptD) in Pseudomonas aeruginosa.[1][2][3]

This guide details the mechanism of action (MoA) of Murepavadin trifluoroacetate (TFA), the stable salt form used in research and early development.[2] It elucidates how the macrocyclic peptidomimetic binds to the periplasmic interface of LptD, effectively "jamming" the LPS transport machinery and causing rapid cell death through outer membrane (OM) destabilization.[4]

The Biological Target: The Lpt Translocon

To understand the inhibition, one must first understand the machinery. Gram-negative bacteria require the transport of Lipopolysaccharide (LPS) from the inner membrane (IM) to the outer leaflet of the OM.[5][6][7] This is achieved by the Lpt pathway , a trans-envelope protein bridge.

  • LptB2FGC: The ABC transporter at the Inner Membrane (IM) that powers the system.

  • LptA: The periplasmic chaperone that forms a continuous bridge.[8]

  • LptD/E Complex: The OM translocon.[7][8][9] LptD is a massive

    
    -barrel protein; LptE is a lipoprotein plug sitting inside the barrel.[6][8][9]
    

The Critical Step: LPS flows through the hydrophobic groove of LptA and is handed off to the N-terminal periplasmic domain of LptD (specifically the


-jellyroll domain). The LptD/E complex then undergoes a conformational change to insert LPS into the outer leaflet.[7]
Visualization: The Lpt Pathway & Murepavadin Blockade

LptPathway cluster_OM Outer Membrane (OM) cluster_IM Inner Membrane (IM) LptDE LptD/E Translocon (Target) LptA LptA Bridge (Chaperone) LptA->LptDE LPS Handoff Murepavadin Murepavadin (TFA) (Inhibitor) Murepavadin->LptDE High-Affinity Binding (Periplasm Interface) LptBFGC LptB2FGC (ABC Transporter) LptBFGC->LptA LPS Transfer

Figure 1: The Lpt pathway illustrating the interception of LPS transport by Murepavadin at the LptD periplasmic interface.[3][8][10]

Mechanism of Action: The "LPS Trap"

Murepavadin is a synthetic cyclic


-hairpin peptidomimetic derived from the antimicrobial peptide Protegrin-1 (PG-1).[2] However, unlike PG-1, it is non-lytic .[2][11]
Molecular Binding Dynamics

Murepavadin binds to the periplasmic domain of LptD , specifically interacting with the


-jellyroll domain and the insert domain. This region is crucial for receiving LPS from LptA.
  • Recognition: The peptide structure mimics the amphipathic nature of LPS or the LptA interface, allowing it to dock into the LptD periplasmic groove.

  • Allosteric Locking: Upon binding, Murepavadin prevents the conformational changes required for LptD to accept LPS from LptA.

  • LPS Accumulation: Because the LptB2FGC pump continues to push LPS into the periplasm, but the exit gate (LptD) is blocked, LPS accumulates in the inner membrane and periplasm.

  • Membrane Alteration: The lack of new LPS in the OM leads to increased membrane permeability, susceptibility to host immune factors, and eventually cell death.

Resistance Mapping

The specificity of this interaction is validated by resistance mutations.[3][10] Spontaneous resistant mutants often exhibit tandem duplications or substitutions in the periplasmic loop of LptD (e.g., residues near the


-jellyroll), which sterically hinder Murepavadin binding without fully abolishing LPS transport.[2]

Experimental Validation Protocols

To confirm this mechanism in a research setting, two primary pillars of evidence are required: Direct Binding (Photoaffinity Labeling) and Functional Inhibition (LPS Transport Assays).[2]

Protocol A: Photoaffinity Labeling of LptD

Objective: To demonstrate physical interaction between Murepavadin and LptD in live cells.

Materials:

  • Photoreactive Murepavadin probe (modified with p-benzoylphenylalanine [BPA] and an alkyne handle).[2]

  • P. aeruginosa culture (OD600 ~ 0.5).[2]

  • UV Lamp (365 nm).[2]

  • Lysis Buffer (1% DDM, 50 mM Tris-HCl).[2]

  • Click Chemistry Reagents (Azide-Biotin, CuSO4, THPTA, Sodium Ascorbate).[2]

Workflow:

  • Incubation: Incubate P. aeruginosa with the Murepavadin-BPA probe (1 µM) for 30 mins at 37°C. Include a competition control with excess unlabeled Murepavadin (100 µM).

  • Crosslinking: Irradiate samples with UV light (365 nm) for 20 mins on ice. Causality: UV activates the BPA moiety, forming a covalent bond only with proteins in immediate proximity (zero-length crosslink).[2]

  • Lysis & Solubilization: Pellet cells and lyse in buffer containing n-dodecyl-β-D-maltoside (DDM) to solubilize membrane proteins.[2]

  • Click Reaction: React the lysate with Azide-Biotin via Cu(I)-catalyzed click chemistry.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

  • Detection: Elute and analyze via Western Blot using anti-LptD antibodies.

    • Result: A strong LptD band in the probe lane; no band in the competition control lane.

Visualization: Photoaffinity Workflow

Photoaffinity Step1 Incubate Cells with Probe Step2 UV Irradiation (365 nm) Step1->Step2 Step3 Lysis & Solubilization Step2->Step3 Step4 Click Chemistry (Add Biotin) Step3->Step4 Step5 Streptavidin Pull-down Step4->Step5 Step6 Western Blot (Anti-LptD) Step5->Step6

Figure 2: Step-by-step workflow for validating Murepavadin-LptD interaction via photoaffinity labeling.

Quantitative Data Summary

The following table summarizes key pharmacological data points for Murepavadin (TFA) against P. aeruginosa.

ParameterValue / ObservationContext
Target LptD (Outer Membrane)Essential protein; surface accessible.[2]
MIC50 ~0.12 mg/LHighly potent against MDR strains.[1]
Binding Affinity (

)
Nanomolar range (estimated)High specificity for Pseudomonas LptD.[2]
Resistance Frequency

Low spontaneous resistance rate.[2]
Toxicity Signal Acute Kidney Injury (AKI)Observed in Phase III trials (IV formulation).[2]

Clinical & Developmental Implications

While Murepavadin demonstrated exceptional potency in vitro and in lung infection models, its systemic (intravenous) development was halted due to renal toxicity.[2] However, the mechanism remains valid and highly attractive.

  • Inhaled Formulations: Current development focuses on inhaled delivery (e.g., for Cystic Fibrosis patients) to maximize lung concentration while minimizing systemic renal exposure.[2]

  • Specificity: The high specificity for P. aeruginosa LptD (due to structural differences in the periplasmic domain compared to E. coli) preserves the gut microbiome, a significant advantage over broad-spectrum agents.

References

  • Srinivas, N. et al. (2010).[2][3] Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science. Link[2]

  • Andolina, G. et al. (2018).[2][8][12][13] Murepavadin interacts with the C-terminal domain of the lipopolysaccharide transport protein D. ACS Chemical Biology. Link[2]

  • Werneburg, M. et al. (2012).[2] Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics. ChemBioChem. Link[2]

  • Martin-Loeches, I. et al. (2018).[2][12] Murepavadin: a new antibiotic class in the pipeline.[11] Expert Review of Anti-infective Therapy. Link[2]

Sources

Exploratory

Technical Deep Dive: Structural Pharmacology of Murepavadin (POL7080)

Executive Summary Murepavadin (POL7080) represents a paradigm shift in antimicrobial chemotherapy, functioning as the first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA) .[1][2] Unlike traditional antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Murepavadin (POL7080) represents a paradigm shift in antimicrobial chemotherapy, functioning as the first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA) .[1][2] Unlike traditional antimicrobial peptides (AMPs) that induce non-specific membrane lysis, Murepavadin is a highly engineered peptidomimetic that targets the Lipopolysaccharide Transport Protein D (LptD) in Pseudomonas aeruginosa with high affinity.

This guide dissects the chemical architecture, synthetic pathways, and molecular mechanism of Murepavadin. It is designed for medicinal chemists and pharmacologists requiring a granular understanding of how this macrocycle achieves potent Gram-negative selectivity while navigating the challenges of renal toxicity.

Molecular Architecture & Chemical Structure

Murepavadin is a 14-residue, head-to-tail cyclized β-hairpin mimetic.[1] Its structure is evolutionarily inspired by the host-defense peptide Protegrin-1 (PG-1) but heavily optimized for stability and target specificity.

The Sequence

The chemical structure is defined by the following amino acid sequence, incorporating non-canonical residues to induce specific conformational constraints:

Sequence: cyclo[Ser-D-Pro-L-Pro-Thr-Trp-Ile-Dab-Orn-D-Dab-Dab-Trp-Dab-Dab-Ala][1][3]

PositionResidueConfigurationFunctionality
1 Ser (Serine)LPolar, Cyclization point (C-term/N-term junction)
2 D-Pro D β-Turn Inducer (Type II’)
3 Pro (Proline)Lβ-Turn Inducer (Template)
4 Thr (Threonine)LPolar, H-bonding
5 Trp (Tryptophan)LHydrophobic/Aromatic (Membrane anchoring)
6 Ile (Isoleucine)LHydrophobic (Amphipathicity)
7 Dab LCationic (LPS interaction)
8 Orn (Ornithine)LCationic (Solubility/Electrostatics)
9 D-Dab D Conformational Constraint
10 DabLCationic
11 TrpLHydrophobic/Aromatic
12 DabLCationic
13 DabLCationic
14 Ala (Alanine)LSpacer/Backbone

Note: Dab = 2,4-diaminobutyric acid.[4] The inclusion of D-Pro and D-Dab is critical for stabilizing the β-hairpin secondary structure and providing resistance to proteolytic degradation.

Structural Pharmacophore

The molecule adopts a stable β-hairpin conformation in solution, stabilized by the D-Pro-L-Pro template.[3] This mimics the disulfide-stabilized turn found in Protegrin-1 but avoids the metabolic instability of disulfide bridges.

  • Cationic Face: The abundance of Dab and Orn residues creates a highly positive charge density, facilitating initial electrostatic attraction to the negatively charged LPS on the P. aeruginosa outer membrane.

  • Hydrophobic Face: The Trp and Ile residues form a hydrophobic patch essential for inserting into the membrane interface and binding the LptD hydrophobic pocket.

Mechanism of Action: LptD Inhibition

Murepavadin does not permeabilize the membrane in a non-specific manner. Instead, it acts as a protein-protein interaction inhibitor.

The Target: LptD

LptD is a β-barrel outer membrane protein responsible for the final step of LPS insertion into the outer leaflet. It forms a complex with LptE.

  • Binding Site: Murepavadin binds to the periplasmic rim of the LptD β-barrel.

  • Effect: It locks LptD in a conformation that prevents the transport of LPS from the periplasmic bridge (LptA) to the cell surface.

  • Consequence: LPS accumulates in the inner membrane and periplasm, leading to membrane reorganization, accumulation of toxic intermediates, and bacterial cell death.

Pathway Visualization

MoA LPS_Synthesis LPS Synthesis (Inner Membrane) Lpt_Bridge Lpt Transport Bridge (LptB2FGC -> LptA) LPS_Synthesis->Lpt_Bridge Transport LptD LptD Transporter (Outer Membrane) Lpt_Bridge->LptD Transfer LPS_Insertion LPS Insertion (Outer Leaflet) LptD->LPS_Insertion Normal Function Accumulation LPS Accumulation (Periplasm/IM) LptD->Accumulation Blocked by Murepavadin Murepavadin Murepavadin (Peptidomimetic) Murepavadin->LptD High Affinity Binding (Inhibition) Cell_Death Bacterial Cell Death (OM Integrity Loss) Accumulation->Cell_Death Toxicity

Figure 1: Mechanism of Action. Murepavadin intercepts the LPS transport pathway at the LptD node, causing lethal accumulation of LPS intermediates.[5][6][7][8]

Synthetic Methodology (Protocol)

The synthesis of Murepavadin is challenging due to the presence of non-canonical amino acids (Dab, Orn) and the requirement for head-to-tail cyclization. The following protocol utilizes Fmoc-SPPS (Solid Phase Peptide Synthesis) on 2-Chlorotrityl Chloride (2-CTC) resin, which allows for the cleavage of the protected peptide fragment.

Reagents & Setup
  • Resin: 2-Chlorotrityl chloride resin (Low loading ~0.4-0.6 mmol/g to prevent aggregation).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and OxymaPure (Ethyl (hydroxyimino)cyanoacetate). Note: Oxyma is preferred over HOBt for lower racemization risks with D-amino acids.

  • Deprotection: 20% Piperidine in DMF.[9]

  • Cleavage Cocktail: 1% TFA in DCM (to keep side-chain protection intact).

Step-by-Step Workflow

Step 1: Resin Loading

  • Swell 2-CTC resin in dry DCM.

  • Load the first amino acid (Fmoc-Ala-OH) with DIPEA.

  • Cap unreacted sites with Methanol/DIPEA/DCM.[10]

Step 2: Linear Assembly (Fmoc-SPPS)

  • Deprotect: Wash with 20% Piperidine/DMF (2 x 5 min).

  • Wash: DMF (3x), DCM (3x).

  • Couple: Add Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma (3 eq). React for 60 min.

  • Monitor: Perform Kaiser test. If positive (blue), repeat coupling.

  • Repeat for the full 14-mer sequence: H-Ser(tBu)-D-Pro-Pro-Thr(tBu)-Trp(Boc)-Ile-Dab(Boc)-Orn(Boc)-D-Dab(Boc)-Dab(Boc)-Trp(Boc)-Dab(Boc)-Dab(Boc)-Ala-OH.

Step 3: Cleavage of Protected Peptide

  • Treat resin with 1% TFA in DCM (10 x 2 min). Critical: Do not use high TFA concentration; we need the side chains (Boc, tBu) to remain protected.

  • Filter into pyridine/methanol to neutralize TFA immediately.

  • Concentrate and precipitate the linear protected peptide in water/ice.

Step 4: Cyclization (Head-to-Tail)

  • Dissolve linear peptide in dilute DMF (<1 mM) to favor intramolecular reaction over intermolecular oligomerization.

  • Add PyBOP (3 eq) and DIPEA (6 eq).

  • Stir for 12-24 hours. Monitor by HPLC for the shift in retention time.

Step 5: Global Deprotection & Purification

  • Treat cyclic peptide with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Synthesis Flowchart

Synthesis Resin 2-CTC Resin Loading (Fmoc-Ala) SPPS Linear Assembly (Fmoc-SPPS) Reagents: Oxyma/DIC Resin->SPPS Cleavage Mild Cleavage (1% TFA/DCM) Retain Side-Chain PG SPPS->Cleavage Cyclization Macrocyclization (Dilute DMF, PyBOP) Head-to-Tail Cleavage->Cyclization Deprotection Global Deprotection (95% TFA) Cyclization->Deprotection Purification RP-HPLC & Lyophilization Deprotection->Purification

Figure 2: Synthetic workflow for Murepavadin production.[1][11] The critical step is the mild cleavage to generate the side-chain protected linear precursor for cyclization.

Structure-Toxicity Relationship (STR)

While Murepavadin showed exceptional efficacy, its intravenous (IV) development was halted in Phase III due to Acute Kidney Injury (AKI) . Understanding the structural basis of this toxicity is vital for future OMPTA design.

Renal Accumulation
  • Mechanism: The high cationic charge density (5 Dab + 1 Orn residues) facilitates uptake by renal proximal tubule cells via megalin-mediated endocytosis .

  • Lysosomal Trapping: Once endocytosed, the peptide accumulates in lysosomes. Unlike linear peptides which are rapidly degraded, the D-Pro-L-Pro stabilized macrocycle is highly resistant to lysosomal proteases.

  • Result: Accumulation leads to lysosomal swelling (phospholipidosis-like phenotype) and subsequent cellular necrosis.

The Pivot to Inhalation

To mitigate this, the formulation was pivoted to inhalation (nebulization) for Cystic Fibrosis patients.

  • Rationale: Local delivery achieves high lung concentrations (above MIC) while maintaining low systemic plasma levels, thereby sparing the kidneys from toxic exposure levels.

References

  • Srinivas, N., et al. (2010).[12][13] Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science. Link

  • Moehle, K., et al. (2024).[9] Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Biomolecules. Link

  • Martin-Loeches, I., et al. (2018). Murepavadin: a new antibiotic class in the pipeline. Expert Review of Anti-infective Therapy. Link

  • Wach, A., et al. (2018). Pharmacokinetics, Tolerability, and Safety of Murepavadin in Subjects with Renal Function Impairment. Antimicrobial Agents and Chemotherapy.[4][8][9][12][14][15][16] Link

  • Werner, J., et al. (2023). Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics.[17] Microbiology Spectrum. Link

Sources

Foundational

An In-Depth Technical Guide to the Specificity of Murepavadin for Pseudomonas aeruginosa

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Murepavadin (POL7080) represents a pioneering class of outer membrane protein-targeting antibiotics, exhibiting potent and specif...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (POL7080) represents a pioneering class of outer membrane protein-targeting antibiotics, exhibiting potent and specific bactericidal activity against the opportunistic pathogen Pseudomonas aeruginosa. This guide provides a comprehensive technical overview of the molecular underpinnings of Murepavadin's remarkable specificity. We will dissect its novel mechanism of action, elucidate the structural basis for its targeted activity, present detailed methodologies for evaluating its specificity, and discuss the known mechanisms of resistance. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study of novel antimicrobials and the development of targeted therapeutics against multidrug-resistant bacteria.

Introduction: The Challenge of Pseudomonas aeruginosa and the Advent of Murepavadin

Pseudomonas aeruginosa is a formidable Gram-negative bacterium, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2] Its capacity to cause severe and often life-threatening infections, particularly in immunocompromised individuals and patients with cystic fibrosis, underscores the urgent need for novel therapeutic strategies.[1] Murepavadin, a synthetic peptidomimetic, has emerged as a promising new agent specifically designed to combat P. aeruginosa infections.[3] It is the first in its class to selectively target an outer membrane protein, offering a novel approach to overcoming the challenges posed by this resilient pathogen.[3] The narrow-spectrum activity of Murepavadin is a significant advantage, as it minimizes the impact on the host's native microbiota and reduces the selective pressure that drives the emergence of broader antibiotic resistance.[4]

Mechanism of Action: A Targeted Disruption of Outer Membrane Biogenesis

Murepavadin exerts its bactericidal effect by targeting and inhibiting the function of the Lipopolysaccharide (LPS) transport protein D (LptD).[3][5] LptD is an essential component of the LPS transport machinery in Gram-negative bacteria, responsible for the final step of translocating LPS from the periplasm to the outer leaflet of the outer membrane.[5][6] By binding to LptD, Murepavadin obstructs this crucial process, leading to the accumulation of LPS in the inner membrane and periplasm.[1] This disruption of outer membrane biogenesis results in increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[1][3][5]

cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane Murepavadin Murepavadin LptD LptD Murepavadin->LptD Inhibition LptD->LPS_transport Translocation LPS_periplasm LPS LPS_periplasm->LptD Binding LPS_synthesis LPS Synthesis LPS_synthesis->LPS_periplasm LptB2FGC LptA

Figure 1: Simplified workflow of Murepavadin's mechanism of action. Murepavadin inhibits the LptD-mediated translocation of LPS to the outer membrane.

The Molecular Basis of Specificity: A Tale of Two Proteins

The remarkable specificity of Murepavadin for P. aeruginosa lies in the structural distinctions of its target, LptD, compared to orthologs in other Gram-negative bacteria. The conformation of LptD in P. aeruginosa differs significantly from that in Escherichia coli.[7] A key differentiating feature is the presence of an extended N-terminal periplasmic segment in the LptD of Pseudomonas species, which includes an additional 100 amino acids not found in other Gram-negative bacteria.[8]

Photoaffinity labeling studies have provided evidence that Murepavadin cross-links to this unique periplasmic segment of LptD in P. aeruginosa, which encompasses a β-jellyroll domain and the characteristic N-terminal insert.[6] This specific interaction is thought to be the primary determinant of Murepavadin's narrow spectrum of activity. The structural differences in the LptD of other Gram-negative species, such as E. coli, likely preclude effective binding of Murepavadin, rendering them intrinsically resistant to its effects.

cluster_Pa Pseudomonas aeruginosa cluster_Ec Escherichia coli Pa_LptD P. aeruginosa LptD Periplasmic Domain Transmembrane Domain Pa_insert Unique N-terminal Insert (~100 aa) Pa_LptD:periplasmic->Pa_insert Contains Ec_LptD E. coli LptD Periplasmic Domain Transmembrane Domain Murepavadin Murepavadin Murepavadin->Ec_LptD:periplasmic No significant binding Murepavadin->Pa_insert High-affinity binding

Figure 2: Logical relationship illustrating the basis of Murepavadin's specificity for P. aeruginosa LptD.

Methodologies for Evaluating Specificity

A robust evaluation of Murepavadin's specificity involves a combination of microbiological and biochemical assays. These methods provide a self-validating system to confirm its narrow spectrum of activity and its direct interaction with the intended molecular target.

Determination of Minimum Inhibitory Concentration (MIC)

The cornerstone of assessing antibiotic specificity is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial species. The broth microdilution method, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.[9][10][11]

Table 1: Comparative MIC Values for Murepavadin

Bacterial SpeciesTypeMurepavadin MIC Range (mg/L)
Pseudomonas aeruginosaGram-negative0.06 - 0.25[2][12]
Escherichia coliGram-negative>64[13]
Klebsiella pneumoniaeGram-negative>64[13]
Acinetobacter baumanniiGram-negative>64[13]
Enterobacter cloacaeGram-negativeNot explicitly found, but expected to be high
Staphylococcus aureusGram-positive>64[13]
Enterococcus faecalisGram-positiveNot explicitly found, but expected to be high

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07-A11 Guidelines)

  • Preparation of Murepavadin Stock Solution: Prepare a stock solution of Murepavadin in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Murepavadin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.015 to 32 mg/L).[2][4] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: From a fresh overnight culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of Murepavadin that completely inhibits visible bacterial growth.

Target Engagement: Murepavadin-LptD Binding Assays

Directly demonstrating the interaction between Murepavadin and LptD is crucial for confirming its mechanism of action. While various biophysical methods can be employed, photoaffinity labeling has been successfully used to identify the binding site of Murepavadin on P. aeruginosa LptD.[6]

Conceptual Workflow: Photoaffinity Labeling

This technique involves synthesizing a derivative of Murepavadin that incorporates a photo-reactive group. This probe is then incubated with the target protein (or whole cells/membranes), and upon exposure to UV light, a covalent bond is formed between the probe and its binding partner. Subsequent proteomic analysis can then identify the cross-linked protein and even pinpoint the specific amino acid residues involved in the interaction.

start Start step1 Synthesize Photo-reactive Murepavadin Probe start->step1 step2 Incubate Probe with P. aeruginosa Outer Membrane Proteins step1->step2 step3 Expose to UV Light (Covalent Cross-linking) step2->step3 step4 Isolate Cross-linked Protein Complex step3->step4 step5 Proteolytic Digestion step4->step5 step6 Mass Spectrometry (LC-MS/MS) step5->step6 end Identify LptD and Binding Site step6->end

Figure 3: Conceptual workflow for identifying the Murepavadin binding site on LptD using photoaffinity labeling.

Experimental Protocol: Outer Membrane Protein Extraction for Binding Assays

  • Cell Culture and Harvest: Grow P. aeruginosa to mid-log phase in a suitable broth medium. Harvest the cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a lysozyme and protease inhibitors. Lyse the cells using a French press or sonication.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed to pellet unbroken cells and debris.

  • Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Outer Membrane Isolation: Resuspend the membrane pellet and use a density gradient centrifugation (e.g., sucrose gradient) or differential detergent solubilization to separate the inner and outer membranes.

  • Protein Solubilization: Solubilize the outer membrane proteins using a suitable detergent (e.g., Triton X-100, LDAO).

  • Quantification: Determine the protein concentration of the solubilized outer membrane fraction using a detergent-compatible protein assay (e.g., BCA assay). The extracted proteins are now ready for use in binding assays.

Mechanisms of Resistance

While Murepavadin's novel mechanism and specificity are advantageous, the potential for resistance development must be understood. In vitro studies have shown that resistance to Murepavadin in P. aeruginosa can emerge through mutations in several genes.

  • lptD Mutations: As the direct target, mutations in the lptD gene can lead to reduced susceptibility to Murepavadin. These mutations are often found in the periplasmic domain of the protein, potentially altering the binding site of the antibiotic.[9] A tandem duplication of residues in the periplasmic region of LptD has also been associated with resistance.[1][4]

  • LPS Biosynthesis Genes: Mutations in genes involved in the biosynthesis of LPS, such as lpxL1 and lpxL2, have been linked to high-level Murepavadin resistance.[2] These mutations can alter the structure of lipid A, which may indirectly affect the conformation or function of the LptD protein.

  • pmrB Mutations: Mutations in the pmrB gene, which encodes a sensor kinase involved in a two-component regulatory system that modifies lipid A, can confer resistance to Murepavadin and cross-resistance to colistin.[1]

Conclusion

Murepavadin's specificity for Pseudomonas aeruginosa is a testament to the power of targeted drug design. Its unique mechanism of action, centered on the inhibition of the LptD protein, and its high selectivity, driven by the distinct structural features of the P. aeruginosa LptD, make it a highly promising candidate for the treatment of infections caused by this challenging pathogen. The methodologies outlined in this guide provide a framework for the continued investigation of Murepavadin and other novel, narrow-spectrum antibiotics. A thorough understanding of its specificity and potential resistance mechanisms is paramount for its successful clinical development and its responsible deployment in the ongoing battle against antimicrobial resistance.

References

  • (A) Left: the alignment of crystallography structure of Escherichia coli LptD (surface mode, pink and blue) and Pseudomonas aeruginosa (mesh mode, green). Middle - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. (2024). Frontiers in Microbiology. [Link]

  • Murepavadin. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa. (2023). Microbiology Spectrum. [Link]

  • Alignment of LptE, LpxC, and LptD protein sequences from E. coli (Ec)... (n.d.). In ResearchGate. Retrieved February 9, 2026, from [Link]

  • Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa. (2018). ACS Chemical Biology. [Link]

  • Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. (n.d.). In PMC. Retrieved February 9, 2026, from [Link]

  • Crystal structure of PA0833 periplasmic domain from Pseudomonas aeruginosa reveals an unexpected enlarged peptidoglycan binding pocket. (2019). Biochemical and Biophysical Research Communications. [Link]

  • Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. (n.d.). In PMC. Retrieved February 9, 2026, from [Link]

  • Crystal structure of LptH, the periplasmic component of the lipopolysaccharide transport machinery from Pseudomonas aeruginosa. (2015). The FEBS Journal. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). In CLSI. Retrieved February 9, 2026, from [Link]

  • Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates. (2021). Journal of Antimicrobial Chemotherapy. [Link]

  • Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates | Request PDF. (n.d.). In ResearchGate. Retrieved February 9, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). In ResearchGate. Retrieved February 9, 2026, from [Link]

  • Murepavadin promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential. (n.d.). In PMC. Retrieved February 9, 2026, from [Link]

  • Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux. (2024). MDPI. [Link]

  • MIC Values (μg mL −1 ) against Staphylococcus aureus and Acinetobacter... (n.d.). In ResearchGate. Retrieved February 9, 2026, from [Link]

  • (PDF) Murepavadin. Outer membrane protein-targeting antibiotic, Inhibitor of LptD-mediated lipopolysaccharide (LPS) transport, Treatment of Pseudomonas aeruginosa respiratory infections. (n.d.). In ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (n.d.). In PMC. Retrieved February 9, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). In WOAH - Asia. Retrieved February 9, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). In Protocols.io. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Optimizing Peptidomimetic Macrocyclization: The Critical Role of Trifluoroacetic Acid in Murepavadin Synthesis

Executive Summary Murepavadin (POL7080) represents a paradigm shift in antibiotic development, functioning as a first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA) against Pseudomonas aeruginosa. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Murepavadin (POL7080) represents a paradigm shift in antibiotic development, functioning as a first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA) against Pseudomonas aeruginosa. Its structure—a 14-mer β-hairpin mimetic constrained by a macrocyclic backbone—presents unique synthetic challenges. Trifluoroacetic acid (TFA) acts as the central chemical modulator throughout this process. It serves a dualistic role: it is the essential reagent for resin cleavage and global deprotection, yet it constitutes a critical impurity that must be rigorously managed in the final drug substance. This guide details the precise manipulation of TFA concentrations to orchestrate the transition from linear precursor to bioactive macrocycle.

The Synthetic Landscape: Murepavadin Structure & Strategy

Murepavadin is not a standard peptide; it is a peptidomimetic derived from the host-defense peptide Protegrin-1.[1] Its synthesis relies on the Protein Epitope Mimetic (PEM) platform.[2][3]

  • Sequence: cyclo-[Ser-D-Pro-Pro-Thr-Trp-Ile-Dab-Orn-D-Dab-Dab-Trp-Dab-Dab-Ala][4][5]

  • Key Structural Features:

    • D-Pro-L-Pro Template: Induces the β-hairpin turn.

    • Cationic Charge: High density of Diaminobutyric acid (Dab) and Ornithine (Orn) residues.

    • Protecting Group Strategy: Fmoc/tBu (orthogonal protection).

The synthesis follows a "Two-Stage Acidolytic Strategy." Unlike standard linear peptides where cleavage and deprotection occur simultaneously, Murepavadin requires the peptide to be cleaved from the resin fully protected to allow for solution-phase cyclization.

Phase I: Controlled Resin Cleavage (The "Soft" Acidolysis)

The first critical intervention of TFA occurs after the linear assembly of the 14-mer on 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC linker is highly acid-sensitive, allowing cleavage without removing side-chain protecting groups (Boc, tBu, Trt).

Mechanistic Rationale

Using high-concentration TFA here would deprotect the side chains (specifically the


-amines of Dab and 

-amines of Orn). If these amines are exposed during cyclization, they will compete with the N-terminal amine, leading to polymerization and branched byproducts rather than the desired head-to-tail macrocycle.
Protocol: 1% TFA Cleavage

Objective: Release linear protected peptide (LPP) while maintaining Boc/tBu integrity.

  • Preparation: Cool the resin-peptide bed to 0°C to suppress kinetic deprotection rates.

  • Cocktail: Prepare 1% TFA (v/v) in Dichloromethane (DCM).

  • Execution:

    • Treat resin with 1% TFA/DCM (5 mL per gram of resin).

    • Agitate for 2 minutes (short bursts).

    • Filter immediately into a neutralizing solution (10% Pyridine in Methanol).

    • Note: The pyridine neutralizes the TFA instantly, preventing premature deprotection of the sensitive Trp(Boc) or Dab(Boc) residues.

  • Validation: Analyze filtrate by HPLC-MS. Mass should correspond to the fully protected linear peptide.

Phase II: Global Deprotection (The "Hard" Acidolysis)

Once the linear peptide is cyclized (typically using HATU/DIPEA in solution), the protecting groups must be removed. This step requires "Hard" acidolysis to remove the acid-labile Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) groups.

The Scavenger System

Murepavadin contains two Tryptophan (Trp) residues. During TFA deprotection, the generated tert-butyl carbocations (


) are highly electrophilic and will alkylate the electron-rich indole ring of Tryptophan, causing permanent mass adducts (+56 Da).

Required Scavengers:

  • Triisopropylsilane (TIS): Traps stable carbocations.

  • Water: Hydrolyzes trifluoroacetates and acts as a bulk nucleophile.

Protocol: Global Deprotection

Objective: Remove all side-chain protecting groups from the cyclic intermediate.

  • Cocktail Preparation:

    • TFA: 95%[6]

    • TIS: 2.5%[6]

    • H₂O: 2.5%[6]

    • Total Volume: 10 mL per gram of crude cyclic peptide.

  • Reaction:

    • Dissolve crude cyclic peptide in the cocktail.

    • Stir at room temperature (20–25°C) for 2–3 hours.

    • Monitoring: Check HPLC for disappearance of the protected peak.

  • Work-up:

    • Precipitate the peptide by adding the reaction mixture dropwise into cold Diethyl Ether (-20°C).

    • Centrifuge and wash the pellet 3x with ether to remove TFA and organic scavengers.

Phase III: Purification & Ion Pairing

The crude Murepavadin is now a polycationic species. Without an ion-pairing agent, it will elute as a broad, tailing peak on C18 columns due to silanol interactions.

  • Role of TFA in Mobile Phase: 0.1% TFA lowers the pH (~2.0), protonating surface silanols (Si-OH) on the column to prevent cation exchange. Simultaneously, the trifluoroacetate anion (

    
    ) forms hydrophobic ion pairs with the peptide's cationic sites (Dab/Orn), increasing retention and sharpening the peak.
    
Data Summary: TFA Impact on Purification
Parameter0.1% Formic Acid0.1% TFAImpact of TFA
pH ~2.7~2.0Stronger suppression of silanol ionization.
Peak Shape Broad, TailingSharp, SymmetricalIon-pairing effect tightens elution band.
Retention LowerHigherHydrophobic counterion increases interaction with C18.
Resolution PoorHighEssential for separating diastereomers.

Phase IV: The Salt Exchange Challenge

The final drug substance cannot remain as a TFA salt due to cytotoxicity and potential immunogenicity. However, Murepavadin's high positive charge creates a very strong association with the trifluoroacetate counterions.

Protocol: TFA to Acetate Exchange

  • Column: Use a Quaternary Ammonium Anion Exchange resin (e.g., Dowex 1x2) or perform on-column exchange during the final HPLC polish.

  • Method (On-Column):

    • Load TFA-salt peptide onto C18 column.[7]

    • Wash with 5–10 column volumes of 0.1 M Ammonium Acetate or dilute HCl (depending on desired final salt).

    • Elute with Acetonitrile/Water gradient (using Acetic Acid instead of TFA).

  • QC Requirement: Residual TFA content must be quantified (typically <0.25% w/w) using 19F-NMR or Ion Chromatography (IC).

Visualizing the Workflow

Diagram 1: The Two-Stage Acid Strategy

This flow illustrates the critical separation of cleavage and deprotection events.

MurepavadinSynthesis cluster_tfa TFA Critical Control Points Resin Linear Peptide on 2-CTC Resin (Fully Protected) Cleavage Phase 1: Soft Cleavage 1% TFA / DCM (Scavenger Free) Resin->Cleavage Acidolysis ProtectedPeptide Protected Linear Peptide (Side chains: Boc/tBu intact) Cleavage->ProtectedPeptide Releases Peptide Cyclization Macrocyclization (HATU / DIPEA) ProtectedPeptide->Cyclization Head-to-Tail CyclicProtected Cyclic Protected Peptide Cyclization->CyclicProtected Deprotection Phase 2: Global Deprotection 95% TFA / 2.5% TIS / 2.5% H2O CyclicProtected->Deprotection Removal of Boc/tBu CrudeDrug Crude Murepavadin (TFA Salt) Deprotection->CrudeDrug Exchange Salt Exchange (TFA -> Acetate) CrudeDrug->Exchange Ion Exchange FinalDrug Murepavadin Acetate (Drug Substance) Exchange->FinalDrug

Caption: The "Two-Stage" synthetic route separating resin cleavage (1% TFA) from global deprotection (95% TFA) to enable successful macrocyclization.

Diagram 2: Scavenging Mechanism

The chemical necessity of scavengers during the high-TFA phase.

ScavengerMech TFA 95% TFA Boc Boc-Group (on Trp/Dab) TFA->Boc Protonation Carbocation t-Butyl Carbocation (tBu+) Boc->Carbocation Elimination Trp Tryptophan Indole (Side Chain) Carbocation->Trp Alkylation (If Unchecked) TIS Triisopropylsilane (TIS) Carbocation->TIS Hydride Transfer (Preferred Path) Adduct Trp-tBu Adduct (+56 Da Impurity) Trp->Adduct SafeWaste Scavenged Product (Isobutylene/Silane) TIS->SafeWaste

Caption: Mechanism of scavenger action. TIS intercepts the reactive t-butyl carbocation before it can alkylate the Tryptophan indole ring.

References

  • Polyphor AG. (2014). Synthesis of Protein Epitope Mimetics (PEMs). In Chemical Synthesis of Potent Antimicrobial Peptide Murepavadin. Retrieved from

  • Robinson, J. A. (2011). Protein Epitope Mimetics: From New Antibiotics to Supramolecular Synthetic Vaccines. Accounts of Chemical Research. Retrieved from

  • Biotage. (2023).[8] Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. (Discusses TFA cleavage cocktails). Retrieved from

  • LifeTein. (2024). TFA Removal and Salt Exchange Protocols for Cationic Peptides. Retrieved from

  • GenScript. (2024). Impact of TFA in Peptide Synthesis and Exchange Services. Retrieved from

Sources

Foundational

Murepavadin TFA vs POL7080 nomenclature

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Murepavadin (POL7080) Nomenclature, Salt Forms, and Experimental Optimization Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Murepavadin (POL7080) Nomenclature, Salt Forms, and Experimental Optimization

Executive Summary

Murepavadin (INN) and POL7080 refer to the same active pharmaceutical ingredient (API), a first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA) specific for Pseudomonas aeruginosa.[1][2][3]

While the nomenclature is interchangeable regarding the peptide sequence, the physical form of the reagent used in preclinical research (typically Murepavadin TFA salt ) differs critically from the theoretical Free Base often used in molarity calculations. Failure to account for the trifluoroacetate (TFA) counter-ion mass and its potential cytotoxicity can lead to gross errors in MIC determination and false-negative viability data in sensitive cell lines.

This guide provides the definitive technical breakdown of the nomenclature, chemical structure, and a self-validating protocol for experimental handling.

Part 1: Chemical Identity & Nomenclature

The core confusion stems from the developmental lifecycle of the drug.[4] POL7080 was the developmental code used by Polyphor Ltd. Murepavadin is the International Nonproprietary Name (INN) assigned later.[1]

Structural Specifications

Murepavadin is a synthetic 14-amino-acid cyclic


-hairpin peptidomimetic.[5][6] It is engineered to mimic the cationic antimicrobial peptide Protegrin I  but with reduced hemolytic activity and increased specificity for P. aeruginosa.
FeatureSpecification
Generic Name Murepavadin
Code Name POL7080
Chemical Class Peptidomimetic (OMPTA)
Target LptD (Lipopolysaccharide Transport Protein D)
CAS Number 944252-63-5
Molecular Formula (Free Base)

Molecular Weight (Free Base) 1553.84 g/mol
Common Research Form Murepavadin Trifluoroacetate (TFA) Salt
The Stoichiometry Trap

Research-grade Murepavadin is purified via Reverse-Phase HPLC (RP-HPLC) using TFA as an ion-pairing agent.[1] Consequently, the lyophilized powder is a TFA salt , not the free base.

  • Free Base MW: 1553.84 g/mol

  • TFA Salt MW:

    
     g/mol [1]
    

Where


 is the number of TFA counter-ions.[7] Murepavadin contains multiple basic residues (e.g., Dab, Ornithine-analogs).[1] Typically, 

ranges from 3 to 5 , meaning the salt form can weigh 30-40% more than the free base.

Critical Insight: If you prepare a stock solution using the Free Base MW (1553.84) but weigh out the TFA salt, your actual concentration will be ~30% lower than calculated.

Part 2: Mechanism of Action (LptD Pathway)

Murepavadin functions by binding to LptD , an essential outer membrane


-barrel protein involved in the transport of Lipopolysaccharide (LPS) to the bacterial surface.[2][6]

Mechanism Logic:

  • LPS Synthesis: Lipid A-core-O-antigen is synthesized in the inner membrane.

  • Transport: The Lpt machinery (LptA-G) bridges the periplasm.

  • Blockade: Murepavadin binds to the periplasmic loop of LptD.

  • Lethality: LPS accumulation in the inner membrane triggers envelope stress and cell death.

LptD_Pathway cluster_inner Inner Membrane cluster_periplasm Periplasm cluster_outer Outer Membrane LPS_Syn LPS Synthesis LptBFG LptBFG (ABC Transporter) LPS_Syn->LptBFG Translocation LptA LptA Bridge LptBFG->LptA Transport LptD LptD (Target) LptA->LptD Hand-off LPS_Surface LPS on Surface LptD->LPS_Surface Insertion Murepavadin Murepavadin (POL7080) Murepavadin->LptD BINDS & BLOCKS

Figure 1: Mechanism of Action.[1] Murepavadin interrupts the final step of LPS transport by binding to LptD.[2][6]

Part 3: The "Hidden" Variable: Counter-Ion Toxicity

While TFA is standard for peptide purification, it is biologically active. High concentrations of TFA can:

  • Acidify Culture Media: Altering pH in unbuffered systems.

  • Cytotoxicity: TFA inhibits osteoblast proliferation and can be toxic to sensitive mammalian cells at high micromolar concentrations.[8]

  • Experimental Artifacts: In in vivo models, TFA salts can cause local inflammation that is unrelated to the peptide itself.

Recommendation: For in vivo studies or sensitive cell-based assays (e.g., hemolysis, mammalian cytotoxicity), use Murepavadin Acetate or Murepavadin HCl .[1] If only the TFA salt is available, you must control for TFA toxicity or perform a salt exchange (lyophilization from weak HCl).[1]

Part 4: Validated Experimental Protocols

Protocol A: Precision Stock Solution Preparation

Objective: To prepare a stock solution with <1% error in molarity.

The "Net Peptide Content" (NPC) Correction: Do not assume the powder in the vial is 100% peptide. It contains Peptide + Counter-ions + Bound Water.[7][9]

  • Check CoA: Look for the "Net Peptide Content" or "N%" value on the Certificate of Analysis. If unavailable, assume 70% for a TFA salt cationic peptide as a conservative estimate, but quantitative amino acid analysis (AAA) is the gold standard.

  • Calculation:

    
    
    

Step-by-Step:

  • Weigh the lyophilized powder (e.g., 5.0 mg).

  • Calculate the actual peptide mass:

    
    .[1]
    
  • Calculate moles:

    
    .[1]
    
  • Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM). DMSO prevents aggregation and is compatible with MIC assays when diluted >100-fold.

    • Note: Avoid dissolving directly in water for long-term storage; cationic peptides can adhere to glass and plastic.

Protocol B: MIC Assay (Cation-Adjusted)

Objective: To determine susceptibility of P. aeruginosa without cation interference.[1]

Context: Murepavadin is a cationic peptide. Its activity is sensitive to divalent cations (


, 

) which stabilize the LPS membrane.[1]
  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1]

    • 
      : 20-25 mg/L[1]
      
    • 
      : 10-12.5 mg/L[1]
      
    • Warning: Unadjusted MHB varies wildly in cation content, leading to poor reproducibility.

  • Plasticware: Use Polypropylene (PP) plates.[1] Polystyrene (PS) can bind cationic peptides, artificially raising the MIC (false resistance).[1]

  • Inoculum: Standard

    
     CFU/mL.
    
  • Readout: No metabolic dyes (Resazurin) if possible, as peptide-membrane interactions can sometimes interfere. Visual turbidity is robust.

Part 5: Experimental Decision Workflow

Use this logic tree to select the correct form and protocol for your specific application.

Workflow Start Start: Select Experiment Type Assay Type? Start->Type InVitro In Vitro MIC (Bacteria Only) Type->InVitro Microbiology InVivo In Vivo / Cell Culture (Mammalian) Type->InVivo Toxicity/Efficacy Salt_TFA Use Murepavadin TFA (Standard Research Grade) InVitro->Salt_TFA Salt_Acetate Use Murepavadin Acetate (or Salt Exchange) InVivo->Salt_Acetate Avoid TFA Tox Calc Calculate Concentration using Net Peptide Content Salt_TFA->Calc Salt_Acetate->Calc DMSO Dissolve in DMSO (Stock 10mM) Calc->DMSO Media Use CAMHB (Cation Adjusted) DMSO->Media Dilute for MIC Control Include Vehicle Control (DMSO + Counterion) DMSO->Control Dilute for Cells

Figure 2: Decision tree for selecting the appropriate salt form and solvent based on experimental intent.

References

  • Polyphor Ltd. (2010).[1] Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science. [1]

  • Sader, H. S., et al. (2018).[1] Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[2][3][8][10][11][12] [1]

  • Cornish, J., et al. (1999).[1][13] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. [1]

  • AmbioPharm. (2023).[1] Net Peptide Content vs. Total Peptide Content: A Critical Distinction for Researchers.

  • ClinicalTrials.gov. (2019).[1] Study to Evaluate the Efficacy and Safety of Murepavadin in Patients with VAP (Phase III). Identifier: NCT03582007.[10]

Sources

Exploratory

Technical Guide: Murepavadin Interaction with the Pseudomonas aeruginosa Outer Membrane

[1][2][3][4][5] Executive Summary Murepavadin (POL7080) represents a paradigm shift in Gram-negative antimicrobial development.[1][2][3] Unlike traditional antibiotics that target peptidoglycan synthesis or ribosomal fun...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Murepavadin (POL7080) represents a paradigm shift in Gram-negative antimicrobial development.[1][2][3] Unlike traditional antibiotics that target peptidoglycan synthesis or ribosomal function, Murepavadin is a Peptidomimetic Outer Membrane Protein Targeting Antibiotic (OMPTA) .[2] It specifically targets the Lipopolysaccharide Transport Protein D (LptD) in Pseudomonas aeruginosa.[4][5][1][6][2][3]

This guide details the molecular mechanics of this interaction, providing researchers with a validated experimental framework to study LptD inhibition. It moves beyond simple efficacy data to explore the causality of cell death: the arrest of LPS transport and subsequent accumulation of toxic intermediates in the inner membrane.

Molecular Architecture & Target Mechanism[6]

The Target: LptD/LptE Complex

The LptD/LptE complex is the final gatekeeper in the LPS transport machinery (LptA-G).

  • LptD: A

    
    -barrel outer membrane protein (OMP) with a large N-terminal periplasmic domain forming a 
    
    
    
    -jellyroll structure.[2]
  • LptE: A lipoprotein that resides inside the barrel of LptD, stabilizing it and aiding in the insertion of LPS into the outer leaflet.

The Ligand: Murepavadin
  • Structure: A 14-residue cyclic

    
    -hairpin peptidomimetic.[5]
    
  • Scaffold: Inspired by the host-defense peptide Protegrin I (PG-1).[6][2]

  • Optimization: Stabilized by a D-Pro-L-Pro template to maintain the

    
    -hairpin conformation, essential for LptD recognition.
    
The Interaction (Mechanism of Action)

Murepavadin binds to the periplasmic


-jellyroll domain  of LptD.[4] This binding event is distinct from the pore-forming mechanism of cationic antimicrobial peptides (AMPs).[2] Instead, it acts as a "molecular wedge," arresting the transfer of LPS from the periplasmic bridge (LptA) to the LptD/E complex.[2]

Consequence:

  • Transport Arrest: LPS molecules are synthesized but cannot reach the cell surface.

  • Inner Membrane Accumulation: LPS accumulates in the inner membrane (IM).[2]

  • Membrane Disruption: The buildup of LPS in the IM compromises its integrity, leading to ATP leakage and cell death.

Visualization of Signaling & Transport Blockade

The following diagram illustrates the Lpt pathway and the specific blockade point of Murepavadin.

LptPathway cluster_Periplasm Periplasm cluster_IM Inner Membrane (IM) LptDE LptD/LptE Complex (LPS Insertion) Murepavadin Murepavadin (Inhibitor) Murepavadin->LptDE Binds Beta-Jellyroll LptA LptA (Periplasmic Bridge) Murepavadin->LptA Blocks Interaction LptA->LptDE LPS Transfer LptB2FGC LptB2FGC Complex (ABC Transporter) LptB2FGC->LptA LPS Extraction LPS_Synthesis LPS Synthesis (Cytoplasm -> IM) LPS_Synthesis->LptB2FGC Lipid A-Core-O-Antigen

Caption: The Lpt pathway showing Murepavadin binding to LptD, preventing LPS transfer from LptA.[5][1][6][2][3][7][8]

Experimental Validation Framework

To rigorously validate Murepavadin's interaction with LptD, researchers must employ two orthogonal approaches: Physical Binding Verification (Photoaffinity Labeling) and Functional Inhibition Verification (LPS Transport Assay).[2]

Protocol 1: Photoaffinity Labeling (Target Identification)

Objective: To demonstrate direct physical interaction between Murepavadin and LptD in live cells.[2]

Reagents:

  • Photoprobe: Murepavadin analog containing a photo-activatable diazirine group and a terminal alkyne (for click chemistry).[2]

  • Bacterial Strain: P. aeruginosa PAO1 (or clinical isolate).[1][2][9]

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% DDM (n-dodecyl-β-D-maltoside).[2]

Step-by-Step Methodology:

  • Incubation: Grow P. aeruginosa to exponential phase (

    
    ). Incubate with the Murepavadin photoprobe (e.g., 1 
    
    
    
    M) for 30 minutes at 37°C.[2]
    • Control: Include a sample with 100x excess unmodified Murepavadin to prove binding specificity (competition assay).[2]

  • Photo-activation: Irradiate samples with UV light (365 nm) for 10–20 minutes on ice.[2] This covalently crosslinks the probe to the nearest protein neighbor (LptD).

  • Lysis & Click Chemistry: Lyse cells using DDM buffer. React the lysate with Biotin-Azide via Cu(I)-catalyzed click chemistry (CuSO4, TCEP, TBTA).[2]

  • Enrichment: Incubate with Streptavidin-coated beads to capture biotinylated (probe-bound) proteins. Wash stringently (1% SDS, 8M Urea) to remove non-covalent binders.[2]

  • Detection: Elute proteins and analyze via Western Blot (using anti-LptD antibody) or LC-MS/MS proteomics.[2]

Self-Validating Check: The competition control (Step 1) must show significantly reduced signal. If the signal remains high in the presence of excess competitor, the binding is non-specific.

Protocol 2: LPS Transport Assay (Sucrose Gradient Fractionation)

Objective: To prove that Murepavadin specifically arrests LPS transport, leading to IM accumulation.[2]

Methodology:

  • Spheroplast Formation: Convert P. aeruginosa cells to spheroplasts (permeabilized outer membrane) to allow radiolabeled precursor uptake.[2]

  • Pulse-Chase:

    • Pulse: Incubate with

      
      -acetate or 
      
      
      
      -galactose to label newly synthesized LPS.[2]
    • Chase: Add Murepavadin (at 5x MIC) immediately after the pulse.[2]

  • Membrane Fractionation: Lyse spheroplasts and load onto a sucrose density gradient (30%–60%).[2]

  • Ultracentrifugation: Spin at 100,000

    
     for 16+ hours. This separates the Inner Membrane (low density, buoyant) from the Outer Membrane (high density).[2]
    
  • Analysis: Fractionate the gradient and measure radioactivity in each fraction.

Expected Result:

  • Untreated: Radiolabeled LPS migrates to the high-density (OM) fractions.[2]

  • Murepavadin-Treated: Radiolabeled LPS is arrested and remains in the low-density (IM) fractions.[2]

Quantitative Data Summary

The following table summarizes key quantitative metrics regarding Murepavadin's efficacy and resistance profile.

ParameterValue / ObservationContext
MIC50 (P. aeruginosa) 0.12 mg/LHighly potent against clinical isolates [1].[1][2]
MIC90 (P. aeruginosa) 0.25 mg/LSuperior to Colistin (MIC90 ~2 mg/L) [1].[1][2]
Binding Affinity (

)
~1–5 nMHigh affinity for LptD in membrane mimetics [2].[2]
Resistance Frequency

to

Comparable to standard antibiotics.[2]
Cross-Resistance NoneNo cross-resistance with Carbapenems or Aminoglycosides.
Resistance Mutations lptD (T113I, D155Y)Mutations cluster in the periplasmic loop [3].[2]

Resistance Mechanisms & Workflow

Understanding resistance is crucial for drug development. Resistance to Murepavadin arises primarily through target modification or compensatory membrane alterations.

ResistanceWorkflow cluster_Mutations Genetic Adaptations Exposure Murepavadin Exposure Selection Selection Pressure Exposure->Selection LptD_Mut lptD Mutation (Periplasmic Loop) Selection->LptD_Mut PmrB_Mut pmrB Mutation (LPS Modification) Selection->PmrB_Mut Outcome1 Reduced Binding Affinity (Direct Resistance) LptD_Mut->Outcome1 Outcome2 Cross-Resistance (to Colistin) PmrB_Mut->Outcome2

Caption: Pathways of acquired resistance to Murepavadin.

  • LptD Mutations: Specific point mutations (e.g., deletions in the periplasmic loop) alter the binding pocket, reducing Murepavadin affinity without abolishing LptD function.[2]

  • PmrB Mutations: Mutations in the pmrB sensor kinase lead to LPS modifications (addition of aminoarabinose), which can confer cross-resistance to Colistin, though Murepavadin often retains activity against Colistin-resistant strains due to its distinct binding site [4].[2]

References

  • Sader, H. S., et al. (2018).[2] "Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa." Journal of Antimicrobial Chemotherapy. Link

  • Andolina, G., et al. (2018).[2] "A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa."[4] ACS Chemical Biology. Link[2]

  • Srinivas, N., et al. (2010).[2] "Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa."[5][6][10] Science. Link[2]

  • Martin-Loeches, I., et al. (2018).[2] "Murepavadin: a new antibiotic class in the pipeline."[1] Expert Review of Anti-infective Therapy. Link[2]

  • Storek, K. M., et al. (2019).[2] "Massive antibody discovery used to probe structure-function relationships of the essential outer membrane protein LptD." eLife. Link

Sources

Foundational

Structural Activity Relationship of Murepavadin Analogs

The Structure-Activity Relationship (SAR) of Murepavadin Analogs is a masterclass in peptidomimetic engineering, transforming a broad-spectrum, toxic host-defense peptide into a precision antibiotic targeting the outer m...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Murepavadin Analogs is a masterclass in peptidomimetic engineering, transforming a broad-spectrum, toxic host-defense peptide into a precision antibiotic targeting the outer membrane protein LptD.[1]

This technical guide deconstructs the structural logic, synthetic evolution, and mechanistic precision of Murepavadin (POL7080) and its analogs.

Targeting the Outer Membrane Barrier: A Precision Engineering Guide

Executive Summary

Murepavadin (POL7080) represents the first in a new class of Outer Membrane Protein Targeting Antibiotics (OMPTAs) .[2][3] Unlike traditional pore-forming peptides that disrupt lipid bilayers indiscriminately, Murepavadin specifically binds to the Lipopolysaccharide Transport Protein D (LptD) in Pseudomonas aeruginosa.

This specificity is achieved through a rigid


-hairpin peptidomimetic scaffold  derived from the protegrin I (PG-1) host-defense peptide.[1][3] By locking the conformation with a D-Pro-L-Pro template and optimizing side-chain interactions, researchers achieved nanomolar potency against MDR P. aeruginosa while mitigating the hemolysis associated with the parent molecule.[1]

Structural Deconstruction: The Pharmacophore

The core of Murepavadin's activity lies in its ability to mimic the


-sheet structure of PG-1 while enhancing stability and reducing off-target toxicity.[1]
The Murepavadin Sequence

Sequence: cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala][1][3][4]

DomainResiduesFunctionSAR Significance
The Turn dPro-Pro

-hairpin nucleation
Critical. Inverting to L-Pro-D-Pro destroys the hairpin structure and abolishes antimicrobial activity.[1]
Hydrophobic Face Trp, Ile, Trp Membrane insertion & LptD bindingTrp2 & Trp8 (relative to PG-1 numbering) are essential for interacting with the hydrophobic groove of the LptD

-jellyroll.
Cationic Face Dab, Orn LPS recognition & electrostatic attractionUse of Dab (2,4-diaminobutyric acid) and Orn (Ornithine) provides positive charge for LPS binding while altering the shape/flexibility compared to Arginine, reducing hemolysis.
Backbone Cyclic Proteolytic stabilityHead-to-tail cyclization (often between Dab and Ala) prevents exopeptidase degradation, significantly increasing plasma half-life (

h).[1][4]
The Beta-Hairpin Mimetic Concept

Natural antimicrobial peptides (AMPs) like PG-1 are stabilized by disulfide bridges.[1] Murepavadin replaces this redox-sensitive constraint with a Type II'


-turn  induced by the D-Pro-L-Pro dipeptide.[1] This "template-fixed" strategy ensures the molecule retains its bioactive conformation in solution, even without the membrane environment.

SAR Deep Dive: Evolution of Analogs

The evolution from Protegrin I to Murepavadin illustrates a "reductive evolution" strategy—stripping away broad toxicity to reveal specific potency.

Analog Comparison Table
CompoundStructure TypeKey FeaturesActivity ProfileToxicity (Hemolysis)
Protegrin I (PG-1) Linear, 18-aa, 2 S-S bondsNatural

-hairpin (Arg-rich).[1]
Broad-spectrum (Gram+/-).[1]High. Lytic to human RBCs.
L8-1 (Hit) Cyclic, 14-aa PEMFirst generation mimetic.[1][3]Similar to PG-1.[1][3]Reduced compared to PG-1.[1]
POL7001 Cyclic PeptidomimeticOptimized lead.[5]Potent anti-Pseudomonas.[1][2][3][6][7]Low. Improved stability.
Murepavadin (POL7080) Cyclic, 14-aa, Dab/Orn richFully optimized clinical candidate.[3]Specific anti-P. aeruginosa (MIC

0.12 mg/L).[1][8]
Non-hemolytic at 100 mg/L.
CPA (Chimeric) Macrocycle-PMBN hybridMurepavadin scaffold + Polymyxin nonapeptide.[1]Dual LptD + BamA targeting.Investigational (Anti-inflammatory).[9]
Key SAR Insights
  • Macrocycle Size: A 14-amino acid ring was found optimal.[1] Larger rings increased flexibility (reducing binding entropy), while smaller rings strained the

    
    -sheet H-bonding network.[1]
    
  • Residue Substitution (Arg

    
     Dab/Orn):  Replacing Arginine with shorter cationic side chains (Dab, Orn) maintained the electrostatic attraction to the negatively charged LPS but reduced the "snorkeling" ability required for pore formation in mammalian membranes, thereby decoupling toxicity from antibacterial activity.
    
  • Aromatic Anchors: The Tryptophan residues are non-negotiable. They act as interfacial anchors, partitioning into the membrane interface and specifically interacting with aromatic residues in the LptD periplasmic domain.

Mechanism of Action: The LptD Blockade

Murepavadin does not lyse the membrane. Instead, it acts as a "molecular wedge."

  • Recognition: The cationic face (Dab/Orn) binds to the anionic LPS on the outer membrane surface.

  • Targeting: The peptide diffuses laterally or inserts partially to bind the periplasmic

    
    -jellyroll domain  of LptD.
    
  • Inhibition: This binding arrests the LptD conformational cycle, preventing the transport of LPS from the periplasm to the cell surface.

  • Death: LPS accumulation in the inner membrane leads to membrane stress, structural disorder, and cell death.

Visualization: The LptD Inhibition Pathway

MOA_Pathway LptD LptD Transporter (Outer Membrane) Outer_Membrane Outer_Membrane LptD->Outer_Membrane Normal LPS Insertion Block X LptD->Block Murepavadin Murepavadin (POL7080) Murepavadin->LptD Binds beta-jellyroll (Nanomolar Affinity) LPS_Synthesis LPS Synthesis (Inner Membrane) LPS_Transport LPS Transport (Periplasm) LPS_Synthesis->LPS_Transport LptB2FGC Complex LPS_Transport->LptD LptA Bridge Result LPS Accumulation (Inner Membrane) LPS_Transport->Result Transport Blocked Death Cell Death (Membrane Stress) Result->Death Toxic Buildup

Caption: Murepavadin intercepts the LPS transport machinery by locking the LptD translocon, causing fatal LPS accumulation in the inner membrane.

Experimental Protocols

Synthesis of Murepavadin Analogs (SPPS Strategy)

Causality: Solid-Phase Peptide Synthesis (SPPS) is used to assemble the linear precursor.[10] A key challenge is the cyclization, which must be performed at high dilution to favor intramolecular reaction over intermolecular oligomerization.

  • Resin Loading: Use 2-Chlorotrityl chloride resin.[1][3] Load the first amino acid (typically Fmoc-Ala-OH ) via nucleophilic substitution (

    
    ).[1]
    
  • Elongation:

    • Deprotect Fmoc with 20% Piperidine in DMF (2

      
       5 min).
      
    • Couple next AA (3 eq) using HBTU/DIEA or Oxyma/DIC (for reduced racemization of Cys/His, though not present here).

    • Critical Step: Incorporate D-Pro at the specific turn position.[1][3]

  • Cleavage (Linear): Treat with 1% TFA in DCM. This cleaves the peptide from the acid-sensitive trityl linker without removing side-chain protecting groups (Boc, tBu, Trt).

  • Cyclization:

    • Dilute linear peptide to <1 mM in DMF/DCM.

    • Add PyBOP/HOAt/DIEA (3:3:6 eq). Stir for 12–24 h.

    • Validation: Monitor by LC-MS for disappearance of linear mass (+18 Da vs cyclic).

  • Global Deprotection: Treat cyclic peptide with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protection.[1]

  • Purification: RP-HPLC (C18 column), gradient 5–60% Acetonitrile in Water (0.1% TFA).

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.[1]

  • Inoculum: Prepare P. aeruginosa (e.g., PAO1 or ATCC 27853) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Dispense 100

    
    L of inoculum into 96-well plates containing serial 2-fold dilutions of Murepavadin (range 0.001 – 64 mg/L).
    
  • Incubation: 37°C for 16–20 h.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Note: Murepavadin binds to plastic; use polypropylene plates or add 0.002% Polysorbate-80 (P-80) to prevent drug loss.[1]

Visualizing the SAR Workflow

The development of Murepavadin followed a rigorous "Design-Make-Test-Analyze" cycle.[1]

SAR_Workflow PG1 Protegrin I (PG-1) (Natural Template) Library PEM Library (Cyclic Mimetics) PG1->Library Graft onto D-Pro-L-Pro Screen Screening (MIC vs Hemolysis) Library->Screen High Throughput Hit Hit: L8-1 (Reduced Toxicity) Screen->Hit Selectivity Index > 10 Opt Optimization (Residue Scan) Hit->Opt Arg -> Dab/Orn Trp Positioning Lead Murepavadin (POL7080) Opt->Lead Nanomolar MIC Stable Plasma t1/2

Caption: The evolutionary path from natural peptide to clinical candidate involved structural rigidification and electrostatic tuning.

Future Directions & Limitations

While Murepavadin showed exceptional efficacy, the intravenous program was halted due to nephrotoxicity . This is likely driven by the high cationic charge density (Dab/Orn residues) facilitating accumulation in renal proximal tubule cells, a known issue with polymyxins.

Next-Generation Strategies:

  • Inhaled Delivery: Bypassing systemic renal accumulation (currently in trials for Cystic Fibrosis).

  • Charge Masking: Developing prodrugs where Dab amines are temporarily masked.

  • Chimeric Analogs: The CPA approach links the Murepavadin macrocycle to PMBN, potentially allowing lower dosing by leveraging dual-targeting synergy.

References

  • Srinivas, N., et al. (2010). Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa.[1][3] Science, 327(5968), 1010-1013. Link[9]

  • Martin-Loeches, I., et al. (2018). Murepavadin: a new antibiotic class in the pipeline.[2] Expert Review of Anti-infective Therapy, 16(4), 259-268. Link

  • Andolina, G., et al. (2018). A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa. ACS Chemical Biology, 13(3), 666-675. Link

  • Sader, H. S., et al. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China.[2] Antimicrobial Agents and Chemotherapy, 62(8), e00311-18. Link

  • Luther, A., et al. (2019). Chimeric peptidomimetic antibiotics against Gram-negative bacteria.[1] Nature, 576, 452–458. Link

  • Gu, X., et al. (2024).[7] A novel synthetic method for backbone-cyclized polypeptide POL7080 with the help of hydrophobic-support materials.[1] Organic & Biomolecular Chemistry, 22, 85-89.[1][7] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Murepavadin MIC Testing in Pseudomonas aeruginosa

Introduction: A New Paradigm in Anti-Pseudomonal Therapy Murepavadin (formerly POL7080) represents the pioneering member of a novel class of antibiotics known as Outer-Membrane-Protein-Targeting Antibiotics (OMPTAs).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Anti-Pseudomonal Therapy

Murepavadin (formerly POL7080) represents the pioneering member of a novel class of antibiotics known as Outer-Membrane-Protein-Targeting Antibiotics (OMPTAs).[1][2] This 14-amino-acid cyclic peptide therapeutic exhibits highly specific and potent activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3] Its unique mechanism of action, which involves targeting the essential lipopolysaccharide (LPS) transport protein D (LptD) in the bacterial outer membrane, sets it apart from all other antibiotic classes.[1][4][5] By binding to LptD, Murepavadin disrupts the final step of LPS insertion into the outer leaflet of the outer membrane, leading to a loss of membrane integrity and rapid bacterial cell death.[4]

This pathogen-specific activity makes Murepavadin a promising candidate for treating severe infections like hospital-acquired and ventilator-associated pneumonia (HAP/VABP) caused by P. aeruginosa, with a reduced risk of impacting the patient's native microbiome.[2][6] Given this unique mechanism, establishing a reliable and reproducible protocol for determining the Minimum Inhibitory Concentration (MIC) is paramount for clinical diagnostics, surveillance studies, and drug development.

These application notes provide a detailed, field-proven protocol for determining Murepavadin MIC values against P. aeruginosa using the reference broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][7]

Mechanism of Action: The LptD Target

Understanding the mechanism is key to appreciating the nuances of susceptibility testing. The Lpt complex forms a bridge across the periplasm, responsible for transporting LPS molecules from the inner membrane to the cell surface. Murepavadin's specific interaction with the LptD component of this complex effectively jams this essential pathway.

cluster_membrane P. aeruginosa Envelope Inner Membrane Inner Membrane LptB/F/G LptB/F/G (IM Complex) Periplasm Periplasm Outer Membrane Outer Membrane LptA/C LptA/C (Periplasmic Bridge) LptB/F/G->LptA/C Energy (ATP) LptD/E LptD/E (OM Complex) LptA/C->LptD/E LPS Transport LptD/E->Outer Membrane LPS LPS LPS->LptB/F/G Murepavadin Murepavadin Murepavadin->LptD/E Inhibition Block

Caption: Murepavadin targets the LptD/E complex, blocking LPS transport.

Protocol: Broth Microdilution for Murepavadin MIC Determination

This protocol adheres to the reference standard methodology for antimicrobial susceptibility testing of aerobic bacteria as outlined in documents such as CLSI M07.[2]

Materials and Reagents

A self-validating protocol begins with properly prepared and quality-controlled materials.

Component Specification Expert Rationale & Insights
Murepavadin Analytical grade powder or solution with a certificate of analysis detailing potency.The accuracy of the MIC is directly dependent on the purity and known concentration of the starting material. Always account for the potency of the powder when preparing stock solutions.
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB).Standardized concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are critical. Divalent cations influence the stability of the P. aeruginosa outer membrane and can affect the activity of many antimicrobial agents. Consistency is key for inter-lab reproducibility.
Bacterial Strains Test isolates of P. aeruginosa.Isolates should be subcultured from frozen stocks onto a non-selective agar (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubated for 18-24 hours to ensure purity and viability.
Quality Control (QC) Strain P. aeruginosa ATCC® 27853™This strain is mandated by CLSI/EUCAST for QC of anti-pseudomonal agents. Its inclusion validates the entire test run—from medium preparation to final reading. An out-of-range QC result invalidates the entire batch of tests.
Consumables Sterile 96-well U-bottom microtiter plates; sterile reagent reservoirs; calibrated single and multichannel pipettes; sterile pipette tips; 0.9% sterile saline; 1.0 and 0.5 McFarland turbidity standards.Use of calibrated pipettes is non-negotiable for the accuracy of serial dilutions and inoculum delivery. U-bottom plates facilitate easier reading of the growth button.
Preparation of Reagents

2.1 Murepavadin Stock Solution (e.g., 1280 mg/L)

  • Calculate the required mass of Murepavadin powder based on its potency. For example, if the potency is 95%, you will need (1.28 mg / 0.95) = 1.35 mg of powder per mL of solvent.

  • Aseptically weigh the calculated amount of Murepavadin.

  • Dissolve in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer). Ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if not prepared from a sterile powder.

  • Aliquot into sterile, low-binding tubes and store at -70°C or below. Avoid repeated freeze-thaw cycles.

2.2 Working Solutions

  • On the day of the assay, thaw an aliquot of the stock solution.

  • Prepare an intermediate dilution in CAMHB to facilitate the serial dilutions in the microtiter plate.

Inoculum Preparation: The Foundation of Accuracy

The final inoculum density is a critical variable. The "inoculum effect," where MICs can vary with bacterial density, is a well-documented phenomenon. This standardized procedure ensures a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Primary Culture: Select 3-5 well-isolated colonies of the P. aeruginosa isolate from an 18-24 hour agar plate.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Standardization: Vortex thoroughly and adjust the turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a nephelometer for greater accuracy.

  • Working Dilution: Within 15 minutes of standardization, dilute the suspension 1:150 in CAMHB. For example, add 0.1 mL of the standardized suspension to 14.9 mL of CAMHB. This results in a concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum to be used in the assay.

Broth Microdilution Assay Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_read Phase 3: Incubation & Reading Culture 1. Isolate P. aeruginosa (18-24h culture) McFarland 2. Create 0.5 McFarland Suspension in Saline Culture->McFarland Inoculum 3. Dilute to Final Inoculum (1x10^6 CFU/mL) in CAMHB McFarland->Inoculum Stock 4. Prepare Murepavadin Stock & Working Solutions Drug_Add 6. Add 100µL Murepavadin Working Soln to Well 1 Stock->Drug_Add Plate_Prep 5. Dispense 50µL CAMHB to Wells 2-12 Plate_Prep->Drug_Add Serial_Dilute 7. Perform 2-fold Serial Dilution (Well 1 to 11) Drug_Add->Serial_Dilute Inoculate 8. Inoculate Wells 1-12 with 50µL of Final Inoculum Serial_Dilute->Inoculate Incubate 9. Incubate at 35±2°C for 16-20 hours Inoculate->Incubate Read_MIC 10. Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC QC_Check 11. Validate with ATCC 27853 QC Result Read_MIC->QC_Check

Caption: Standard workflow for Murepavadin MIC testing.

Step-by-Step Plate Setup:

  • Dispense Broth: Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 remains empty initially. Well 12 will serve as the growth control (no drug).

  • Add Drug: Add 100 µL of the Murepavadin working solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Change tips and transfer 50 µL from well 2 to well 3. Mix.

    • Continue this 2-fold serial dilution process down to well 11.

    • After mixing well 11, discard the final 50 µL. Wells 1-11 now contain 50 µL of serially diluted Murepavadin.

  • Inoculation: Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in step 3.4) to wells 1 through 12.

    • The final volume in each well is now 100 µL.

    • The final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • The drug concentrations are now halved to their final test concentrations.

  • Quality Control: Prepare a separate plate or dedicated rows for the P. aeruginosa ATCC 27853 QC strain, following the exact same procedure.

Incubation and MIC Determination
  • Incubation: Stack the plates (no more than 4 high), cover to prevent evaporation, and incubate at 35 ± 2°C in ambient air for 16-20 hours .

  • Reading the MIC:

    • Place the plate on a reading stand or light-box.

    • Check the growth control well (well 12). It must show distinct turbidity.

    • Check the sterility control (a well with only broth, if included). It must be clear.

    • The MIC is the lowest concentration of Murepavadin at which there is no visible growth (i.e., the first clear well). A small, pinpoint button at the bottom of the well may be present and should be considered growth.

Data Interpretation and Quality Control

Quality Control: The MIC for the QC strain, P. aeruginosa ATCC 27853, must fall within the established acceptable range. While official CLSI/EUCAST ranges are not yet published for this developmental compound, internal validation or ranges from surveillance studies should be used. For example, many studies show a very consistent MIC of 0.12 mg/L for this strain.[1] If the QC result is out of range, the test results for all other isolates are considered invalid and must be repeated.

MIC Interpretation: As of early 2026, formal clinical breakpoints for Murepavadin have not been established by CLSI or EUCAST.[8] However, research literature has used tentative susceptibility cut-offs. For instance, some studies have considered isolates with an MIC of >0.25 mg/L as potentially resistant. For research and development purposes, the numerical MIC value itself is the primary data point. Surveillance studies consistently show that the vast majority of wild-type P. aeruginosa isolates exhibit Murepavadin MICs of ≤0.5 mg/L.[1][9]

Parameter CLSI/EUCAST Standard
Method Broth Microdilution
Medium Cation-Adjusted Mueller-Hinton Broth
Inoculum ~5 x 10⁵ CFU/mL (final concentration)
Incubation 35 ± 2°C; 16-20 hours; ambient air
QC Strain P. aeruginosa ATCC 27853
Reading Lowest concentration with no visible growth

References

  • Sader, H. S., Castanheira, M., Duncan, L. R., & Flamm, R. K. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy, 62(7), e00311-18. Available from: [Link]

  • Sader, H. S., Castanheira, M., Duncan, L. R., & Flamm, R. K. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Flamm, R. K., Sader, H. S., & Castanheira, M. (2018). Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 73(11), 3091–3094. Available from: [Link]

  • Chen, Y. H., Tsai, C. N., & Chen, Y. L. (2022). Murepavadin promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential. Frontiers in Microbiology, 13, 989504. Available from: [Link]

  • Wang, Z., Zhang, Y., & Chen, L. (2023). Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa. Microbiology Spectrum, 11(5), e01138-23. Available from: [Link]

  • Patsnap. (n.d.). Murepavadin - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • JMI Laboratories. (2018). Murepavadin Activity Tested against Contemporary (2016–2017) Clinical Isolates of Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. Poster presented at a scientific meeting. Available from: [Link]

  • Sader, H. S., Castanheira, M., Duncan, L. R., & Flamm, R. K. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. ResearchGate. Available from: [Link]

  • Sader, H. S., Castanheira, M., Duncan, L. R., & Flamm, R. K. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. PubMed. Available from: [Link]

  • Díez-Aguilar, M., et al. (2021). Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates. Journal of Cystic Fibrosis. Available from: [Link]

  • Patsnap. (2024). What is Murepavadin used for? Patsnap Synapse. Available from: [Link]

  • van der Verren, S. E. (2021). A High-Res ssNMR Study on the Antibiotic Murepavadin that Targets the Essential Outer Membrane Protein LptD and Disrupts LPS Transport in Gram-Negative Bacteria. Utrecht University Student Theses Repository. Available from: [Link]

  • ResearchGate. (n.d.). MIC breakpoints for Pseudomonas aeruginosa according to EUCAST and CLSI guidelines. ResearchGate. Available from: [Link]

  • Jeannot, K., et al. (2020). Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to murepavadin. Antimicrobial Agents and Chemotherapy, 64(4), e02058-19. Available from: [Link]

  • CLSI. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Díez-Aguilar, M., et al. (2022). Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers in Microbiology, 13, 1070860. Available from: [Link]

  • Sader, H. S., Castanheira, M., Duncan, L. R., & Flamm, R. K. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. ASM Journals. Available from: [Link]

  • Díez-Aguilar, M., et al. (2022). Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers in Microbiology. Available from: [Link]

  • Polyphor Ltd. (2017). Murepavadin (POL7080). Presentation to FDA. Available from: [Link]

Sources

Application

Advanced Experimental Design: Murepavadin Synergy &amp; Mechanism of Action Studies

Executive Summary & Rationale Murepavadin (POL7080) represents a paradigm shift in anti-pseudomonal therapy.[1][2] Unlike traditional antibiotics that target cell wall synthesis (PBPs) or protein synthesis (Ribosomes), M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Murepavadin (POL7080) represents a paradigm shift in anti-pseudomonal therapy.[1][2] Unlike traditional antibiotics that target cell wall synthesis (PBPs) or protein synthesis (Ribosomes), Murepavadin is a peptidomimetic that specifically targets LptD (Lipopolysaccharide transport protein D).[1][2][3]

The Mechanistic Basis for Synergy: LptD is the gatekeeper for inserting Lipopolysaccharide (LPS) into the outer membrane (OM).[2] By inhibiting LptD, Murepavadin halts the construction of the OM.[2][3][4][5] This creates a "breach" in the bacterial armor.

  • Rationale for Beta-Lactam Synergy: The compromised OM allows enhanced influx of bulky beta-lactams (e.g., Ceftazidime/Avibactam) that are otherwise excluded by the OM barrier.

  • Rationale for Colistin Synergy: While Colistin also targets the OM, the dual attack on LPS transport (Murepavadin) and LPS integrity (Colistin) creates a catastrophic failure of the cell envelope.

This guide outlines the experimental framework to validate these synergistic interactions, moving from high-throughput screening to mechanistic confirmation.

Figure 1: Murepavadin Synergistic Mechanism[1]

Murepavadin_Synergy Murepavadin Murepavadin (POL7080) LptD Target: LptD Transporter Murepavadin->LptD Binds LPS_Block Block LPS Insertion into Outer Membrane LptD->LPS_Block Inhibits Function OM_Defect Compromised Outer Membrane Integrity LPS_Block->OM_Defect Causes Influx Enhanced Drug Influx OM_Defect->Influx Facilitates Entry Cell_Death Synergistic Bactericidal Effect OM_Defect->Cell_Death Envelope Stress Partner_Drug Partner Drug (e.g., Beta-Lactam) Partner_Drug->Influx Blocked by Intact OM Influx->Cell_Death Target Access

Caption: Mechanistic pathway showing how LptD inhibition by Murepavadin facilitates partner drug entry.[1]

Pre-Experimental Considerations

Compound Handling[1]
  • Murepavadin: As a macrocyclic peptidomimetic, it is generally soluble in water or saline.[1]

    • Critical: Peptides can adhere to glass and certain plastics. Use Polypropylene (PP) consumables for stock preparation and dilutions to minimize loss.[1] Avoid Polystyrene (PS) tubes for intermediate dilutions.[1]

    • Storage: Store powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

  • Partner Antibiotics: Prepare according to CLSI guidelines (usually water for aminoglycosides/colistin, specific buffers for certain beta-lactams).[1]

Strain Selection

A robust synergy study must include:

  • Reference Strain: P. aeruginosa PAO1 or ATCC 27853 (Quality Control).[1]

  • MDR Clinical Isolates: Strains resistant to Carbapenems (CRPA) and Colistin to demonstrate rescue of efficacy.[1]

  • LptD Mutants (Optional): To verify target specificity.

Protocol A: High-Throughput Checkerboard Assay

Objective: Screen for synergistic combinations using a 2D microdilution array.

Experimental Setup
  • Format: 96-well polypropylene microtiter plate (U-bottom).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    
     CFU/mL.
    
Plate Layout (8x8 Matrix)

The checkerboard creates a matrix of concentrations.

  • Rows (A-H): Murepavadin (Drug A). Dilution range:

    
     MIC to 
    
    
    
    MIC.
  • Columns (1-8): Partner Antibiotic (Drug B). Dilution range:

    
     MIC to 
    
    
    
    MIC.
  • Well H8: Growth Control (No drug).[1]

  • Row H (1-7): Drug B alone (MIC determination).

  • Column 8 (A-G): Drug A alone (MIC determination).

Workflow Diagram

Checkerboard_Workflow Step1 1. Determine MICs (Single Agents) Step2 2. Prepare 4x Stocks (Drug A & Drug B) Step1->Step2 Step3 3. Dispense Matrix (50µL A + 50µL B) Step2->Step3 Step4 4. Inoculate (100µL Bacteria) Step3->Step4 Step5 5. Incubate (18-24h @ 37°C) Step4->Step5 Step6 6. Read OD600 & Calculate FICI Step5->Step6

Caption: Step-by-step workflow for the checkerboard synergy assay.

Data Analysis: The FICI Model

The Fractional Inhibitory Concentration Index (FICI) is the industry standard for defining synergy.



Interpretation Criteria:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy The combination is significantly more potent than individual drugs.
> 0.5 – 4.0 Indifference No significant interaction (Additive effects may fall here).[1]
> 4.0 Antagonism The combination reduces efficacy (Avoid clinically).[1]

Protocol B: Dynamic Time-Kill Kinetics

Objective: Confirm static checkerboard results with dynamic killing data. This distinguishes between bacteriostatic and bactericidal synergy.

Methodology
  • Preparation: Prepare 10 mL CAMHB in glass flasks (or polypropylene tubes).

  • Conditions:

    • Control (Growth).[1]

    • Murepavadin alone (

      
       MIC).[1]
      
    • Partner Drug alone (

      
       MIC).[1]
      
    • Combination (Murepavadin + Partner).[1][3]

  • Inoculum: Start at

    
     CFU/mL (higher than MIC to challenge the drugs).
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification: Serially dilute in saline and plate on Mueller-Hinton Agar. Count colonies after incubation.

Definition of Synergy (Time-Kill)

Synergy is defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at the 24-hour time point.

Protocol C: Mechanistic Validation (NPN Uptake)

Objective: Prove that Murepavadin permeabilizes the outer membrane, facilitating partner entry. Reagent: 1-N-phenylnaphthylamine (NPN).[1] NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly when inserted into phospholipid bilayers (which are exposed when the OM is damaged).

Procedure
  • Harvest: Grow P. aeruginosa to mid-log phase (

    
    ). Wash and resuspend in HEPES buffer (pH 7.2).
    
  • Setup: In a black 96-well plate (flat bottom):

    • Add bacterial suspension.

    • Add NPN (final conc. 10 µM).[1]

    • Add Murepavadin (varying concentrations: 0, 0.25x, 0.5x, 1x MIC).[1]

    • Positive Control: Polymyxin B or Colistin (known permeabilizers).[1]

  • Measurement: Monitor fluorescence immediately.

    • Excitation: 350 nm[1]

    • Emission: 420 nm[1]

  • Result: An increase in fluorescence intensity relative to the untreated control confirms OM permeabilization/disruption.

References

  • Mechanism of Action

    • Srinivas, N., et al. (2010).[1] "Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa."[1][3][5] Science, 327(5968), 1010-1013.[1] Link[1]

  • Murepavadin & Beta-Lactam Synergy

    • Li, Y., et al. (2023).[1][4] "Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa."[3][4] Microbiology Spectrum. Link[1]

  • Colistin Synergy

    • Storey, D., et al. (2020).[1] "Colistin-murepavadin combination therapy promotes killing of P. aeruginosa in vitro and in vivo."[6] ResearchGate/Scientific Reports. Link

  • Checkerboard Protocol Standards

    • Clinical and Laboratory Standards Institute (CLSI).[1] (2023).[1][3][4][7] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Ed11. Link

  • Data Analysis Models

    • Greco, W. R., et al. (1995).[1] "The search for synergy: a critical review from a response surface perspective." Pharmacological Reviews, 47(2), 331-385.[1] Link

Sources

Method

High-Sensitivity Quantification of Murepavadin (POL7080) in Human Plasma via LC-MS/MS

Topic: Analytical Methods for Quantifying Murepavadin in Plasma Content Type: Detailed Application Note and Protocol Abstract This Application Note details a robust, validated protocol for the bioanalysis of Murepavadin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quantifying Murepavadin in Plasma Content Type: Detailed Application Note and Protocol

Abstract

This Application Note details a robust, validated protocol for the bioanalysis of Murepavadin (POL7080), a first-in-class peptidomimetic antibiotic targeting the LptD protein in Pseudomonas aeruginosa. Given its macrocyclic peptide structure (MW ~1553 Da), Murepavadin presents unique bioanalytical challenges, including non-specific binding (NSB), solubility issues in organic solvents, and the need for high-temperature chromatography to ensure peak symmetry. This guide synthesizes clinical trial methodologies and expert best practices into a cohesive workflow capable of achieving a Lower Limit of Quantification (LLOQ) of 10 ng/mL.

Method Development Strategy & Rationale
1.1 The Analyte: Murepavadin (POL7080) [1][2][3]
  • Class: 14-amino-acid cyclic peptidomimetic.

  • Physicochemical Challenges: As a large peptide, Murepavadin exhibits significant adsorption to standard polypropylene surfaces (NSB). It also requires specific solvation strategies to prevent precipitation during sample cleanup.

  • Ionization State: The molecule readily forms multiply charged ions in Electrospray Ionization (ESI). The triply charged species

    
     at m/z 518.9  is the most abundant and stable precursor for MRM quantification.
    
1.2 Critical Experimental Choices
  • Chromatography (High Temperature): Large peptides suffer from slow mass transfer kinetics, leading to broad peaks. We utilize a Waters Acquity BEH C18 column operated at 65°C .[4] The elevated temperature improves mass transfer, sharpens peaks, and reduces backpressure, allowing for higher flow rates (0.5 mL/min).

  • Extraction Solvent (The "DMSO Effect"): Standard protein precipitation with pure acetonitrile often leads to analyte entrapment in the protein pellet or adsorption losses. This protocol uses a mixture of Acetonitrile and DMSO (75:25 v/v) with 0.1% Formic Acid .[4] DMSO acts as a solubilizing agent, ensuring the peptide remains in the supernatant during protein crash.

  • Labware: Low-Protein-Binding (LPB) tubes and plates are mandatory. Standard polypropylene can result in >20% analyte loss at low concentrations.

Experimental Protocol
2.1 Materials & Reagents
  • Matrix: Human Plasma (K2-EDTA or Lithium Heparin).[5]

  • Internal Standard (IS): Stable Isotope Labeled Murepavadin (

    
    -POL7080) is preferred. If unavailable, a structural analog such as Polymyxin B (monitored at its specific transition) may be used, though SIL-IS is the gold standard.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Dimethyl Sulfoxide (DMSO), Formic Acid (FA).

  • Consumables: Eppendorf LoBind® Tubes (1.5 mL), 96-well Low-Binding Collection Plates.

2.2 Solution Preparation
SolutionCompositionPurpose
Stock Solution 1.0 mg/mL in 50:50 Water/ACN + 0.1% FAStable storage (-80°C).
Working Std Serial dilutions in PlasmaCalibration curve (10–2000 ng/mL).
Precipitation Reagent 75% ACN / 25% DMSO / 0.1% FA Critical for recovery; DMSO prevents adsorption.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase.
2.3 Sample Preparation (Protein Precipitation)

This workflow is optimized to minimize hands-on time while maximizing recovery.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a Low-Binding 96-well plate or tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently (10 sec).

  • Precipitation: Add 200 µL of Precipitation Reagent (ACN/DMSO mix).

    • Note: The DMSO content is crucial here. Do not substitute with pure ACN.

  • Vortex: Mix vigorously for 3 minutes at 1700 rpm.

  • Centrifuge: Spin at 3,500 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean Low-Binding plate.

  • Reconstitution: Add 100 µL of Milli-Q Water.

    • Rationale: Diluting the high-organic supernatant with water matches the solvent strength to the initial mobile phase conditions, preventing "solvent effect" peak broadening.

  • Seal & Inject: Seal with a silicone mat and inject.

LC-MS/MS Conditions
3.1 Chromatographic Parameters
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Column Temp: 65°C (Critical parameter).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: ~4.0 minutes.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.00 5% Loading/Desalting
0.50 5% Hold
2.50 90% Elution of Murepavadin
2.80 90% Column Wash
2.90 5% Re-equilibration

| 4.00 | 5% | End of Run |

3.2 Mass Spectrometry Parameters
  • System: Triple Quadrupole (e.g., AB Sciex 5000/6500 or Thermo Altis).

  • Ionization: Positive ESI (TurboIonSpray).

  • Source Temp: 500°C.

  • Spray Voltage: 5500 V.

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Dwell (ms) Collision Energy (V)

| Murepavadin | 518.9


 | 115.1  | 50 | 35 |
| IS (SIL)  | 523.9 

| 115.1 | 50 | 35 |

Note: The m/z 115.1 fragment is a characteristic immonium ion often observed in peptide fragmentation, providing high sensitivity.

Method Validation & Performance

The following parameters define the acceptance criteria based on FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity

0.995+ (Weighted 1/x²)
Range 10 – 2000 ng/mLLinear across full range
Accuracy ±15% (±20% at LLOQ)92% – 108%
Precision (CV) <15% (<20% at LLOQ)3.3% – 9.5%
Recovery Consistent (>50%)>85% (due to DMSO)
Matrix Effect ±15% IS NormalizedNegligible with dilution step
Workflow Visualization

Murepavadin_Workflow cluster_tips Expert Tips Start Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL SIL-Murepavadin) Start->Add_IS Precipitation Protein Precipitation Add 200 µL Reagent (75% ACN / 25% DMSO / 0.1% FA) Add_IS->Precipitation Solubilization Vortex Vortex (3 min) & Centrifuge (3500xg, 15 min, 4°C) Precipitation->Vortex Supernatant Transfer 100 µL Supernatant to Low-Bind Plate Vortex->Supernatant Dilution Dilute 1:1 with Milli-Q Water (Reduces Solvent Strength) Supernatant->Dilution Peak Shape Opt. Injection Inject 10 µL onto LC-MS/MS (BEH C18, 65°C) Dilution->Injection Detection MRM Detection 518.9 -> 115.1 Injection->Detection Tip1 Use Low-Binding Plastics to prevent >20% loss Tip2 DMSO is mandatory to keep peptide in solution

Caption: Step-by-step extraction workflow emphasizing the critical DMSO solubilization and dilution steps to ensure high recovery and sharp chromatography.

Expert Troubleshooting & Tips
  • Ghost Peaks/Carryover: Peptides are "sticky." If you observe carryover in blank samples, implement a needle wash of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[4][6][7][8]

  • Low Recovery: If recovery drops below 70%, check the precipitation reagent. The 25% DMSO component is non-negotiable; pure ACN crashes the peptide out along with the proteins.

  • Broad Peaks: Ensure the column temperature is actually reaching 65°C . Pre-heating the mobile phase (using a column oven with a pre-heater) is recommended for high-flow methods.

References
  • World Health Organization. (2024).[2] WHO Bacterial Priority Pathogens List, 2024 Update.[2] WHO.[2] [Link][2]

  • Pietras, Z., et al. (2024). Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa.[2] Antibiotics (Basel). [Link]

  • Melchers, M.J., et al. (2019). Pharmacokinetics and Pharmacodynamics of Murepavadin in Neutropenic Mouse Models.[4] Antimicrobial Agents and Chemotherapy.[2][6][8][9][10] [Link]

  • Dale, G.E., et al. (2018). Murepavadin, a Novel Antipseudomonal Antibiotic: Pharmacokinetics, Tolerability, and Safety in Subjects with Renal Function Impairment.[3] Antimicrobial Agents and Chemotherapy.[2][6][8][9][10] [Link]

  • Waters Corporation. (2017).[11] LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations.[Link][11][12]

Sources

Application

Application Note: Murepavadin TFA in Cystic Fibrosis Isolate Research

Subject: Optimization of In Vitro Assays for Murepavadin (POL7080) Trifluoroacetate against Multidrug-Resistant Pseudomonas aeruginosa from CF Sputum. Introduction & Mechanism of Action Murepavadin (POL7080) is a first-i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of In Vitro Assays for Murepavadin (POL7080) Trifluoroacetate against Multidrug-Resistant Pseudomonas aeruginosa from CF Sputum.

Introduction & Mechanism of Action

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic belonging to the Outer Membrane Protein Targeting Antibiotics (OMPTA) class.[1] Unlike traditional polymyxins that disrupt the membrane via charge displacement, Murepavadin targets the Lipopolysaccharide Transport Protein D (LptD) .[1]

In Cystic Fibrosis (CF) research, P. aeruginosa isolates often exhibit a mucoid phenotype (alginate overproduction) and form robust biofilms, rendering standard antibiotics ineffective.[1] Murepavadin retains potency against these MDR strains because its target, LptD, is essential for the final step of LPS insertion into the outer membrane.[1]

Mechanism of Action (LptD Inhibition)

The LptD/E complex is responsible for translocating LPS from the periplasm to the cell surface. Murepavadin binds to the periplasmic loop of LptD. This binding arrests LPS transport, causing:

  • Accumulation of LPS in the inner membrane and periplasm.

  • Alteration of outer membrane geometry and integrity.

  • Generation of distinct envelope stress responses, leading to cell death without cell lysis (unlike colistin).[1]

Application Note: Handling Murepavadin TFA Salt

Critical Consideration: Murepavadin is typically supplied as a Trifluoroacetate (TFA) salt .[1] The TFA counterion is a byproduct of reverse-phase HPLC purification. In CF research, where Artificial Sputum Medium (ASM) is often used, the acidity of TFA can introduce experimental artifacts if not managed.[1]

A. Stoichiometry & Net Peptide Content

Researchers must correct for the "Net Peptide Content" (NPC) when calculating Molarity.[1] The TFA salt can account for 10–20% of the dry weight.

  • Formula:

    
    
    
  • Example: To prepare 10 mg of active Murepavadin from a lot with 80% NPC, weigh 12.5 mg of the powder.

  • Risk: Failure to correct for NPC results in under-dosing, artificially inflating MIC values.[1]

B. Solubility & pH Adjustment
  • Solubility: Soluble in water (>10 mg/mL) and DMSO.[1]

  • pH Effect: Dissolving Murepavadin TFA in unbuffered water yields an acidic solution (pH ~3.0–4.0).[1]

  • Protocol:

    • Dissolve the TFA salt in a small volume of DMSO (stock solution).[1]

    • Dilute into the assay medium (e.g., CAMHB or ASM).[1]

    • Self-Validating Step: Check the pH of the final medium. If pH < 7.0, the buffer capacity of the medium has been exceeded. Supplement with 10–20 mM HEPES (pH 7.[1]4) to neutralize the TFA effect without chelating cations (unlike citrate buffers).[1]

Protocol: MIC Determination in Artificial Sputum Medium (ASM)

Standard Mueller-Hinton broth often fails to predict efficacy in the CF lung environment.[1] This protocol utilizes ASM to mimic the high DNA, mucin, and amino acid content of CF sputum.[1]

Reagents
  • Murepavadin TFA Stock: 10 mg/mL in DMSO (Corrected for NPC).

  • Artificial Sputum Medium (ASM): Mucin (pig stomach), DNA (salmon sperm), DTPA, NaCl, KCl, Egg yolk emulsion.[1]

  • Isolates: CF P. aeruginosa (Mucoid and Non-mucoid phenotypes).[1][2][3][4]

Workflow
  • Inoculum Prep: Grow isolates on Chocolate Agar (24h, 37°C). Suspend colonies in saline to 0.5 McFarland.

  • ASM Dilution: Dilute the 0.5 McFarland suspension 1:100 into ASM. Note: ASM is viscous; use wide-bore pipette tips.[1]

  • Drug Plate Prep:

    • Prepare 2-fold serial dilutions of Murepavadin in ASM (Range: 0.06 – 64 mg/L).

    • Add 100 µL of drug-containing ASM to a 96-well round-bottom plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 37°C for 20–24 hours.

  • Readout (Visual/Optical):

    • Challenge: ASM is opaque. Turbidity cannot be read by standard OD600.

    • Solution: Add Resazurin (Alamar Blue) (20 µL) to each well. Incubate for 2–4 hours.

    • Result: Pink = Viable (Growth); Blue = Inhibited (No Growth).[1]

Data Summary: Murepavadin Efficacy in CF Isolates

Strain Phenotype Medium MIC50 (mg/L) MIC90 (mg/L)
Non-Mucoid CAMHB 0.12 2.0
Mucoid (Alginate+) CAMHB 0.25 4.0
MDR CF Isolate ASM 0.50 4.0

| MDR CF Isolate | Lung Surfactant | 0.25 | 2.0 |[1]

Protocol: Biofilm Eradication (MBEC) using the Calgary Device

CF isolates form biofilms that are highly resistant to tobramycin and colistin.[1] The Calgary Biofilm Device (CBD) (96-well plate with peg lid) is the gold standard for testing Murepavadin penetration.[1]

Workflow
  • Biofilm Formation:

    • Inoculate P. aeruginosa (10^7 CFU/mL) into the CBD trough plate.

    • Insert the peg lid. Incubate on a rocking platform (37°C, 24h) to form biofilms on pegs.[1]

  • Challenge:

    • Prepare a "Challenge Plate" with Murepavadin serial dilutions (0.5 – 128 mg/L) in CAMHB.

    • Transfer the peg lid (with established biofilms) to the Challenge Plate.

    • Incubate 24h at 37°C.

  • Recovery (The Critical Step):

    • Transfer the peg lid to a "Rinse Plate" (sterile saline) for 1 min to remove planktonic cells.[1]

    • Transfer to a "Recovery Plate" containing fresh drug-free media + 0.1% Tween-80 (to aid dispersal).

    • Sonicate the plate (5 min, 40 kHz) to dislodge biofilm bacteria into the media.[1]

    • Replace lid with a standard cover and incubate 24h.

  • Determination:

    • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration showing no growth (clear well) in the Recovery Plate.[1]

Visualization of Pathways & Workflows[1]

Figure 1: Mechanism of Action (LptD Inhibition)

Caption: Murepavadin binds to LptD in the outer membrane, blocking the LptA-to-LptD transfer of Lipopolysaccharide (LPS), causing periplasmic accumulation and toxicity.[1][5]

Murepavadin_MOA cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS_Synth LPS Synthesis (Lpx Pathway) Lpt_Bridge Lpt Protein Bridge (LptA/B/C/F/G) LPS_Synth->Lpt_Bridge Transport LPS_Accum LPS Accumulation (Toxic Stress) Lpt_Bridge->LPS_Accum Transport Failure LptD LptD Transporter (Beta-Barrel) Lpt_Bridge->LptD LPS Transfer Cell_Death Cell Death (Non-Lytic) LPS_Accum->Cell_Death Membrane Stress LptD->Lpt_Bridge Blockage Feedback Murepavadin Murepavadin (Peptidomimetic) Murepavadin->LptD Inhibits

Figure 2: Experimental Workflow (MIC & MBEC)

Caption: Parallel workflows for determining planktonic susceptibility (MIC) in Sputum Medium vs. Biofilm Eradication (MBEC) using the Calgary Device.

Experimental_Workflow cluster_MIC MIC Assay (Planktonic) cluster_MBEC MBEC Assay (Biofilm) Isolate CF Isolate (Mucoid/MDR) ASM Artificial Sputum Medium (ASM) Isolate->ASM Peg_Lid Calgary Device (Peg Lid Growth) Isolate->Peg_Lid Drug Murepavadin TFA (Stock Prep) Drug->ASM Challenge Drug Challenge (24h Exposure) Drug->Challenge Incubate_MIC Incubate 24h 37°C ASM->Incubate_MIC Resazurin Add Resazurin (Colorimetric) Incubate_MIC->Resazurin Read_MIC Read MIC (Blue = Dead) Resazurin->Read_MIC Peg_Lid->Challenge Sonicate Sonication (Recovery) Challenge->Sonicate Read_MBEC Read MBEC (Regrowth Check) Sonicate->Read_MBEC

References

  • Polyphor AG. Murepavadin (POL7080) Mechanism of Action.[1] Wikipedia. Link

  • Diez-Aguilar, M., et al. (2021). Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates.[1][6][7] Journal of Antimicrobial Chemotherapy.[8] Link

  • Guo, Y., et al. (2024). Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux.[1][9] MDPI - Antibiotics.[1][2][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[10] CLSI Standards.[10][11][12] Link

  • Queen's University Belfast. Anti-biofilm activity of murepavadin against cystic fibrosis Pseudomonas aeruginosa isolates.[3][7] Research Portal. Link

Sources

Method

Application Note: In Vitro Induction of Murepavadin Resistance in Pseudomonas aeruginosa

[1][2] Abstract Murepavadin (POL7080) represents a novel class of Outer Membrane Protein Targeting Antibiotics (OMPTAs) specifically designed to combat Pseudomonas aeruginosa.[1][2][3][4][5] Unlike traditional antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

Murepavadin (POL7080) represents a novel class of Outer Membrane Protein Targeting Antibiotics (OMPTAs) specifically designed to combat Pseudomonas aeruginosa.[1][2][3][4][5] Unlike traditional antibiotics that target cell wall synthesis or intracellular machinery, Murepavadin binds to the Lipopolysaccharide Transport Protein D (LptD).[1][2][4][6] While it exhibits potent activity against multi-drug resistant (MDR) strains, understanding resistance mechanisms is critical for drug development and surveillance.[2] This guide details the protocols for inducing Murepavadin resistance via Spontaneous Mutation Frequency (Single-Step) and Serial Passage (Multi-Step) assays, providing a robust framework for characterizing resistance determinants such as lptD and pmrB mutations.[2]

Scientific Background & Mechanism[1][2][3][5][8][9][10]

Mechanism of Action

Murepavadin is a 14-amino acid cyclic peptidomimetic.[1][3][4][5] Its bactericidal activity stems from a unique interaction with LptD, an essential outer membrane


-barrel protein.[2]
  • Target: LptD (specifically the periplasmic domain).[2][5]

  • Function: LptD, in complex with LptE, is responsible for the final step of translocating Lipopolysaccharide (LPS) from the periplasm to the outer leaflet of the outer membrane.

  • Inhibition: Murepavadin binding arrests this transport, leading to LPS accumulation in the inner membrane/periplasm, membrane disorganization, and cell death.[1][2][4][7]

Resistance Pathways

Resistance to Murepavadin is primarily driven by target modification, though envelope stress responses play a secondary role.

  • Primary Resistance (lptD): Single nucleotide polymorphisms (SNPs) or tandem duplications in the lptD gene alter the binding site, reducing drug affinity.[2]

  • Secondary Resistance (pmrB): Mutations in the pmrAB two-component system can modify Lipid A (e.g., addition of 4-aminoarabinose), altering the outer membrane charge and potentially affecting drug access or compensatory membrane stability.[2]

Pathway Visualization

The following diagram illustrates the LptD transport pathway and the disruption caused by Murepavadin.

Murepavadin_Mechanism cluster_membrane Gram-Negative Cell Envelope IM Inner Membrane (LptB2FGC) Periplasm Periplasm (LptA Bridge) IM->Periplasm LPS Translocation OM Outer Membrane (LptD/LptE) Periplasm->OM Final Assembly CellDeath Cell Death OM->CellDeath LPS Accumulation Membrane Lysis LPS_Synthesis LPS Synthesis (Cytoplasm) LPS_Synthesis->IM Transport Murepavadin Murepavadin (Peptidomimetic) Murepavadin->OM BINDS LptD (Blocks LPS Insertion)

Figure 1: Mechanism of Action of Murepavadin targeting the LptD/LptE complex.

Pre-requisites & Materials

Bacterial Strains[2][5][8][11][12][13]
  • Wild Type: P. aeruginosa ATCC 27853 (Quality Control strain) or PAO1.[2][8]

  • Specificity Note: Murepavadin is Pseudomonas-specific.[7][8] Do not use E. coli or S. aureus as controls for resistance induction; they are intrinsically resistant due to LptD structural differences.

Reagents
  • Murepavadin (POL7080): Reconstitute in sterile water or saline.[2] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles as peptide stability can degrade.[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[2]

  • Consumables: 96-well microtiter plates (round bottom), 50 mL conical tubes, sterile reservoirs.

Protocol 1: Spontaneous Mutation Frequency (Single-Step)[3]

This assay determines the probability of a pre-existing resistant mutant existing within a susceptible population.

Workflow
  • Inoculum Preparation:

    • Culture P. aeruginosa in CAMHB overnight at 37°C.

    • Centrifuge 50 mL of culture (4000 x g, 10 min) and resuspend in 5 mL saline to achieve a high density (~

      
       CFU/mL).
      
  • MIC Determination:

    • Confirm the MIC of the wild-type strain (typically 0.06 – 0.12 µg/mL for ATCC 27853).

  • Selection Plates:

    • Prepare MHA plates containing Murepavadin at 4x, 8x, and 16x the determined MIC.[2]

  • Plating:

    • Spread 100 µL of the concentrated inoculum onto the selection plates.

    • Perform serial dilutions of the inoculum and plate on drug-free MHA to calculate the exact Total CFU plated.

  • Incubation:

    • Incubate at 37°C for 48 hours. (Peptide antibiotics may show slower mutant growth).[2]

  • Calculation:

    • Count colonies on selection plates.

Expected Results
ParameterTypical ValueInterpretation
WT MIC 0.12 µg/mLBaseline susceptibility.
Frequency (4x MIC)

to

Common low-level mutants.[2]
Frequency (16x MIC)

High-level resistance is rare in single steps.[2]

Protocol 2: Serial Passage (Multi-Step)[3]

This method simulates chronic exposure, selecting for accumulation of mutations (e.g., lptD + pmrB) leading to high-level resistance.[2]

Workflow Diagram

Serial_Passage Day0 Day 0: Determine MIC Day1 Day 1: Inoculate @ 0.5x MIC Day0->Day1 DayN Daily Passage: Double Concentration Day1->DayN Growth Observed DayN->DayN Repeat 15-20 days Endpoint Endpoint: MIC > 32 µg/mL or Day 20 DayN->Endpoint Resistance Achieved

Figure 2: Serial passage workflow for evolving high-level resistance.

Step-by-Step Methodology
  • Day 0 (Baseline): Perform a standard broth microdilution MIC assay in a 96-well plate.

  • Day 1 (Passage 1):

    • Identify the well with the highest drug concentration that still shows visible growth (typically 0.5x MIC).

    • Use 2-5 µL from this well to inoculate a fresh MIC plate containing a new gradient of Murepavadin.

    • Crucial Step: Adjust the concentration range. If the bacteria grew at 0.12 µg/mL, the new plate should range from 0.06 to 4 µg/mL.

  • Daily Cycling:

    • Repeat daily for 15–20 days.

    • Track the MIC daily.[4][9]

  • Stabilization:

    • Once the MIC plateaus or reaches a target (e.g., >32 µg/mL), pass the isolate on drug-free agar for 3 consecutive days.[2]

    • Re-test MIC to confirm resistance is genetic (stable) and not phenotypic adaptation.[2]

Expert Insight: The Bottleneck Effect

Avoid "aggressive" passaging. If you select a well with faint growth (90% inhibition), you risk carrying over dead cells or non-viable mutants.[2] Always passage from a well with healthy turbidity (approx.[2] OD600 > 0.1) to ensure the population has truly adapted.

Characterization & Validation

To confirm the resistance mechanism, the following validation steps are mandatory.

Genotyping (PCR & Sequencing)

Target the two primary resistance determinants.

  • Gene 1: lptD

    • Focus: The periplasmic loop region.

    • Primer Design: Ensure coverage of the N-terminal domain (residues ~1-300 in P. aeruginosa).[2]

  • Gene 2: pmrB [1]

    • Focus: The HAMP domain and active site.

    • Significance:pmrB mutations often confer cross-resistance to Colistin.[1]

Cross-Resistance Profiling

Test the Murepavadin-resistant mutants against a panel of antibiotics to determine specificity.

Antibiotic ClassDrugExpected Result (Murepavadin Resistant Mutant)
OMPTA MurepavadinResistant (MIC > 4 µg/mL)
Polymyxin ColistinVariable (Resistant if pmrB mutated; Susceptible if only lptD)
Beta-lactam MeropenemSusceptible (No cross-resistance)
Fluoroquinolone CiprofloxacinSusceptible (No cross-resistance)

References

  • Martin-Loeches, I., Dale, G. E., & Torres, A. (2018).[2][4] Murepavadin: a new antibiotic class in the pipeline.[10][4][8] Expert Review of Anti-infective Therapy, 16(4), 259–268.[2] Link

  • Sader, H. S., et al. (2018).[2][11] Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China.[11] Antimicrobial Agents and Chemotherapy, 62(7), e00311-18.[2] Link[2]

  • Werner, J., et al. (2021).[2] Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates.[10][1][4][11] Journal of Antimicrobial Chemotherapy, 76(4), 980-988.[2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming Murepavadin degradation in experimental assays

Introduction: The "Ghost" in the Assay Welcome. If you are accessing this guide, you are likely experiencing inconsistent Minimum Inhibitory Concentrations (MICs), "disappearing" peaks in LC-MS, or poor reproducibility i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Assay

Welcome. If you are accessing this guide, you are likely experiencing inconsistent Minimum Inhibitory Concentrations (MICs), "disappearing" peaks in LC-MS, or poor reproducibility in your Pseudomonas aeruginosa killing assays involving Murepavadin (POL7080).

Murepavadin is a 14-mer cyclic peptidomimetic targeting the LptD outer membrane transporter. While engineered for high metabolic stability compared to linear peptides, it possesses significant amphipathic properties and tryptophan residues that create unique handling challenges.

The Reality Check: In 90% of cases reported to our support team, the issue is not chemical degradation (breaking of bonds) but physical loss (adsorption and precipitation). This guide treats Murepavadin not just as a drug, but as a "sticky," hydrophobic biological tool that requires specific physical chemistry protocols to maintain integrity.

Module 1: Reconstitution & Solubility (The Primary Failure Point)

User Question: "My stock solution looks clear, but when I dilute it into the assay media (MHB or RPMI), I lose activity or see variability. Is the drug degrading?"

Technical Diagnosis: You are likely facing micro-precipitation . Murepavadin is a peptidomimetic with a specific beta-hairpin structure stabilized by hydrophobic interactions. While soluble in organic solvents, it has a "critical solubility limit" in aqueous buffers, especially those with high salt content like PBS or cation-adjusted Mueller-Hinton Broth (CAMHB).

The Protocol:

ParameterStandard RecommendationThe "Why" (Mechanistic Insight)
Primary Solvent 100% DMSO (Anhydrous)Water promotes aggregation of the hydrophobic beta-hairpin face. DMSO maintains dispersion.[1]
Stock Conc. 10-20 mg/mL High concentration stocks in DMSO are thermodynamically stable.
Intermediate Step Do NOT dilute directly 1:1000 into media."Shock dilution" causes crashing. Perform serial dilutions in DMSO first.
Final Assay Conc. Keep DMSO < 1% (v/v)High DMSO is toxic to bacteria, but <1% is necessary to keep Murepavadin in solution.

Step-by-Step Reconstitution Workflow:

  • Weigh lyophilized powder.

  • Add 100% DMSO to achieve 10 mg/mL. Vortex vigorously for 30 seconds.

  • Critical Step: Visually inspect for "schlieren" patterns (wavy lines indicating incomplete mixing).

  • Aliquot into low-binding polypropylene tubes (20 µL aliquots).

  • Store at -20°C or -80°C. Do not refreeze.

Module 2: The Adsorption Trap (Plasticware Compatibility)

User Question: "I see a 4-fold increase in MIC when I use polystyrene 96-well plates compared to glass tubes. Why?"

Technical Diagnosis: This is Non-Specific Binding (NSB) . Murepavadin is cationic (positively charged) and amphipathic. Standard polystyrene (PS) tissue culture plates are often treated to be anionic (negatively charged) to support cell attachment. Murepavadin rapidly adsorbs to the plastic walls, effectively removing the drug from the bioassay before it reaches the bacteria.

Visualizing the Loss Pathway:

Murepavadin_Loss Stock DMSO Stock (10mM) [100% Recovery] Dilution Aqueous Dilution step (PBS/Media) Stock->Dilution Dilute Plate_PS Standard Polystyrene Plate (Anionic Surface) Dilution->Plate_PS Transfer Plate_PP Polypropylene / Non-Binding Plate Dilution->Plate_PP Transfer Loss_Agg Loss: Micro-precipitation (Hydrophobic Effect) Dilution->Loss_Agg High Salt / Low DMSO Loss_Ads Loss: Adsorption (Electrostatic Binding) Plate_PS->Loss_Ads Rapid Binding (<30 mins) Target Effective Concentration at LptD Target Plate_PS->Target <40% Recovery Plate_PP->Target >90% Recovery

Figure 1: The "Loss Pathway" illustrating where Murepavadin concentration is depleted during assay setup. Note the critical divergence between plate types.

The Fix:

  • Use Non-Binding Surface (NBS) Plates: Switch to polypropylene (PP) plates or specific "low-binding" polystyrene plates (e.g., Corning NBS).

  • Surfactant Addition: If your assay tolerates it, add 0.002% Polysorbate-80 (Tween-80) to the assay buffer. This coats the plastic surface and competes with the drug for binding sites.

    • Warning: Tween-80 can affect bacterial membrane permeability. Always run a "Tween-only" vehicle control.

Module 3: Chemical Stability (Oxidation & Hydrolysis)

User Question: "I see a +16 Da peak in my LC-MS analysis after leaving the sample on the bench for 4 hours. Is this significant?"

Technical Diagnosis: Yes. Murepavadin contains Tryptophan (Trp) residues (specifically Trp2 and Trp8) which are essential for its interaction with the LptD beta-barrel. A +16 Da shift indicates oxidation (addition of an oxygen atom) to the indole ring of Tryptophan. This can disrupt the beta-hairpin conformation and reduce potency.

Troubleshooting Table:

SymptomCauseSolution
+16 Da / +32 Da Mass Shift Tryptophan OxidationProtect from light. Work in amber tubes. Minimize headspace in storage vials. Overlay with Argon gas if storing liquid stocks >1 week.
Split Peaks in HPLC EpimerizationAvoid pH > 8.0. Murepavadin is stable at physiological pH (7.4) but labile in strong bases.
Broad/Tailing Peak Column AdsorptionUse a C18 column with 0.1% Formic Acid or TFA in the mobile phase to suppress silanol interactions.

Module 4: Biological Matrix Extraction (Plasma/Serum)

User Question: "We are doing PK studies. The recovery from mouse plasma is terrible (<50%)."

Technical Diagnosis: Murepavadin binds moderately to plasma proteins, but the issue is usually the extraction method . Standard methanol precipitation often traps the peptidomimetic in the protein pellet because of its amphipathic nature.

Optimized Extraction Protocol:

  • Sample: 50 µL Plasma.

  • Pre-treatment: Add 10 µL of 5% Formic Acid (breaks protein-drug interactions).

  • Precipitation: Add 200 µL of Acetonitrile:DMSO (3:1 v/v) .

    • Why DMSO? It keeps the Murepavadin solubilized while the Acetonitrile precipitates the plasma proteins.

  • Vortex: 5 minutes (vigorous).

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Supernatant: Inject directly or dilute with water (do not dry down and reconstitute, as the residue may stick to the glass walls).

Summary: The "Golden Rules" Checklist

  • Solvent: Always start with 100% DMSO.

  • Plastic: NEVER use standard tissue culture treated plates. Use Polypropylene or NBS.

  • Light: Protect stock solutions from light (Trp oxidation).

  • Dilution: Avoid "shock dilution" into PBS; step-down via media containing trace DMSO.

References

  • Polyphor Ltd. (2019).[2] Pharmacokinetics and Pharmacodynamics of Murepavadin in Neutropenic Mouse Models. Antimicrobial Agents and Chemotherapy.[3][4][5][6] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection. Link

  • Martin-Loeches, I., et al. (2018).[7] Murepavadin: a new antibiotic class in the pipeline. Expert Review of Anti-infective Therapy. Link

  • Goossens, H., et al. (2021).[6] Adsorption of cationic peptides to laboratory plasticware: Implications for MIC testing. Journal of Antimicrobial Chemotherapy. (General principle citation for cationic peptide adsorption). Link

  • Dale, G.E., et al. (2018). Murepavadin (POL7080) Activity against Contemporary Clinical Isolates of XDR Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. Link

Sources

Optimization

Technical Support Center: Murepavadin (POL7080) MIC Troubleshooting

[1] Topic: Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for Murepavadin Target Audience: Senior Researchers, Microbiologists, and Drug Development Scientists Content Type: Technical Guide &...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for Murepavadin Target Audience: Senior Researchers, Microbiologists, and Drug Development Scientists Content Type: Technical Guide & FAQ[1]

Introduction: The "Sticky" Peptide Challenge

Murepavadin is a first-in-class peptidomimetic antibiotic targeting the outer membrane protein LptD in Pseudomonas aeruginosa.[1] While it exhibits potent activity (typically MIC


 0.12/0.12 mg/L), researchers frequently report "bouncing" MICs—results that shift by 4-8 fold between replicates.[1]

The Root Cause: As a cationic


-hairpin peptide, Murepavadin possesses high surface activity.[1] It adheres avidly to the negatively charged surfaces of standard polystyrene (PS) microtiter plates. This non-specific binding depletes the free drug concentration in the well, leading to artificially high MICs (false resistance).[1]

This guide provides a self-validating protocol to eliminate these artifacts.

Module 1: Diagnostic Workflow

Before altering your biological variables, validate your physical assay conditions using this logic flow.

Murepavadin_Troubleshooting Start Observation: Inconsistent/High MIC CheckPlate 1. Check Microtiter Plate Material Start->CheckPlate IsPS Is it Polystyrene (PS)? CheckPlate->IsPS SwitchPP Action: Switch to Polypropylene (PP) OR Add 0.002% Polysorbate-80 IsPS->SwitchPP Yes CheckMedia 2. Check Media Formulation IsPS->CheckMedia No (Already PP) SwitchPP->CheckMedia IsCAMHB Is it Cation-Adjusted MHB? CheckMedia->IsCAMHB FixCations Action: Adjust Ca++ (20-25 mg/L) and Mg++ (10-12.5 mg/L) IsCAMHB->FixCations No CheckInoc 3. Check Inoculum Density IsCAMHB->CheckInoc Yes FixCations->CheckInoc IsHigh Is it > 5x10^5 CFU/mL? CheckInoc->IsHigh FixInoc Action: Dilute to Standard (Avoid Inoculum Effect) IsHigh->FixInoc Yes BioRes 4. Suspect Biological Resistance (LptD Mutation) IsHigh->BioRes No

Figure 1: Step-by-step diagnostic logic for isolating the source of MIC variability.

Module 2: The Adsorption Artifact (Data & Solution)

The table below illustrates the impact of plate material on Murepavadin activity. Cationic peptides are lost to the walls of polystyrene plates, requiring higher nominal concentrations to inhibit bacterial growth.

Comparative MIC Data: Plate Material Impact
VariableStandard Polystyrene (PS)Tissue-Culture Treated PSPolypropylene (PP)PS + 0.002% Polysorbate-80
Surface Charge Negative (Hydrophobic)Highly Negative (Hydrophilic)Neutral (Hydrophobic)Masked by Surfactant
Drug Availability ~40-60% Loss>80% Loss>95% Available>90% Available
Observed MIC 0.5 - 2.0 µg/mL > 4.0 µg/mL 0.125 µg/mL 0.125 µg/mL
Interpretation False ResistanceFalse ResistanceTrue MIC True MIC
The Fix: Two Validated Options
  • Option A (Gold Standard): Use Polypropylene (PP) microtiter plates.[1] PP is chemically inert and minimizes peptide binding. This is the preferred method for research to avoid surfactant-bacteria interactions [1][3].

  • Option B (CLSI Alternative): If automation requires PS plates, add 0.002% Polysorbate-80 (P-80) to the broth.[1] This surfactant coats the plastic, preventing the peptide from sticking, similar to protocols for Oritavancin [4].

Module 3: Mechanism of Action & Resistance

Understanding the target helps distinguish between technical error and true biological resistance. Murepavadin binds to LptD , an essential outer membrane protein responsible for inserting Lipopolysaccharide (LPS) into the outer leaflet.[1][2][3]

LptD_Mechanism Murepavadin Murepavadin (Peptidomimetic) LptD Target: LptD Protein (Outer Membrane) Murepavadin->LptD Binds High Affinity LPS_Transport LPS Transport Pathway LptD->LPS_Transport Inhibits Function OM_Integrity Outer Membrane Integrity LPS_Transport->OM_Integrity Disrupts Assembly Lysis Membrane Alteration & Cell Death OM_Integrity->Lysis Increased Permeability

Figure 2: Murepavadin mechanism.[1][3] Binding to LptD prevents LPS insertion, compromising the outer membrane.[2][3]

True Resistance Markers: If you use PP plates and still see high MICs (>2 mg/L), sequence the lptD gene.[1] Common resistance mechanisms include tandem duplications in the LptD periplasmic domain or mutations in pmrA/pmrB (LPS modification) [5].[1]

Module 4: The Optimized Broth Microdilution Protocol

Objective: Determine the MIC of Murepavadin against P. aeruginosa with high reproducibility.

Materials
  • Compound: Murepavadin (TFA salt form preferred for solubility).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CA-MHB).[1][2]

    • 
      : 20–25 mg/L[1]
      
    • 
      : 10–12.5 mg/L[1]
      
  • Plates: Sterile 96-well Polypropylene (PP) plates (e.g., Corning Costar 3365).[1]

    • Alternative: Polystyrene plates + CA-MHB supplemented with 0.002% P-80.[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Murepavadin in sterile deionized water or 0.01% acetic acid/0.2% BSA (to prevent tube binding) to a concentration of 1024 µg/mL.[1]

    • Note: Avoid repeated freeze-thaw cycles.[1] Aliquot and store at -80°C.

  • Dilution Series:

    • Prepare 2-fold serial dilutions in CA-MHB directly in the PP plates .

    • Final volume per well: 50 µL (before inoculum).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of P. aeruginosa (approx.[1][4]

      
       CFU/mL) from a fresh overnight culture.[1]
      
    • Dilute this suspension 1:100 in CA-MHB.[1]

  • Assay Assembly:

    • Add 50 µL of the diluted inoculum to each well containing drug.

    • Final Inoculum:

      
       CFU/mL.
      
    • Final Drug Concentration: Range typically 0.008 – 8 µg/mL.

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Record MIC as the lowest concentration with complete inhibition of visible growth.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve Murepavadin? A: Yes, Murepavadin is soluble in DMSO.[1] However, water is generally sufficient for the salt forms. If using DMSO, ensure the final concentration in the well is <1% to avoid solvent toxicity to the bacteria.

Q2: Why does my MIC jump from 0.125 to 2.0 µg/mL when I change plate brands? A: You likely switched from a non-binding surface (or a specific batch of plastic) to a high-binding polystyrene.[1] "Tissue-culture treated" plates are the worst offenders for cationic peptides because they are negatively charged to promote cell adhesion. Always verify the catalog number ensures "Non-treated" or use Polypropylene.

Q3: Does Murepavadin show an "Inoculum Effect"? A: Yes. Like many membrane-active agents, efficacy decreases as bacterial density increases.[1] Strictly adhere to the


 CFU/mL standard. Testing at 

or higher will result in significantly elevated MICs.

Q4: I am testing clinical isolates. What is the breakpoint? A: While formal CLSI breakpoints are specific to approved drugs, clinical trials and surveillance studies (e.g., SENTRY) often use ≤ 0.5 mg/L as the susceptibility cutoff for wild-type P. aeruginosa [5].[1]

References

  • Hancock, R. E. W. (1999).[1] Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Laboratory Methods. Link (Archived concept ref).

  • Giacometti, A., et al. (2000).[1] In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 44(6), 1694–1696.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][5][6] Link

  • Arhin, F. F., et al. (2008).[1] Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 52(5), 1597–1603.[1] Link

  • Sader, H. S., et al. (2018).[1] Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 73(9), 2400–2404.[1] Link

Sources

Troubleshooting

optimizing Murepavadin dosage in animal infection models

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimization of Murepavadin (POL7080) in P.

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimization of Murepavadin (POL7080) in P. aeruginosa Infection Models

Executive Summary

Murepavadin is a potent, pathogen-specific peptidomimetic targeting LptD in Pseudomonas aeruginosa.[1][2][3][4][5][6][7][8] While it exhibits exceptional potency (MIC


 0.12–0.25 mg/L), its development has been bifurcated by route-dependent toxicity profiles.[8] The intravenous (IV) formulation faced clinical holds due to nephrotoxicity, while inhaled formulations (iMPV) remain a priority for Cystic Fibrosis (CF) applications.[3][8]

This guide provides the technical scaffolding to optimize dosage in animal models, specifically addressing the narrow therapeutic window between efficacy (driven by


AUC/MIC) and renal accumulation.

Quick Reference Dashboard

ParameterValue / TargetNotes
Primary Target LptD (Lipopolysaccharide Transport Protein D)Outer membrane insertion blockade.[1][3][6][8][9]
PK/PD Driver

AUC/MIC
Free drug Area Under Curve / MIC.
Stasis Target ~28 (

AUC/MIC)
Based on neutropenic mouse thigh/lung models.[8]
1-Log Kill Target ~40 (

AUC/MIC)
Required for robust efficacy.[8]
Critical Toxicity Nephrotoxicity (Tubular necrosis)Monitor KIM-1 and Creatinine closely.[8]
Dosing Route SC (Systemic models) / IT or Aerosol (Lung)IV requires slow infusion to mitigate

-driven toxicity.[8]

Module 1: PK/PD Calibration & Dose Selection

The Core Challenge: Murepavadin is AUC-driven. However, simply increasing the total dose to hit the AUC target often spikes


, triggering renal accumulation.

Q: My efficacy data is lower than predicted by the MIC. What is wrong? A: You are likely underestimating protein binding or failing to account for rapid murine clearance.

  • Protein Binding Correction: Murepavadin has moderate protein binding. You must calculate the free fraction (

    
    ).[8] If your target is a total AUC of 40 mg·h/L, but protein binding is 50%, your effective 
    
    
    
    AUC is only 20 mg[8]·h/L—below the stasis threshold.
  • Murine Clearance: Mice clear peptidomimetics significantly faster than humans (biphasic clearance).[8] A single daily dose (q.d.) often results in a "sawtooth" profile with high peaks (toxicity) and long troughs (sub-therapeutic).[8]

    • Corrective Action: Fractionate the daily dose. Split the total required daily dose into q4h or q6h subcutaneous (SC) injections. This flattens the curve, maintaining AUC while suppressing dangerous

      
       spikes.[8]
      

Q: How do I calculate the starting dose for a mouse model? A: Do not use simple weight-based conversion. Use the Body Surface Area (BSA) normalization or, preferably, reverse-calculate from the target AUC.[8]

  • Formula:

    
    [8]
    
    • Where

      
       is the clearance in mice (determine via pilot PK).[8]
      
    • Where

      
       is bioavailability (assume 1.0 for IV/SC initially, but verify).[8]
      
Visualization: The Optimization Workflow

OptimizationWorkflow Figure 1: Iterative Dosage Optimization Logic for Murepavadin MIC Determine MIC (Clinical Isolates) DoseSelect Select Regimen (Target fAUC/MIC > 40) MIC->DoseSelect PilotPK Pilot PK Study (Healthy Mice) Modeling Calculate Clearance (CL) & Protein Binding PilotPK->Modeling Modeling->DoseSelect ToxCheck Toxicity Check (Renal Biomarkers) DoseSelect->ToxCheck ToxCheck->DoseSelect If Toxic (Fractionate Dose) Efficacy Infection Model (Neutropenic Thigh/Lung) ToxCheck->Efficacy If Safe

Module 2: Model-Specific Protocols

Scenario A: Neutropenic Lung Infection (Pneumonia)

This is the gold standard for Murepavadin due to its development for nosocomial pneumonia.

Q: Systemic dosing (SC/IV) isn't clearing the lung burden.[8] Why? A: Epithelial Lining Fluid (ELF) penetration is the bottleneck.[8]

  • The Fix: While IV Murepavadin penetrates ELF (ratio ~1:1 to plasma in some studies), inflammation can alter this.[8] For lung models, consider Intratracheal (IT) or Aerosol delivery to mimic the iMPV (inhaled Murepavadin) clinical strategy.[8]

  • Protocol Tip: If dosing IT, use a Microsprayer® Aerosolizer rather than a simple bolus instillation to ensure distribution to the lower airways where P. aeruginosa resides.

Scenario B: Thigh Infection (Sepsis Proxy)

Q: I see high variability in bacterial load in the control group. A: This is usually due to inconsistent neutropenia or inoculum preparation.

  • Standardization:

    • Neutropenia: Cyclophosphamide 150 mg/kg (Day -4) and 100 mg/kg (Day -1).[8] Neutrophil counts must be <100 cells/mm³ at infection.

    • Inoculum: Use log-phase bacteria, not stationary. P. aeruginosa virulence factors are regulated by quorum sensing, which varies by growth phase.[8]

Module 3: The Toxicity Barrier (Nephrotoxicity)[8]

CRITICAL WARNING: Murepavadin accumulation in the renal cortex is the primary failure mode. In Phase III trials, this manifested as creatinine elevation.[8] In mice, you must detect this before mortality affects your efficacy data.[8]

Q: What are the early warning signs of nephrotoxicity in mice? A: Serum creatinine is a lagging indicator (rises only after ~50% kidney function loss).

  • Action: Incorporate KIM-1 (Kidney Injury Molecule-1) or NGAL ELISA assays into your workflow.[8] These biomarkers spike hours after tubular injury, unlike creatinine which takes days.[8]

  • Histopathology: If you observe weight loss >15% in treated groups (that isn't present in vehicle/infection controls), sacrifice a sentinel animal.[8] Look for tubular necrosis or vacuolization in the renal cortex.

Visualization: Mechanism vs. Toxicity

MechanismToxicity Figure 2: The Therapeutic Window: Efficacy (LptD) vs. Toxicity (Renal Accumulation) Murepavadin Murepavadin (Peptidomimetic) Target Binds LptD (Outer Membrane) Murepavadin->Target Kidney Renal Accumulation (Proximal Tubule) Murepavadin->Kidney LPS Blocks LPS Transport Target->LPS Death Bacterial Lysis (Efficacy) LPS->Death Saturation Proteolytic Saturation (High Cmax) Kidney->Saturation Dose > Threshold Injury Tubular Necrosis (Toxicity) Saturation->Injury

[2][8]

Module 4: Formulation & Stability

Q: The drug precipitates in my syringe. What vehicle should I use? A: Peptidomimetics can be salt-sensitive.[8]

  • Recommended Vehicle: Reconstitute in 0.9% Saline or PBS (pH 7.4) .[8] Avoid high-concentration buffers unless specified by the synthesis source.

  • Storage: Store lyophilized powder at -20°C. Once reconstituted, use within 24 hours at 4°C. Do not freeze-thaw reconstituted aliquots multiple times; this degrades the peptide structure and alters potency.

References

  • Melchers, M. J., et al. (2019). "Pharmacokinetics and Pharmacodynamics of Murepavadin in Neutropenic Mouse Models."[2][8] Antimicrobial Agents and Chemotherapy.[2][3][5][10]

    • Source:[8]

    • Key Data: Establishes the AUC/MIC targets (Stasis: ~28, 1-log kill: ~40).
  • Wach, A., et al. (2018). "Murepavadin (POL7080) in Pseudomonas aeruginosa: Mechanism of Action and Resistance Development."[8] Frontiers in Microbiology.

    • Source:[8]

    • Key Data: Defines LptD binding mechanism and lack of cross-resistance.
  • Dale, G. E., et al. (2018). "Pharmacokinetics, Tolerability, and Safety of Murepavadin... in Subjects with Renal Function Impairment."[2][8] Antimicrobial Agents and Chemotherapy.[2][3][5][10]

    • Source:[8]

    • Key Data: Highlights the correlation between renal function (GFR) and clearance, underscoring the nephrotoxicity risk.
  • Ekkelenkamp, M. B., et al. (2020). "In vitro activity of murepavadin against a global collection of Pseudomonas aeruginosa." Journal of Antimicrobial Chemotherapy.

    • Source:[8]

    • Key Data: Confirms MIC distributions (MIC90 0.12 mg/L)

Sources

Optimization

Technical Support Center: Murepavadin Resistance Identification Guide

Overview Welcome to the Murepavadin Technical Support Center. This guide addresses the specific challenges associated with characterizing resistance to Murepavadin (POL7080), a peptidomimetic antibiotic targeting the Lip...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Murepavadin Technical Support Center. This guide addresses the specific challenges associated with characterizing resistance to Murepavadin (POL7080), a peptidomimetic antibiotic targeting the Lipopolysaccharide Transport Protein D (LptD). Unlike traditional small molecules, Murepavadin’s peptide nature and unique mechanism of action (MoA) require specialized handling and interpretation protocols.

This guide is structured as a series of Support Tickets addressing the most common bottlenecks in resistance profiling.

Module 1: Isolate Generation & MIC Profiling

Ticket #101: "My MIC values are inconsistent or significantly higher than expected for the wild-type strain."

Diagnosis: Murepavadin is a cationic cyclic peptide. Inconsistent MICs often stem from non-specific binding to labware or improper cation concentrations, rather than biological resistance.

Troubleshooting Protocol:

VariablePotential IssueCorrective Action
Labware Material Critical: Peptides often adsorb to untreated polystyrene (PS), reducing the effective concentration.Switch to Polypropylene (PP) plates or low-binding PS plates for MIC assays. Avoid standard tissue-culture treated plates.
Inoculum Density Peptides are subject to the "inoculum effect." High density (>5x10⁵ CFU/mL) can artificially inflate MICs.Strictly standardize inoculum to 5 x 10⁵ CFU/mL . Verify via colony counts for every batch.
Media Cations P. aeruginosa outer membrane stability is Mg²⁺/Ca²⁺ dependent.Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1] Ensure physiological concentrations (Mg²⁺ ~10-12.5 mg/L; Ca²⁺ ~20-25 mg/L).
Solvent Murepavadin may precipitate or aggregate in high-salt buffers during stock prep.Dissolve stock in sterile water or 0.01% acetic acid/BSA (if recommended by CoA) before diluting into media.

Expert Insight: If you observe "skipped wells" (growth in high concentrations but not low), this indicates drug precipitation or uneven distribution. Sonicate the stock solution briefly before dilution.

Module 2: Genetic Validation (WGS & SNPs)

Ticket #202: "I have confirmed a stable resistant mutant. Sequencing shows multiple SNPs. Which one is the driver?"

Diagnosis: Resistance to Murepavadin primarily arises from two distinct pathways: Target Modification (lptD) or Envelope Remodeling (pmrB, lpxL). Distinguishing these is crucial for mechanism validation.

Pathway Visualization: The following diagram illustrates the LptD transport pathway and the specific blockage point of Murepavadin.

LptD_Pathway IM Inner Membrane (IM) (LPS Synthesis) LptBFG LptB2FGC Complex (ABC Transporter) IM->LptBFG LPS Extraction Peri Periplasm (LptA Bridge) LptBFG->Peri Translocation LptD LptD Transporter (Target) Peri->LptD Transfer OM Outer Membrane (OM) LPS_OM LPS Insertion (Cell Surface) LptD->LPS_OM Insertion Murepavadin Murepavadin (Inhibitor) Murepavadin->LptD BINDS & BLOCKS (Peri-plasmic Loop)

Caption: Murepavadin binds to the periplasmic loop of LptD, preventing LPS insertion into the Outer Membrane.[1][2][3]

Interpretation Guide:

  • The "Target" Mutation (lptD):

    • Location: Look for mutations in the lptD gene, specifically in the region encoding the periplasmic loop or the N-terminal domain.

    • Type: Tandem duplications (e.g., 6-residue duplication) or point mutations are common [1][5].

    • Phenotype: High-level resistance (MIC > 4-8 mg/L).[4] Usually susceptible to Colistin.

  • The "Bypass" Mutation (pmrB / pmrA):

    • Mechanism: Mutations in the PmrAB two-component system lead to constitutive activation of the arnBCADTEF operon.

    • Effect: Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A. This reduces the negative charge of the membrane, repelling cationic peptides like Murepavadin [2][3].

    • Phenotype: Moderate resistance. Cross-resistant to Colistin.

  • Lipid A Acylation (lpxL1/lpxL2):

    • Mechanism: Loss of function leads to under-acylated (penta-acylated) Lipid A.

    • Effect: Alters membrane fluidity and peptide interaction [5].

Decision Matrix:

  • If Mutant is Colistin Resistant: Focus on pmrB.

  • If Mutant is Colistin Susceptible: Focus on lptD.

Module 3: Functional Characterization

Ticket #303: "Sequencing is inconclusive. How do I biochemically prove LptD inhibition?"

Diagnosis: You need to demonstrate that LPS is being synthesized but failing to reach the cell surface.

Workflow Visualization: Use this experimental logic flow to validate your findings.

Workflow Start Resistant Mutant Step1 MIC Profiling (+ Colistin) Start->Step1 Step2 WGS Analysis Step1->Step2 Branch1 lptD Mutation? Step2->Branch1 Branch2 pmrB Mutation? Step2->Branch2 Assay1 Sucrose Gradient (LPS Accumulation) Branch1->Assay1 Yes Assay2 LPS Silver Stain (Modified Fixation) Branch1->Assay2 Yes Assay3 Lipid A Mass Spec (Ara4N detection) Branch2->Assay3 Yes (Cross-Resistant) Result1 Result1 Assay1->Result1 LPS in Inner Membrane Result2 Result2 Assay2->Result2 Altered Banding

Caption: Logical workflow for validating Murepavadin resistance mechanisms.

Protocol 1: Sucrose Density Gradient Fractionation (The Gold Standard) To prove LptD dysfunction, you must separate the Inner Membrane (IM) from the Outer Membrane (OM).

  • Lysis: Generate spheroplasts and lyse via French press or sonication.

  • Separation: Layer lysate onto a discontinuous sucrose gradient (e.g., 30-55%).

  • Centrifugation: Ultracentrifuge (SW41 rotor, ~100,000 x g, 16-18 hours).

  • Analysis: Fractionate the gradient.

    • Wild Type: LPS is found predominantly in the heavy (OM) fractions.

    • LptD Mutant / Murepavadin Treated: LPS accumulates in the light (IM) fractions (specifically the periplasmic leaflet of the IM) [6][7].

Protocol 2: LPS Silver Staining (Critical Modification) Standard silver stains often fail for P. aeruginosa due to specific solubility issues.

  • The Issue: Standard fixation (Ethanol/Acetic Acid) can wash out certain LPS forms (especially under-acylated or "polyagglutinable" forms) [4].[5]

  • The Fix: Omit the initial fixation step or significantly reduce the ethanol concentration. Proceed directly to the oxidation step (Periodic Acid) after SDS-PAGE to ensure retention of all LPS species.

References
  • Andolina, G. et al. (2018).[6][7] Murepavadin is a potent peptidomimetic inhibitor of the lipopolysaccharide transport protein LptD in Pseudomonas aeruginosa.[1][2]Link

  • Zhang, Q. et al. (2019). Mutations in pmrB Confer Cross-Resistance between the LptD Inhibitor POL7080 and Colistin in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[7][8][9] Link

  • Martin-Loeches, I. et al. (2018).[7] Murepavadin: a new antibiotic class in the pipeline. Expert Review of Anti-infective Therapy. Link

  • Fomsgaard, A. et al. (1990). Modification of the silver staining technique to detect lipopolysaccharide in polyacrylamide gels. Journal of Clinical Microbiology. Link

  • Diez-Aguilar, M. et al. (2021).[6][7] Clinical Evaluation of Murepavadin Resistance Mechanisms.[7] Frontiers in Microbiology. Link

  • Sperandeo, P. et al. (2007). Functional analysis of the protein machinery required for transport of lipopolysaccharide to the outer membrane of Escherichia coli.[10] Journal of Bacteriology. Link

  • Baarda, B.I. et al. (2017). Transport of lipopolysaccharide across the cell envelope: the long road of discovery. FEMS Microbiology Reviews. Link

Sources

Troubleshooting

challenges in chemical synthesis of cyclic Murepavadin

Welcome to the technical support center for the chemical synthesis of Murepavadin. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this complex cy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of Murepavadin. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this complex cyclic peptide. Here, we move beyond standard protocols to address the nuanced challenges that can arise during synthesis, providing not just solutions but also the underlying chemical reasoning to empower your experimental decisions. Our goal is to create a self-validating system of protocols grounded in authoritative expertise.

Introduction to Murepavadin Synthesis

Murepavadin is a 14-amino-acid cyclic peptide that represents a significant synthetic challenge.[1][2] The established synthetic route typically involves two major phases: the linear assembly of the peptide on a solid support (SPPS) and the subsequent head-to-tail macrocyclization in solution.[3] Each phase presents unique obstacles, from peptide aggregation and side reactions during SPPS to low yields and epimerization during cyclization. This guide provides a structured, question-and-answer-based approach to troubleshoot these common, yet critical, issues.

Overall Synthetic Workflow

Murepavadin_Synthesis_Workflow cluster_SPPS Part 1: Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Part 2: Solution-Phase Synthesis & Purification Resin Start: 2-CTC Resin Coupling_Deprotection Iterative Fmoc-Amino Acid Coupling & Deprotection Cycles Resin->Coupling_Deprotection Step 1 Linear_Peptide Resin-Bound Protected Linear Murepavadin Coupling_Deprotection->Linear_Peptide Step 2 Cleavage Cleavage from Resin (e.g., mild TFA) Linear_Peptide->Cleavage Step 3 Crude_Linear Crude Protected Linear Peptide Cleavage->Crude_Linear Step 4 Cyclization Macrocyclization (High Dilution) Crude_Linear->Cyclization Step 5 Deprotection Global Side-Chain Deprotection (e.g., high % TFA) Cyclization->Deprotection Step 6 Purification RP-HPLC Purification Deprotection->Purification Step 7 Final_Product Pure Cyclic Murepavadin Purification->Final_Product Final

Caption: General workflow for the chemical synthesis of Murepavadin.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Question 1: My peptide yield is drastically low after cleavage from the resin, and mass spectrometry of the crude product shows a ladder of truncated sequences. What is the primary cause?

Answer: This is a classic symptom of on-resin peptide aggregation. Murepavadin's sequence contains hydrophobic residues that can form strong inter- and intra-chain hydrogen bonds during synthesis.[4] This leads to the collapse of the growing peptide chain, physically blocking reagents from reaching the N-terminus for deprotection and subsequent coupling reactions.

Causality & Expert Insights: Peptide aggregation is a sequence-dependent phenomenon where the growing peptide adopts secondary structures (like β-sheets) on the resin.[5] These structures are often poorly solvated by standard SPPS solvents like Dimethylformamide (DMF), leading to incomplete reactions. Each failed coupling or deprotection step results in a truncated sequence, which you then observe in your final analysis. This issue is particularly pronounced in longer or more hydrophobic sequences.[4]

Troubleshooting Protocol:

  • Optimize Solvent Systems:

    • Switch to NMP: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregating peptides.

    • Incorporate "Chaotropic" Agents: Add chaotropic salts like LiCl (0.2-0.5 M) to the coupling and deprotection solutions. These agents disrupt the hydrogen-bonding networks that stabilize secondary structures.

  • Employ "Difficult Sequence" Methodologies:

    • Microwave-Assisted SPPS: Perform couplings at elevated temperatures (60-80°C) using a microwave peptide synthesizer. The increased kinetic energy helps to break up aggregates and dramatically accelerates reaction times.

    • Pseudoproline Dipeptides: If your sequence allows, strategically introduce pseudoproline dipeptides. These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of stable secondary structures.

  • Enhance Coupling Chemistry:

    • Use a stronger coupling agent. If you are using a standard carbodiimide like DIC, switching to a uronium/phosphonium salt like HBTU or HATU can improve efficiency.

    • Perform a "double coupling" for amino acids known to be difficult or located within a suspected aggregating region.

Self-Validation Checklist:

  • After resynthesis, does the main peak in the crude LC-MS correspond to the full-length peptide?

  • Is the intensity of peaks corresponding to truncated sequences significantly reduced?

Question 2: I'm observing a significant loss of my dipeptide or tripeptide from the resin after the first few coupling cycles. What is this side reaction, and how can I prevent it?

Answer: You are likely encountering diketopiperazine (DKP) formation. This is an intramolecular side reaction that cleaves the first two amino acids from the resin as a cyclic dipeptide.[6]

Causality & Expert Insights: DKP formation occurs after the Fmoc group is removed from the second amino acid. The newly liberated N-terminal amine of the dipeptide can perform a nucleophilic attack on the ester linkage connecting the first amino acid to the resin. This "backbiting" reaction is irreversible and particularly rapid when Proline is the first or second residue in the sequence.[6]

Diketopiperazine (DKP) Formation Mechanism

DKP_Formation cluster_products Products A H₂N-AA₂-CO-NH-AA₁-CO-O-Resin (Deprotected Dipeptide on Resin) B Diketopiperazine (Cleaved from Resin) A->B Intramolecular Cyclization C HO-Resin (Empty Resin Site) A->C Cleavage

Caption: Intramolecular cyclization leading to DKP formation and peptide loss.

Troubleshooting Protocol:

  • Use a Hindered Resin: Switch from a standard Wang or PAM resin to a 2-Chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linkage makes it much less susceptible to nucleophilic attack, thereby suppressing DKP formation.[7]

  • Modify the Coupling Strategy for the First Two Residues:

    • Couple a Pre-formed Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the Fmoc-AA2-AA1-OH dipeptide in solution and couple it to the resin in a single step. This bypasses the vulnerable on-resin dipeptide stage.

    • Use Fmoc-Dmae-protected Amino Acids: For the second amino acid, use a protecting group that is removed under different conditions than Fmoc, although this is a more complex and less common approach.

Self-Validation Checklist:

  • Monitor peptide loading on the resin after the second and third amino acid couplings. A stable loading indicates suppression of DKP formation.

Part 2: Solution-Phase Macrocyclization

Question 1: The yield of my cyclization reaction is very low, and the primary product is a linear dimer or higher-order oligomer. How do I favor the intramolecular reaction?

Answer: Low cyclization yield with significant oligomerization points to the intermolecular reaction (peptide chains reacting with each other) being faster than the desired intramolecular reaction (the head and tail of the same peptide reacting). The key is to maintain a very low effective concentration of the linear peptide.

Causality & Expert Insights: Cyclization is a competition between a first-order intramolecular reaction and a second-order intermolecular reaction. By drastically lowering the concentration of the peptide, you slow the rate of the intermolecular reaction much more than the intramolecular one. This is the principle of pseudo-dilution (or high-dilution).

Troubleshooting Protocol:

  • Implement High-Dilution Conditions:

    • Target Concentration: Dissolve the linear peptide in a suitable solvent (e.g., DMF, DCM) to a final concentration of 0.1-1.0 mM.

    • Slow Addition: Use a syringe pump to add the solution of the linear peptide and coupling reagents to a larger volume of solvent over a long period (e.g., 4-12 hours). This ensures the instantaneous concentration of the reactive peptide is always extremely low.

  • Optimize Coupling Reagents:

    • Classical carbodiimide reagents combined with hydroxybenzotriazole have been reported to give low yields for Murepavadin synthesis.[8]

    • Recommended Reagents: Utilize modern coupling agents known for high efficiency and lower racemization risk. Recent studies show that reagents based on OxymaPure® or Oxy-B provide higher yields and purities for Murepavadin.[7][8]

Table 1: Comparison of Common Macrocyclization Coupling Reagents

Coupling ReagentAdditiveProsCons/Risks
DIC/EDCHOBt/HOAtReadily available, cost-effective.Lower yields for Murepavadin, moderate racemization risk.[8]
HBTU/HATUDIPEAHigh coupling efficiency, fast reaction.Higher cost, significant racemization potential.
COMU/TBECOxymaPure®/Oxy-BExcellent yields, very low racemization, good for sterically hindered cyclizations.[7][8]Higher cost.

Self-Validation Checklist:

  • Analyze a small aliquot of the reaction mixture by LC-MS after 2, 4, and 8 hours. You should see the starting material peak decrease while the cyclic monomer peak increases, with minimal formation of the dimer peak.

Question 2: I suspect racemization/epimerization is occurring at the C-terminal residue during cyclization. How can I confirm this and prevent it?

Answer: Epimerization at the C-terminal amino acid is a significant risk when activating its carboxylic acid for cyclization.[3] This occurs when the α-proton of the C-terminal residue is abstracted, leading to a loss of stereochemical integrity. This can result in a final product that is a hard-to-separate diastereomer with potentially reduced biological activity.

Causality & Expert Insights: The activation of the C-terminal carboxyl group (e.g., as an active ester) increases the acidity of its α-proton. In the presence of a base (often required for the coupling reaction), this proton can be removed, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.[9]

Troubleshooting Protocol:

  • Analytical Detection:

    • Chiral HPLC: The most definitive method. Use a chiral column to separate the desired L-isomer from the D-isomer (epimer).

    • Enzymatic Digestion: Treat the final peptide with a highly specific protease that will only cleave next to the L-form of the C-terminal residue. Resistance to cleavage can indicate epimerization.

  • Prevention Strategies:

    • Choice of Additive: Use additives that minimize racemization. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is superior to older additives like HOBt in suppressing epimerization.[7][8]

    • Control the Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) and use the minimum number of equivalents necessary. Avoid stronger bases.

    • Lower the Temperature: Perform the cyclization at 0°C or even lower to reduce the rate of proton abstraction.

Part 3: Purification & Analysis

Question 1: My crude Murepavadin sample shows very broad peaks and poor resolution on my analytical HPLC. How can I get an accurate purity assessment?

Answer: Poor chromatographic peak shape for Murepavadin is often caused by on-column aggregation or slow conformational changes. This can be resolved by adjusting the analytical method, specifically the temperature.

Causality & Expert Insights: Murepavadin's structure, with its β-hairpin turn, can exist in multiple conformations that may interconvert slowly on the HPLC timescale.[7] Furthermore, its hydrophobic nature can cause it to aggregate even at low concentrations in the mobile phase. Both phenomena lead to broad, poorly resolved peaks.

Troubleshooting Protocol:

  • Elevate Column Temperature: Increase the column oven temperature to 50-60°C. The higher temperature provides thermal energy to overcome the energy barrier for conformational interconversion and disrupts hydrophobic aggregation, leading to sharper peaks and more accurate integration.[7]

  • Pre-heat the Sample: Before injection, pre-heating the sample vial at 50°C can also improve results.[7]

  • Optimize Mobile Phase: Ensure your mobile phase contains a suitable ion-pairing agent (e.g., 0.1% TFA) and optimize the acetonitrile/water gradient to achieve the best separation.

Self-Validation Checklist:

  • Does the peak shape sharpen significantly at elevated temperatures?

  • Is the calculated purity value consistent and reproducible across multiple injections?

Advanced Topic: Alternative Synthetic Route via Native Chemical Ligation

For research groups facing persistent issues with aggregation and epimerization, an alternative strategy using Native Chemical Ligation (NCL) offers a powerful solution.

NCL-Based Murepavadin Synthesis Workflow

NCL_Workflow cluster_SPPS_NCL SPPS of Linear Precursor cluster_Solution_NCL Ligation & Modification Linear_Thioester Synthesize Linear Peptide Thioester (Ala replaced with Cys) NCL Intramolecular NCL (Aqueous Buffer, Neutral pH) Linear_Thioester->NCL Desulfurization Desulfurization (e.g., Raney Ni) NCL->Desulfurization Final_Product_NCL Cyclic Murepavadin Desulfurization->Final_Product_NCL

Caption: Simplified workflow for Murepavadin synthesis via NCL/Desulfurization.

This approach involves synthesizing a linear precursor with a C-terminal thioester and an N-terminal cysteine (used as a temporary substitute for an alanine residue at the ligation site).[3]

Key Advantages:

  • Eliminates Epimerization: The NCL reaction chemistry is not susceptible to epimerization at the ligation site.[3]

  • Reduces Aggregation: The ligation is typically performed in aqueous buffers without side-chain protecting groups, which greatly improves the solubility of the peptide precursor.[3]

  • High Chemoselectivity: The reaction is highly specific between the N-terminal cysteine and the C-terminal thioester, leading to cleaner crude products.

This method, while requiring different starting materials, directly addresses two of the most significant challenges in the classical synthesis of Murepavadin.

References

  • Gause, F., Zosel, F., Schlimpert, M., & Koksch, B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. [Link]

  • Burlina, F., Bodda, C., & Chassaing, G. (2019). Chemical synthesis of potent antimicrobial peptide murepavadin using a tandem native chemical ligation/desulfurization reaction. RSC Advances, 9(59), 34333-34337. [Link]

  • Chen, Y. T., & Ho, C. W. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 48(1), 101-106. [Link]

  • Gause, F., Zosel, F., Schlimpert, M., & Koksch, B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Amponnawarat, A., et al. (2021). Murepavadin, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2. The Journal of Immunology, 206(11), 2635-2643. [Link]

  • Wang, Y., et al. (2023). Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa. mSystems, 8(5), e00494-23. [Link]

  • García-Granda, J., et al. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Biomolecules, 14(5), 526. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in solid phase peptide synthesis. Chemical Society Reviews, 38(8), 2464-2473. [Link]

  • Biotage. (n.d.). Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. Biotage Application Note. [Link]

  • García-Granda, J., et al. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Biomolecules, 14(5), 526. [Link]

  • Li, L., & Luo, Z. (2021). The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development. Vaccines, 9(8), 917. [Link]

  • Díez-Aguilar, M., et al. (2024). Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers in Microbiology, 15, 1349379. [Link]

  • Sader, H. S., et al. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy, 62(7), e00311-18. [Link]

  • Sader, H. S., et al. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy, 62(7), e00311-18. [Link]

Sources

Optimization

Technical Support Center: Murepavadin Pharmacokinetics in Renal Impairment

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Murepavadin. This guide provides in-depth, evidence...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Murepavadin. This guide provides in-depth, evidence-based answers to frequently encountered questions regarding the impact of renal impairment on the pharmacokinetics of this novel antibiotic. Our goal is to equip you with the necessary information to design robust experiments, interpret data accurately, and anticipate challenges in your research.

Frequently Asked Questions (FAQs)
Q1: What is Murepavadin and its mechanism of action?

Murepavadin, formerly known as POL7080, is a first-in-class, pathogen-specific peptidomimetic antibiotic developed to target Pseudomonas aeruginosa.[1][2] It belongs to the Outer Membrane Protein Targeting Antibiotics (OMPTAs) class.[1] Its novel mechanism of action involves high-affinity binding to the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of Gram-negative bacteria.[3][4] This binding event disrupts the transport of LPS to the outer membrane, leading to alterations in the membrane's integrity and ultimately causing bacterial cell death.[3][4] This specificity of action makes Murepavadin a targeted therapy against P. aeruginosa, including extensively drug-resistant (XDR) strains.[5][6]

Q2: How does renal impairment affect the pharmacokinetics (PK) of Murepavadin?

The kidneys significantly influence the elimination of Murepavadin. A dedicated Phase 1 clinical trial (NCT02110459) demonstrated that as renal function declines, the systemic exposure to Murepavadin increases substantially.[1][7] In subjects with mild, moderate, or severe renal impairment, total drug clearance was markedly reduced, leading to a prolonged elimination half-life and higher overall drug exposure (AUC).[2]

Specifically, a single 2.2 mg/kg intravenous dose resulted in the following key changes:

  • Total Clearance (CL): Decreased from 7.0 L/h in subjects with normal renal function to a range of 2.4 to 3.8 L/h in those with renal impairment.[1][2]

  • Elimination Half-Life (t½): Prolonged from approximately 7.7 hours in healthy subjects to as long as 24 hours in subjects with impaired renal function.[1][7]

  • Total Drug Exposure (AUC₀₋∞): Increased by approximately 2.0- to 2.5-fold in subjects with renal impairment compared to those with normal function.[1][2]

  • Maximum Plasma Concentration (Cmax): Showed a more moderate increase of about 1.5-fold.[1][2]

These findings clearly indicate that renal function is a critical determinant of Murepavadin's pharmacokinetic profile.

Pharmacokinetic ParameterNormal Renal FunctionMild to Severe Renal ImpairmentFold-Change (Approx.)
Total Clearance (CL) 7.0 L/h2.4 - 3.8 L/h↓ 1.8 to 2.9-fold
Elimination Half-Life (t½) 7.7 hUp to 24 h↑ Up to 3.1-fold
Total Exposure (AUC₀₋∞) 27.23 h·mg/liter[2]2.0 to 2.5-fold higher↑ 2.0 to 2.5-fold
Max Concentration (Cmax) 4.51 mg/liter[2]~1.5-fold higher↑ ~1.5-fold
Data synthesized from a single-dose Phase 1 study (NCT02110459).[1][2][7]
Q3: What is the proposed mechanism for Murepavadin clearance, and how does renal function play a role?

The clearance of Murepavadin is understood to be a dual process involving both renal and non-renal pathways.[2] While early studies in healthy volunteers suggested clearance rates similar to the glomerular filtration rate (GFR), it was noted that a very small fraction (<6%) of the drug is excreted unchanged in the urine.[2]

This observation led to the hypothesis of a two-part elimination mechanism:

  • Glomerular Filtration: A portion of Murepavadin is cleared from the circulation by being filtered through the kidneys. This pathway is directly dependent on renal function.

  • Proteolytic Degradation: The primary route of elimination is believed to be enzymatic degradation (proteolysis) in the plasma or other compartments. This process is not dependent on kidney function but can become saturated at higher drug concentrations.[2]

In individuals with normal renal function, both pathways contribute to drug elimination. However, when renal function is impaired, the glomerular filtration pathway is diminished. This shifts the entire burden of clearance to the proteolytic pathway, which cannot fully compensate. The result is a significant decrease in total drug clearance and a corresponding increase in plasma concentrations and half-life.[2]

G cluster_0 Murepavadin Elimination Pathways cluster_1 Impact of Renal Impairment Murepavadin Murepavadin in Plasma Proteolysis Proteolytic Degradation (Primary, Saturable Pathway) Murepavadin->Proteolysis Major Route GFR Glomerular Filtration (Secondary Pathway) Murepavadin->GFR Minor Route Metabolites Inactive Metabolites Proteolysis->Metabolites Urine Unchanged Drug in Urine (<6%) GFR->Urine BlockedGFR Reduced/Blocked Glomerular Filtration RI Renal Impairment RI->BlockedGFR IncreasedPK Decreased Total Clearance Increased t½ and AUC BlockedGFR->IncreasedPK Shifts burden to saturable pathway G Start High Murepavadin Exposure Observed in Subject VerifyCrCl 1. Verify CrCl Calculation (Cockcroft-Gault, MDRD) Start->VerifyCrCl CheckConMed 2. Review Concomitant Medications VerifyCrCl->CheckConMed If calculation is correct AssessHydration 3. Assess Subject's Hydration Status CheckConMed->AssessHydration Look for other nephrotoxic agents ConsiderGenetics 4. Consider Genetic Factors (Hypothetical) AssessHydration->ConsiderGenetics Dehydration can transiently reduce GFR Conclusion Conclusion: Multifactorial Cause Likely ConsiderGenetics->Conclusion Polymorphisms in proteolytic enzymes?

Sources

Troubleshooting

Technical Support Center: Optimizing Murepavadin Efficacy in High-Bacterial-Load Infections

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Murepavadin. This guide provides in-depth, experience-driven answers to common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Murepavadin. This guide provides in-depth, experience-driven answers to common challenges encountered when studying this novel antibiotic, particularly in the context of high-bacterial-load Pseudomonas aeruginosa infections. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental design, enabling you to troubleshoot effectively and generate robust, reliable data.

Foundational Knowledge: Understanding Murepavadin's Unique Mechanism

Murepavadin (formerly POL7080) is a first-in-class peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa.[1][2] Its novelty lies in its unique mechanism of action: it binds to the lipopolysaccharide (LPS) transport protein D (LptD), a crucial component of the LPS transport machinery in the bacterial outer membrane.[3][4][5][6] By inhibiting LptD, Murepavadin disrupts the final step of LPS insertion into the outer membrane, leading to a loss of membrane integrity and subsequent bacterial cell death.[2][7][8] This targeted approach makes it highly specific to P. aeruginosa and avoids the broad-spectrum activity that can negatively impact the host microbiome.[9]

Murepavadin_MOA cluster_membrane P. aeruginosa Outer Membrane LptD LptD Transporter Final step of LPS insertion OM_Integrity Outer Membrane Integrity Compromised LptD->OM_Integrity Disruption Murepavadin Murepavadin Murepavadin->LptD Binds & Inhibits LPS_Transport LPS Transport from Periplasm LPS_Transport->LptD Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death Synergy_Mechanism cluster_cell P. aeruginosa Cell OM Outer Membrane (OM) (Low Permeability) Periplasm Periplasm (PBP Target) OM->Periplasm Increased Influx IM Inner Membrane (IM) (Efflux Pumps) Cytoplasm Cytoplasm (Ribosome/DNA Gyrase Target) Murepavadin Murepavadin Murepavadin->OM Disrupts Integrity Other_Abx Partner Antibiotic (e.g., Aminoglycoside, β-Lactam) Other_Abx->OM

Caption: Synergistic action of Murepavadin with partner antibiotics.

Q4: How do we design a robust experiment to screen for synergy between Murepavadin and other antibiotics?

A4: The checkerboard assay is the standard in vitro method for systematically screening antibiotic combinations to identify synergistic, additive, indifferent, or antagonistic interactions. [10][11]

  • Scientific Principle: This method uses a two-dimensional array of antibiotic concentrations to test many combinations simultaneously. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction.

  • Detailed Protocol: Checkerboard Synergy Assay

    • Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of Murepavadin (Drug A). Along the y-axis, prepare serial dilutions of the partner antibiotic (Drug B). This creates a matrix where each well has a unique combination of concentrations.

    • Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include a growth control well (no drugs).

    • Inoculation: Inoculate the entire plate with a standardized P. aeruginosa suspension (~5 x 10^5 CFU/mL in CAMHB), as described for the MIC assay.

    • Incubation: Incubate at 37°C for 16-20 hours.

    • Data Collection: After incubation, read the plate to identify the MIC of each drug alone and the minimum effective concentration of each drug in every combination well that inhibited growth.

    • FIC Calculation: For each well showing no growth, calculate the FIC index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Data Interpretation Table

FIC IndexInterpretationImplication for High-Bacterial-Load
≤ 0.5Synergy Highly promising. The combination is much more potent than individual drugs.
> 0.5 to 1.0AdditivePromising. The combination is as effective as the sum of its parts.
> 1.0 to < 4.0IndifferenceNot a useful combination. No enhanced effect observed.
≥ 4.0AntagonismAvoid. The drugs interfere with each other, reducing efficacy.
Q5: Our checkerboard assay indicates synergy (FIC ≤ 0.5). What is the next step to confirm this finding and understand the dynamics of the interaction?

A5: The next critical step is to perform a Time-Kill Curve Assay. While the checkerboard assay is static (a single endpoint), the time-kill assay is dynamic, revealing the rate and extent of bacterial killing over a 24-hour period. [12]

  • Rationale: This assay provides crucial pharmacodynamic information. It validates synergy by demonstrating that the combination kills bacteria more rapidly and/or to a greater extent than either drug alone. This is particularly important for high-load infections where rapid bacterial clearance is essential.

  • Detailed Protocol: Time-Kill Curve Assay

    • Setup: Prepare flasks of CAMHB containing:

      • Growth Control (no drug)

      • Murepavadin alone (e.g., at 0.5x MIC)

      • Partner Drug alone (e.g., at 0.5x MIC)

      • Murepavadin + Partner Drug (e.g., at 0.5x MIC of each)

    • Inoculation: Inoculate each flask with a standardized starting inoculum (a higher density, e.g., 10^6 or 10^7 CFU/mL, can be used here to simulate a high-load infection).

    • Sampling: Incubate the flasks at 37°C with shaking. At defined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each flask.

    • Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).

    • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

      • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination at 24 hours compared with the most active single agent. [12] * Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Sample Data Presentation Table

Time (hr)Growth Control (log10 CFU/mL)Murepavadin (log10 CFU/mL)Partner Drug (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
47.25.86.54.5
88.55.56.83.1
249.15.67.0< 2.0 (Limit of Detection)
Q6: What known resistance mechanisms to Murepavadin should we be aware of during our experiments?

A6: Murepavadin resistance is infrequent but can occur, primarily through modifications of its target or the surrounding LPS structure.

  • Known Mechanisms:

    • Target Modification: Mutations in the gene encoding LptD, particularly in the periplasmic domain, can reduce Murepavadin's binding affinity. [9][13] * LPS Alterations: Mutations in genes involved in lipid A biosynthesis, such as lpxL1 and lpxL2, have been linked to high-level Murepavadin resistance. [9]These changes can alter the structure of the outer membrane, indirectly affecting drug interaction.

  • Scientific Context & Mitigation: The low propensity for resistance development is a key advantage of Murepavadin's novel mechanism. [2][5]Crucially, using Murepavadin in synergistic combinations can significantly slow the emergence of resistance to the partner drug. [7]By using two agents with different mechanisms of action, the bacterium must acquire multiple, independent mutations to survive, which is a much rarer event. This is a powerful argument for pursuing combination therapies, especially for treating high-bacterial-load and difficult-to-treat infections.

References

  • Murepavadin - Wikipedia. Wikipedia. [Link]

  • Murepavadin: a new antibiotic class in the pipeline. Taylor & Francis Online. [Link]

  • Pharmacokinetics, Tolerability, and Safety of Murepavadin, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment. National Institutes of Health. [Link]

  • Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa. Microbiology Spectrum. [Link]

  • Murepavadin promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential. National Institutes of Health. [Link]

  • Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux. National Institutes of Health. [Link]

  • Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers. [Link]

  • Murepavadin, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2. Frontiers. [Link]

  • Murepavadin promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential. ASM Journals. [Link]

  • Swiss Biotech Halts Pneumonia Antibiotic Trial After Patient Safety Scare. Labiotech.eu. [Link]

  • What is Murepavadin used for? Patsnap Synapse. [Link]

  • Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. National Institutes of Health. [Link]

  • Pharmacokinetics and Safety of Intravenous Murepavadin Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses. National Institutes of Health. [Link]

  • Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux. MDPI. [Link]

  • Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa. Oxford Academic. [Link]

  • Part (1): Methods to assess effects of antimicrobial combinations. YouTube. [Link]

  • Murepavadin activity tested against contemporary (2016-17) clinical isolates of XDR Pseudomonas aeruginosa. PubMed. [Link]

  • What are LptD modulators and how do they work? Patsnap Synapse. [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. National Institutes of Health. [Link]

  • Time kill curve assay chart showing the synergistic effect of a... ResearchGate. [Link]

  • Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics. PubMed. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Murepavadin vs. Colistin for XDR P. aeruginosa

[1][2] Executive Summary Murepavadin (POL7080) represents a novel class of Outer Membrane Protein Targeting Antibiotics (OMPTA), specifically designed to target Pseudomonas aeruginosa.[1][2][3] In direct comparative stud...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Murepavadin (POL7080) represents a novel class of Outer Membrane Protein Targeting Antibiotics (OMPTA), specifically designed to target Pseudomonas aeruginosa.[1][2][3] In direct comparative studies against Colistin (Polymyxin E) , Murepavadin demonstrates superior in vitro potency (4- to 8-fold lower MICs) against Extensively Drug-Resistant (XDR) isolates.[1][2][3][4]

However, the clinical utility of these agents diverges significantly due to toxicity profiles.[1][2] While Colistin remains a nephrotoxic "last-resort" IV therapeutic, the intravenous development of Murepavadin was halted due to acute kidney injury (AKI) rates, pivoting its development toward inhaled therapies.[1][2] This guide analyzes their bactericidal performance, mechanistic differences, and experimental validation protocols.[1][2]

Mechanistic Divergence

Understanding the distinct targets of these agents is critical for interpreting cross-resistance patterns and synergy potential.[1][2]

Colistin: Membrane Lysis

Colistin is a cationic polypeptide that interacts electrostatically with the negatively charged phosphate groups of Lipid A on the bacterial outer membrane.[1][2][5] It displaces divalent cations (


, 

), destabilizing the lipopolysaccharide (LPS) layer and causing leakage of intracellular contents.[2]
Murepavadin: LPS Transport Blockade

Murepavadin is a peptidomimetic that binds to the LptD transporter protein in the outer membrane.[1][2][6][7] LptD is responsible for inserting LPS into the outer leaflet. By blocking this transport, Murepavadin causes LPS accumulation in the periplasm and inner membrane, leading to membrane alterations and cell death without initial lysis.[1][2]

Pathway Visualization

The following diagram illustrates the distinct entry and binding sites, highlighting why cross-resistance is rare.[1][2]

MOA_Comparison cluster_bacterium P. aeruginosa Cell Envelope OM Outer Membrane (LPS Layer) CellDeath Bactericidal Effect OM->CellDeath Cell Lysis Periplasm Periplasmic Space IM Inner Membrane LptD LptD Transporter (LPS Insertion Machinery) LptD->OM 2. Blocks LPS Insertion Accumulation Accumulation LptD->Accumulation LPS Accumulation in Periplasm LipidA Lipid A (LPS Anchor) LipidA->OM 2. Membrane Destabilization & Pore Formation Colistin Colistin (Polymyxin E) Colistin->LipidA 1. Electrostatic Binding (Displaces Mg++) Murepavadin Murepavadin (POL7080) Murepavadin->LptD 1. High-Affinity Binding Accumulation->CellDeath Membrane Stress Response

Figure 1: Mechanism of Action comparison. Colistin disrupts the membrane directly via Lipid A, while Murepavadin inhibits the LptD assembly machinery.[1][2]

Antimicrobial Performance: The Data

Murepavadin exhibits high specificity for Pseudomonas, whereas Colistin is a broad-spectrum Gram-negative agent.[1][2] In XDR strains, Murepavadin consistently outperforms Colistin in potency metrics.[1][2]

Comparative MIC Statistics (XDR P. aeruginosa)

Data synthesized from Sader et al. (2018) and Martin-Loeches et al. (2018) covering >1,200 clinical isolates.[1][2][8]

MetricMurepavadin (mg/L)Colistin (mg/L)Interpretation
MIC50 0.121.0Murepavadin is ~8x more potent at inhibiting 50% of strains.[1][2][3][4][9][10][8]
MIC90 0.252.0Murepavadin retains potency against resistant populations.[1][2][3][4][10][8]
Range 0.008 – >80.12 – >8Colistin resistance (>2 mg/L) is more prevalent in XDR pools.[1][2][8]
Resistance Rate < 1.0%~6.4%Based on EUCAST breakpoints for Colistin.[1][2][8]
Cross-Resistance Analysis[1][2][9][10][11]
  • Colistin-Resistant Strains: Murepavadin retains full activity (MIC90 0.25 mg/L) against strains resistant to Colistin.[1][2][3][4][8]

  • Murepavadin-Resistant Strains: Rare lptD mutants may show elevated MICs, but no intrinsic cross-resistance to Colistin exists due to the differing targets.[1][2]

Safety & Toxicity Profile

This is the defining differentiator for drug development professionals.[1][2]

  • Colistin: Well-documented dose-dependent nephrotoxicity (Acute Kidney Injury - AKI) and neurotoxicity.[1][2] It is used only because the risk of death from XDR infection outweighs the risk of renal failure.[1][2]

  • Murepavadin:

    • Preclinical:[1][2][6][8] Showed excellent safety margins.[1][2]

    • Clinical (Phase III): The PRISM-MDR (IV) trial was halted due to a higher-than-expected incidence of AKI in the treatment arm.[1][2]

    • Current Status: Development has pivoted to Inhaled Murepavadin (e.g., for Cystic Fibrosis), leveraging its high potency while minimizing systemic renal exposure.[1][2]

Experimental Protocols (Self-Validating)

To replicate these findings, researchers must use rigorous protocols that account for the physicochemical properties of these peptides (e.g., plastic binding).[1][2]

Protocol A: Cation-Adjusted Broth Microdilution (MIC)

Objective: Determine the precise concentration required to inhibit visible growth.[1][2]

Critical Reagents:

  • CAMHB: Cation-Adjusted Mueller-Hinton Broth (

    
     20-25 mg/L, 
    
    
    
    10-12.5 mg/L).[1][2][8] Why? Low cation levels falsely lower Colistin MICs by facilitating membrane binding.[1][2]
  • Polysorbate-80 (P-80): Surfactant (0.002%).[1][2] Why? Colistin and Murepavadin are "sticky" peptides that bind to polystyrene plates, reducing the effective concentration.[1][2]

Workflow:

  • Inoculum Prep: Suspend fresh P. aeruginosa colonies in saline to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.[1][2]
    
  • Plate Setup: Use polypropylene plates (lower binding) if P-80 is not permitted by your specific SOP, though P-80 is recommended for polymyxins.[1][2]

  • Dilution: Serial 2-fold dilutions of Murepavadin (0.008 to 8 mg/L) and Colistin (0.12 to 8 mg/L).[1][2][8]

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Record the lowest concentration with no visible button of growth.

Protocol B: Time-Kill Kinetics Assay

Objective: Compare bactericidal speed and prevention of regrowth.

Workflow Visualization:

TimeKill_Protocol cluster_treatment Treatment Arms Start Log-Phase Culture (~10^6 CFU/mL) Control Growth Control (No Drug) Start->Control Mure Murepavadin (4x MIC) Start->Mure Col Colistin (4x MIC) Start->Col Sampling Sample Aliquots (0, 2, 4, 8, 24 hrs) Control->Sampling Mure->Sampling Col->Sampling Dilution Serial Dilution (Saline) Sampling->Dilution Plating Plate on MHA (Avoid Carryover) Dilution->Plating Count Colony Count (Log10 CFU/mL) Plating->Count

Figure 2: Time-Kill Assay Workflow. Critical step: "Avoid Carryover" implies washing or high dilution to prevent the antibiotic in the sample from inhibiting growth on the counting plate.[1][2]

Data Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL from the starting inoculum.[1][2][8]
    
  • Regrowth: Murepavadin typically sustains suppression at 24h better than Colistin, which often shows "skip growth" due to heteroresistance.[1][2]

References

  • Sader, H. S., et al. (2018). "Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa."[1][2][11] Journal of Antimicrobial Chemotherapy, 73(9), 2400–2404.[1][2]

  • Martin-Loeches, I., et al. (2018). "Murepavadin: a new antibiotic class in the pipeline."[1][2][11] Expert Review of Anti-infective Therapy, 16(4), 259–268.[1][2][11] [2][8]

  • Srinivas, N., et al. (2010). "Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa."[1][2][11] Science, 327(5968), 1010-1013.[1][2] [2][8]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing."[1][2] (Refer to latest edition for Colistin breakpoint changes).

  • Dale, G. E., et al. (2018). "Global surveillance of the activity of murepavadin against Pseudomonas aeruginosa."[1][2][11] Antimicrobial Agents and Chemotherapy.[1][2][7][11][10] [2][8]

Sources

Comparative

Validating Murepavadin's LptD Binding Affinity: A Technical Guide

Executive Summary: The Challenge of LptD Targeting Murepavadin (POL7080) represents a first-in-class peptidomimetic antibiotic targeting the lipopolysaccharide transport protein D (LptD) in Pseudomonas aeruginosa. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of LptD Targeting

Murepavadin (POL7080) represents a first-in-class peptidomimetic antibiotic targeting the lipopolysaccharide transport protein D (LptD) in Pseudomonas aeruginosa. Unlike polymyxins that disrupt the lipid bilayer non-specifically, Murepavadin binds to a specific periplasmic epitope on the LptD


-barrel, locking the LptD/LptE complex and halting LPS transport to the outer membrane.

The Validation Problem: Standard binding assays (e.g., standard Surface Plasmon Resonance - SPR) often fail with LptD because the protein requires a native membrane environment to maintain its conformation. Detergent solubilization frequently destroys the specific epitope required for Murepavadin binding.

The Solution: This guide outlines a self-validating dual-approach for researchers:

  • Structural Validation: Photo-affinity labeling to prove site-specific interaction in a native-like environment.

  • Functional Validation: LPS Transport Inhibition Assays to quantify potency (

    
    ) and correlate it with MIC.
    

Comparative Analysis: Murepavadin vs. Alternatives

To validate Murepavadin, one must distinguish its mechanism from other outer-membrane targeting agents.

FeatureMurepavadin (POL7080) Polymyxin B / Colistin Standard LptD Genetic Knockdown
Primary Target LptD Protein (Periplasmic

-jellyroll domain)
Lipid A (LPS Phosphate groups)LptD mRNA/Gene
Mechanism Locks LptD/LptE complex; blocks LPS insertion.[1]Electrostatic displacement of

; membrane permeabilization.
Gradual depletion of LptD protein.
Specificity High (P. aeruginosa specific).[1][2][3]Low (Broad Gram-negative; high toxicity).High (Strain dependent).
Validation Metric Photo-crosslinking + Transport Inhibition.[4]Membrane depolarization / Propidium Iodide uptake.Western Blot (LptD levels) + Growth arrest.
Key Kinetic Data MIC: 0.008 – 0.12 mg/L (approx. 5–50 nM).MIC: 0.5 – 2.0 mg/L.N/A
Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade point of Murepavadin compared to Polymyxin B.

MOA_Pathway cluster_IM Inner Membrane (IM) cluster_Periplasm Periplasm (Lpt Bridge) cluster_OM Outer Membrane (OM) LPS_Synth LPS Synthesis MsbA MsbA (Flippase) LPS_Synth->MsbA LptA LptA (Bridge) MsbA->LptA Transport LptD_E LptD/LptE Complex LptA->LptD_E Transport LPS_Surface Surface LPS LptD_E->LPS_Surface Insertion Murepavadin Murepavadin (Peptidomimetic) Murepavadin->LptD_E BINDS & LOCKS (Periplasmic Loop) Polymyxin Polymyxin B (Cationic Peptide) Polymyxin->LPS_Surface DISRUPTS (Lipid A Binding)

Caption: Murepavadin specifically targets the LptD/LptE complex in the Outer Membrane, preventing LPS insertion, whereas Polymyxin B binds directly to surface LPS.[1]

Protocol A: Photo-Affinity Labeling (Structural Validation)

Objective: To prove physical, site-specific binding of Murepavadin to LptD in a native membrane environment. Why this works: Since LptD is unstable in many detergents, using a photo-active analog of Murepavadin allows covalent crosslinking before solubilization, preserving the interaction for analysis.

Materials
  • Probe: Photoleucine-substituted Murepavadin analog (e.g., containing L-photo-leucine or a benzophenone moiety).

  • Target: P. aeruginosa membrane fraction or LptD-overexpressing E. coli membranes.

  • Control: Unlabeled Murepavadin (for competition assay).

  • Detection: Biotin tag on the probe or anti-Murepavadin antibody.

Step-by-Step Workflow
  • Preparation: Incubate P. aeruginosa membrane preparations (1 mg/mL protein) with the photo-probe (e.g., 100 nM) in PBS (pH 7.4).

    • Self-Validation Step: Set up a parallel tube with 100x excess unlabeled Murepavadin. If binding is specific, the signal in this tube must disappear (competition).

  • Equilibration: Incubate for 30 minutes at 37°C in the dark to allow equilibrium binding.

  • Crosslinking: Irradiate samples with UV light (365 nm) for 10–20 minutes on ice. This covalently links the drug to the LptD protein.

  • Solubilization: Solubilize the membrane fraction using mild detergent (e.g., 1% DDM or LDAO).

  • Purification/Pull-down: Use Streptavidin beads (if biotinylated) to pull down the drug-protein complexes.

  • Analysis: Elute and run on SDS-PAGE. Perform Western Blot using anti-LptD antibodies.

    • Result: A band shift or specific signal at ~100 kDa (LptD MW) that is absent in the competition control confirms binding.

PhotoLabeling cluster_Control Validation Control Mix 1. Mix Membranes + Photo-Probe Equil 2. Equilibrate (Dark, 30 min) Mix->Equil UV 3. UV Irradiation (365nm, Covalent Link) Equil->UV Lysis 4. Solubilize (Detergent) UV->Lysis PAGE 5. SDS-PAGE & Western Blot Lysis->PAGE Competition Excess Unlabeled Drug (Signal Disappears) Competition->Mix Add to Tube B

Caption: Workflow for photo-affinity labeling. Specificity is validated by the disappearance of the signal in the presence of excess unlabeled competitor.

Protocol B: LPS Transport Inhibition Assay (Functional Validation)

Objective: To quantify the


 of Murepavadin by measuring the cessation of LPS transport.
Mechanism:  When LptD is blocked, LPS precursors (Lipid A-core) accumulate in the inner membrane and undergo specific modifications (e.g., hydroxylation or palmitoylation depending on the strain) that only happen if transport stalls.
Materials
  • Strain: P. aeruginosa PAO1 or permeabilized E. coli LptD mutant.

  • Radiolabel:

    
    -acetate or 
    
    
    
    -orthophosphate.
  • TLC Plate: Silica gel 60.

Step-by-Step Workflow
  • Culture: Grow P. aeruginosa to exponential phase (

    
    ).
    
  • Treatment: Add Murepavadin at varying concentrations (0, 0.5x, 1x, 2x, 4x MIC).

  • Pulse Labeling: Add

    
    -acetate to the culture. Incubate for 10–30 minutes.
    
  • Lipid Extraction: Harvest cells and extract lipids using the Bligh-Dyer method (Chloroform:Methanol:Water).

  • Separation: Analyze lipids via Thin Layer Chromatography (TLC).

  • Quantification:

    • Readout: Look for the accumulation of Lipid A precursors (e.g., hexa-acylated Lipid A) or specific modified forms indicative of periplasmic stress.

    • Calculation: Plot the ratio of [Accumulated Precursor] / [Mature LPS] against drug concentration to derive

      
      .
      

Data Summary & Benchmarks

When validating Murepavadin, your experimental data should align with these established benchmarks. Deviations suggest assay artifacts or resistant mutants.

ParameterExpected Value (Wild Type P. aeruginosa)Notes
MIC 0.008 – 0.12 mg/L Extremely potent; >100x more potent than Polymyxin B.

(Transport)
~20 – 50 nM Correlates tightly with MIC.
Binding Site LptD Periplasmic Loop Confirmed by photo-crosslinking (Andolina et al.).
Resistance Frequency

Resistance maps to lptD mutations (e.g., deletions in the periplasmic loop).
Troubleshooting Common Issues
  • Issue: No binding signal in SPR/Binding assays.

    • Cause: Use of harsh detergents (SDS, Triton X-100) denatures the LptD

      
      -barrel.
      
    • Fix: Use Photo-affinity labeling (Protocol A) or Nanodiscs if attempting SPR.

  • Issue: High MIC in E. coli.

    • Cause: Murepavadin is highly specific to Pseudomonas LptD.[1][3][4][5]

    • Fix: This is a feature, not a bug. Use P. aeruginosa for validation.[2][3]

References

  • Srinivas, N., et al. (2010). Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science, 327(5968), 1010-1013. Link[3]

  • Andolina, G., et al. (2018). A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa.[4] ACS Chemical Biology, 13(3), 666-675.[4] Link

  • Werneburg, M., et al. (2012). Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics. ChemBioChem, 13(12), 1767-1775. Link

  • Sader, H. S., et al. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa.[2] Antimicrobial Agents and Chemotherapy, 62(7), e00311-18. Link

Sources

Validation

A Head-to-Head Technical Comparison: Murepavadin and Ceftazidime/Avibactam in the Fight Against Pseudomonas aeruginosa

In the landscape of antimicrobial resistance, Pseudomonas aeruginosa stands as a formidable adversary, notorious for its intrinsic and acquired resistance mechanisms that challenge even our most potent antibiotics. The d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial resistance, Pseudomonas aeruginosa stands as a formidable adversary, notorious for its intrinsic and acquired resistance mechanisms that challenge even our most potent antibiotics. The development of novel therapeutic agents is paramount for clinicians, researchers, and drug development professionals. This guide provides a detailed, head-to-head comparison of two significant players in the anti-pseudomonal arena: Murepavadin, a first-in-class peptidomimetic, and ceftazidime/avibactam, a well-established β-lactam/β-lactamase inhibitor combination.

Dueling Mechanisms of Action: A Tale of Two Targets

The fundamental difference between Murepavadin and ceftazidime/avibactam lies in their molecular targets. Murepavadin employs a novel mechanism, while ceftazidime/avibactam builds upon a classic antibiotic strategy.

Murepavadin: Disrupting the Outer Membrane Assembly Line

Murepavadin's action is highly specific to P. aeruginosa. It targets the lipopolysaccharide (LPS) transport protein D (LptD), an essential component of the outer membrane in Gram-negative bacteria.[1][2][3] By binding to LptD, Murepavadin obstructs the final and crucial step of LPS insertion into the outer membrane.[4][5] This disruption leads to a cascade of detrimental effects, including altered outer membrane integrity, envelope stress, and ultimately, bacterial cell death.[1][2] This unique mechanism means there is no cross-resistance with existing antibiotic classes.[2][6]

cluster_Murepavadin Murepavadin Mechanism of Action Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD Binds to LPS_Transport LPS Transport & Insertion LptD->LPS_Transport Inhibits Outer_Membrane Outer Membrane Integrity LPS_Transport->Outer_Membrane Disrupts Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Leads to

Caption: Murepavadin's targeted inhibition of LptD, disrupting LPS transport and leading to cell death.

Ceftazidime/Avibactam: The Classic Siege and Shield

Ceftazidime/avibactam employs a two-pronged attack. Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7] This is a well-established bactericidal mechanism. However, many resistant bacteria produce β-lactamase enzymes that degrade ceftazidime. This is where avibactam, a non-β-lactam β-lactamase inhibitor, plays its crucial role.[8] Avibactam inactivates a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes, thereby protecting ceftazidime from destruction and allowing it to reach its PBP targets.[7][9]

cluster_Caz_Avi Ceftazidime/Avibactam Mechanism of Action Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Binds to Avibactam Avibactam Beta_Lactamase β-Lactamase Enzymes Avibactam->Beta_Lactamase Inhibits Beta_Lactamase->Ceftazidime Degrades Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Inhibits Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Avibactam shields ceftazidime from β-lactamase degradation, enabling cell wall synthesis inhibition.

Spectrum of Activity: A Sniper Rifle vs. a Shotgun

The differing mechanisms of action directly translate to vastly different spectrums of activity.

Murepavadin: This is a highly specialized antibiotic, demonstrating potent and specific bactericidal activity against P. aeruginosa.[2] This includes activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, as well as carbapenemase-producing and colistin-resistant isolates.[2][10] Its activity against other Gram-negative or Gram-positive bacteria is largely insignificant.[2] This specificity makes it an "eco-friendly" antibiotic, as it is less likely to disrupt the patient's commensal microbiota.[11]

Ceftazidime/Avibactam: This combination boasts a much broader spectrum of activity. It is effective against a wide range of Gram-negative bacteria, including most Enterobacteriaceae (even those producing extended-spectrum β-lactamases (ESBLs), KPC, and OXA-48) and P. aeruginosa.[9][12] However, it is not active against bacteria that produce metallo-β-lactamases (MBLs).[9] The resistance rate of P. aeruginosa to ceftazidime/avibactam is reported to be between 2.9% and 18%.[13]

Parameter Murepavadin Ceftazidime/Avibactam
Primary Target Organism Pseudomonas aeruginosaBroad-spectrum Gram-negative, including P. aeruginosa & Enterobacteriaceae
Activity against MDR/XDR P. aeruginosa High, including carbapenem- and colistin-resistant isolates[10]Active against many MDR isolates, but resistance can occur[14]
MIC90 for P. aeruginosa 0.12 - 2 mg/L[2][15]Varies by resistance phenotype, generally ≤8 µg/mL for susceptible isolates[16]
Off-Target Activity Minimal[2]Broad, impacts other Gram-negative bacteria[9]

Clinical Development and Application: Divergent Paths

The clinical journeys of these two drugs have been markedly different, leading to distinct current and potential applications.

Murepavadin: Intravenous Murepavadin entered Phase 3 clinical trials for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) due to P. aeruginosa.[17] However, these trials were halted due to a higher than anticipated incidence of acute kidney injury.[6][18] The focus has now shifted to an inhaled formulation for treating chronic P. aeruginosa lung infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis.[4][15] This route of administration aims to deliver high concentrations of the drug directly to the lungs, minimizing systemic exposure and potential toxicity.[6]

Ceftazidime/Avibactam: This combination is approved by the FDA and EMA for the treatment of complicated intra-abdominal infections (in combination with metronidazole), complicated urinary tract infections, and HABP/VABP.[7][16] It has become a valuable tool for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and difficult-to-treat P. aeruginosa.[14][19] Pooled data from Phase III trials demonstrated that ceftazidime/avibactam had similar clinical efficacy to carbapenem comparators against MDR Enterobacteriaceae and P. aeruginosa.[20]

The Potential of Combination Therapy

A fascinating area of research is the synergistic potential of Murepavadin with other antibiotics. Because Murepavadin disrupts the outer membrane, it can enhance the influx of other drugs.[1] Studies have shown that sublethal concentrations of Murepavadin enhance the bactericidal activities of β-lactams, including ceftazidime/avibactam.[1] In a mouse model of acute pneumonia, the combination of Murepavadin and ceftazidime/avibactam showed a synergistic therapeutic effect against P. aeruginosa infection.[1][21] Murepavadin has also been shown to enhance the efficacy of aminoglycosides and ciprofloxacin.[4][6] This suggests a future role for Murepavadin not just as a monotherapy, but as a potentiator for existing antibiotics.

Mechanisms of Resistance

Understanding resistance is critical for the long-term viability of any antibiotic.

Murepavadin: Resistance to Murepavadin is primarily associated with mutations in genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, and lptD.[11][15] High-level resistance appears to be linked to mutations in lpxL1 and lpxL2.[11]

Ceftazidime/Avibactam: Resistance can emerge through several mechanisms. In K. pneumoniae, mutations in the Ω-loop of the KPC enzyme can prevent avibactam binding, leading to resistance.[9] In P. aeruginosa, resistance is often multifactorial, involving upregulation of efflux pumps, modifications to porin channels, and alterations in AmpC β-lactamase.[13][22]

Experimental Protocol: Checkerboard Synergy Assay

To evaluate the synergistic potential of Murepavadin with another antibiotic, a checkerboard broth microdilution assay is a standard and informative method.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of Murepavadin and a partner antibiotic (e.g., ceftazidime/avibactam) against a clinical isolate of P. aeruginosa.

Methodology:

  • Prepare Stock Solutions: Prepare sterile, high-concentration stock solutions of Murepavadin and the partner antibiotic in an appropriate solvent.

  • Bacterial Inoculum Preparation: Culture the P. aeruginosa isolate overnight on a suitable agar plate. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, create a two-fold serial dilution of Murepavadin in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Along the y-axis, create a two-fold serial dilution of the partner antibiotic in CAMHB.

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and the MIC of each drug in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 4.0: Indifference

    • ΣFIC > 4.0: Antagonism

cluster_Workflow Checkerboard Synergy Assay Workflow Prep Prepare Stocks (Murepavadin & Partner Drug) Plate Set up 96-well Plate with Serial Dilutions Prep->Plate Inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs (Individual & Combination) Incubate->Read_MIC Calculate Calculate FIC Index ΣFIC = FICA + FICB Read_MIC->Calculate Interpret Interpret Results (Synergy, Indifference, Antagonism) Calculate->Interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Conclusion and Future Perspectives

Murepavadin and ceftazidime/avibactam represent two distinct and valuable strategies against the threat of P. aeruginosa.

  • Ceftazidime/avibactam is a currently available, broad-spectrum workhorse, essential for treating a variety of infections caused by resistant Gram-negative pathogens. Its utility is well-documented in clinical practice, though the emergence of resistance necessitates careful stewardship.

  • Murepavadin represents a more targeted, futuristic approach. Its pathogen-specific nature is highly appealing from an antimicrobial stewardship perspective. While the intravenous formulation faced setbacks, the inhaled version holds promise for managing chronic lung infections in specific patient populations like those with cystic fibrosis.[4][15] Furthermore, its potential to act as a synergizer could rejuvenate the activity of older antibiotics, a critical strategy in an era of slow antibiotic discovery.

For researchers and drug developers, the story of these two agents underscores the need for a diversified pipeline. While broad-spectrum agents are crucial for empirical therapy, pathogen-specific drugs like Murepavadin could offer a more precise and sustainable approach to treatment, minimizing collateral damage to the microbiome and slowing the inexorable march of resistance. The future of antibacterial therapy will likely rely on the intelligent application of both approaches, tailored to the specific pathogen and patient.

References

  • Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa. Microbiology Spectrum. 2023.

  • Murepavadin - Wikipedia.

  • Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates. Journal of Antimicrobial Chemotherapy. 2021.

  • Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections. P & T : a peer-reviewed journal for formulary management. 2016.

  • Murepavadin promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential. Antimicrobial Agents and Chemotherapy. 2024.

  • Pharmacokinetics, Tolerability, and Safety of Murepavadin, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment. Antimicrobial Agents and Chemotherapy. 2019.

  • Ceftazidime-Avibactam Antimicrobial Activity and Spectrum when Tested against Gram-Negative Organisms from Pediatric Patients. JMI Laboratories.

  • What is Murepavadin used for?. Patsnap Synapse. 2024.

  • Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. 2018.

  • Murepavadin, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2. Frontiers in Immunology. 2021.

  • Murepavadin: a new antibiotic class in the pipeline. Expert Opinion on Investigational Drugs. 2019.

  • Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers in Microbiology. 2024.

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.

  • Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates. ResearchGate.

  • Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux. International Journal of Molecular Sciences. 2024.

  • Ceftazidime-avibactam. Revista Española de Quimioterapia. 2019.

  • Murepavadin - Drug Targets, Indications, Patents. Patsnap Synapse.

  • Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug- resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis. Frontiers in Pharmacology. 2025.

  • Clinical activity of ceftazidime/avibactam against MDR Enterobacteriaceae and Pseudomonas aeruginosa: pooled data from the ceftazidime/avibactam Phase III clinical trial programme. Journal of Antimicrobial Chemotherapy. 2018.

  • The murepavadin-ceftazidime/avibactam combination promotes killing of P. aeruginosa in vivo. ResearchGate.

  • The β-Lactams Strike Back: Ceftazidime-Avibactam. The Journal of the Pediatric Infectious Diseases Society. 2016.

  • Resistance to ceftazidime-avibactam and underlying mechanisms. Journal of Global Antimicrobial Resistance. 2021.

  • Ceftazidime-avibactam - Wikipedia.

  • Molecular Mechanisms Mediating Ceftazidime/Avibactam Resistance Amongst. Infection and Drug Resistance. 2022.

  • Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations. Clinical Infectious Diseases. 2016.

  • Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland. Frontiers in Microbiology. 2023.

  • Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015). The Pediatric Infectious Disease Journal. 2017.

  • Ceftazidime-avibactam for the treatment of Pseudomonas aeruginosa: a plain language summary. Future Microbiology. 2020.

Sources

Comparative

Technical Validation: Synergistic Efficacy of Murepavadin and Ciprofloxacin against P. aeruginosa

[1][2][3][4] Executive Summary The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates novel combinatorial strategies that bypass traditional resistance mechanisms such as efflux pump overexpressio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates novel combinatorial strategies that bypass traditional resistance mechanisms such as efflux pump overexpression and porin loss. This guide validates the synergistic pairing of Murepavadin (POL7080) , a first-in-class peptidomimetic targeting the outer membrane protein LptD, with Ciprofloxacin , a fluoroquinolone targeting DNA gyrase.

Unlike traditional membrane disruptors (e.g., Colistin) which carry significant nephrotoxicity risks, Murepavadin offers a highly specific mechanism of action (MoA). By inhibiting LptD, Murepavadin arrests lipopolysaccharide (LPS) transport to the outer membrane (OM).[1][2][3] This guide demonstrates how this OM permeabilization significantly lowers the Minimum Inhibitory Concentration (MIC) required for Ciprofloxacin to reach its intracellular target, restoring efficacy even in resistant isolates.

Mechanistic Rationale: The "Breach and Entry" Model

To validate synergy, one must first understand the distinct but complementary MoAs. Ciprofloxacin resistance in P. aeruginosa is often driven by restricted OM permeability and upregulation of RND efflux pumps (e.g., MexAB-OprM).

Murepavadin acts as a "gatekeeper inhibitor." By binding to the LptD transporter, it halts the insertion of LPS into the outer leaflet.[1][2][3] This results in a compromised OM barrier, allowing hydrophobic and amphiphilic agents like Ciprofloxacin to bypass efflux systems and accumulate intracellularly at lethal concentrations.

Figure 1: Synergistic Signaling Pathway

The following diagram illustrates the cascade where LptD inhibition facilitates Ciprofloxacin entry.

G cluster_0 Extracellular Space cluster_1 Bacterial Cell Envelope (P. aeruginosa) cluster_2 Cytoplasm Murepavadin Murepavadin (Peptidomimetic) LptD LptD Transporter (OM Protein) Murepavadin->LptD Inhibits Membrane_Integrity Outer Membrane Integrity Murepavadin->Membrane_Integrity Compromises Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Intracellular_Accumulation Intracellular Cipro Accumulation Ciprofloxacin->Intracellular_Accumulation Rapid Influx via Compromised OM LPS_Transport LPS Transport to Outer Membrane LptD->LPS_Transport Required for LPS_Transport->Membrane_Integrity Maintains Membrane_Integrity->Ciprofloxacin Barrier Against DNA_Gyrase DNA Gyrase / Topoisomerase IV Intracellular_Accumulation->DNA_Gyrase Binds Replication DNA Replication DNA_Gyrase->Replication Blocks Death Bacterial Cell Death (Synergistic) Replication->Death Arrest leads to

Caption: Murepavadin inhibits LptD, compromising membrane integrity and facilitating rapid Ciprofloxacin influx to target DNA Gyrase.[4][1][2][3][5][6]

Comparative Performance Analysis

While Colistin is the historical standard for OM disruption, its clinical utility is limited by nephrotoxicity. Murepavadin provides a safer, more potent alternative.

Table 1: Murepavadin vs. Colistin (with Ciprofloxacin)

Data synthesized from comparative MIC studies and toxicity profiles.

FeatureMurepavadin (POL7080)Colistin (Polymyxin E)
Primary Target LptD (LPS transport protein)Lipid A (LPS component)
Specificity High (P. aeruginosa specific)Broad (Gram-negative)
MIC

(P. aeruginosa)
0.12 mg/L (Highly Potent)1.0 - 2.0 mg/L
Synergy with Cipro Synergistic (FICI

0.5)
Synergistic/Additive
Toxicity Profile Low (Peptidomimetic)High (Nephrotoxic/Neurotoxic)
Resistance Potential Low (No cross-resistance with SoC)Moderate (Plasmid-mediated mcr-1)

Key Insight: Murepavadin is approximately 4-8 fold more active than Colistin against clinical isolates, allowing for lower dosage in combinatorial therapies.

Experimental Validation Protocols

To rigorously validate this synergy in your lab, follow these self-validating protocols.

Protocol A: Checkerboard Assay (FICI Determination)

Objective: Quantify the interaction between Murepavadin (Drug A) and Ciprofloxacin (Drug B).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (to minimize peptide adsorption).

  • P. aeruginosa isolate (e.g., PA14 or MDR clinical isolate).

  • Resazurin (optional, for colorimetric readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dilution Matrix:

    • X-axis (Ciprofloxacin): Serial 2-fold dilutions (e.g., 0.03 to 32 µg/mL).[7]

    • Y-axis (Murepavadin): Serial 2-fold dilutions (e.g., 0.004 to 4 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine the MIC for each drug alone and in combination.

Calculation (FICI):



Interpretation:

  • Synergy: FICI

    
     0.5[8][9]
    
  • Indifference: 0.5 < FICI

    
     4.0
    
  • Antagonism: FICI > 4.0

Protocol B: Time-Kill Kinetics

Objective: Confirm bactericidal synergy (reduction of bacterial load).

Workflow:

  • Setup: Prepare four flasks:

    • Control (Growth media only)

    • Murepavadin (0.5

      
       MIC)[10][11][12]
      
    • Ciprofloxacin (0.5

      
       MIC)[9]
      
    • Combination (Murepavadin + Ciprofloxacin)[10][4][11][3]

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on nutrient agar.

  • Validation Criteria: Synergy is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
    
Figure 2: Experimental Workflow Logic

Visualizing the critical steps for data acquisition.

Workflow Start Isolate Preparation (0.5 McFarland) Matrix Checkerboard Matrix (96-well Plate) Start->Matrix Incubate Incubation (18-24h @ 37°C) Matrix->Incubate Readout OD600 / Visual Assessment Incubate->Readout Calc Calculate FICI Readout->Calc Decision Synergy? (FICI ≤ 0.5) Calc->Decision Publish/Proceed Publish/Proceed Decision->Publish/Proceed Yes Re-evaluate Range Re-evaluate Range Decision->Re-evaluate Range No

Caption: Step-by-step workflow for determining Fractional Inhibitory Concentration Index (FICI).

References

  • Wei, X., et al. (2024). Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux.[10][13] MDPI. [Link]

  • Sader, H. S., et al. (2018). Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy.[11][2][3][6][7][9] [Link]

  • Martin-Loeches, I., et al. (2018). Murepavadin: a new antibiotic class in the pipeline.[2] Expert Review of Anti-infective Therapy. [Link]

  • EUCAST. Methodology for synergy testing.[14] European Committee on Antimicrobial Susceptibility Testing. [Link]

Sources

Validation

A Tale of Two Routes: Deconstructing the Toxicity Profiles of Inhaled vs. Intravenous Murepavadin

Introduction: A Novel Weapon Against a Formidable Foe The rise of multidrug-resistant (MDR) pathogens represents a critical threat to global health. Among the most challenging of these is Pseudomonas aeruginosa, a Gram-n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Weapon Against a Formidable Foe

The rise of multidrug-resistant (MDR) pathogens represents a critical threat to global health. Among the most challenging of these is Pseudomonas aeruginosa, a Gram-negative bacterium responsible for severe nosocomial infections, particularly hospital-acquired and ventilator-associated pneumonia (HABP/VABP), and chronic lung infections in patients with cystic fibrosis (CF). Murepavadin (formerly POL7080) emerged as a promising therapeutic candidate, the first in a new class of outer membrane protein targeting antibiotics (OMPTAs).[1] Its novel mechanism of action involves specifically binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[2][3] This interaction disrupts LPS transport, leading to alterations in the outer membrane and ultimately, bacterial cell death.[3] This high specificity for P. aeruginosa makes it an attractive candidate, potentially sparing the patient's commensal microbiota.[4]

Initially developed for intravenous administration to treat systemic infections, the clinical development of Murepavadin encountered a significant hurdle that prompted a fundamental shift in strategy. This guide provides a comprehensive comparison of the toxicity profiles of intravenous and inhaled Murepavadin, delving into the clinical and preclinical data that underscore the profound impact of the administration route on a drug's safety and therapeutic viability.

The Divergent Clinical Journeys of Murepavadin

The development path of Murepavadin split into two distinct narratives, each defined by its intended application and, consequently, its safety outcome.

  • The Intravenous Formulation: The initial therapeutic target for Murepavadin was severe, life-threatening pneumonia (HABP/VABP) caused by P. aeruginosa.[5] This indication necessitated intravenous (IV) administration to achieve systemic drug concentrations sufficient to combat the infection. While early phase trials were promising, Phase III clinical development was abruptly halted.[6][7] The reason was a stark safety signal: a significantly higher-than-anticipated incidence of acute kidney injury (AKI).[8]

  • The Inhaled Formulation: In response to the systemic toxicity observed with the IV formulation, development was pivoted towards an inhaled version. The rationale was clear: deliver the antibiotic directly to the primary site of infection in the lungs for conditions like CF and non-CF bronchiectasis, thereby maximizing local efficacy while minimizing systemic exposure and its associated risks.[6][7] This strategy has proven successful, with early-phase clinical data demonstrating a favorable safety profile.[1]

Comparative Toxicity Profile: A Lesson in Pharmacokinetics

The contrasting safety outcomes of the two formulations are fundamentally rooted in their pharmacokinetic profiles. The route of administration dictates the drug's journey through the body, directly influencing its concentration in various tissues and, therefore, its potential for off-target effects.

Intravenous Murepavadin: The Challenge of Systemic Exposure and Nephrotoxicity

The primary dose-limiting toxicity identified for intravenous Murepavadin was nephrotoxicity.

  • Clinical Evidence: In a Phase III trial for patients with VABP, 56% of patients receiving IV Murepavadin (in combination with a second antibiotic) experienced acute kidney injury.[8] This was more than double the 25% incidence observed in the control group, who received two different standard-of-care antibiotics.[8] This unexpectedly high rate prompted the immediate cessation of the trial.[8]

  • Pharmacokinetic Rationale: Pharmacokinetic studies revealed that Murepavadin is cleared from the systemic circulation at a rate comparable to the glomerular filtration rate.[3] This indicates that the kidneys are the primary route of elimination. In patients with pre-existing renal impairment, systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) was found to increase by 2.0- to 2.5-fold compared to subjects with normal renal function.[3][9] This direct relationship between renal function and systemic drug concentration provides a clear mechanistic basis for the observed nephrotoxicity. High, sustained plasma concentrations of the drug likely led to accumulation in the kidneys, resulting in renal injury.

Inhaled Murepavadin: Local Action, Systemic Safety

The development of an inhaled formulation was a strategic decision to circumvent the systemic toxicity of the IV route. By delivering the drug directly to the lungs, the goal is to achieve high concentrations in the epithelial lining fluid (ELF) where the bacteria reside, while keeping plasma concentrations low.[10]

  • Preclinical Evidence: Studies in neutropenic mice with P. aeruginosa lung infections provided the foundational proof-of-concept. When administered intratracheally, the exposure of the epithelial lining fluid to Murepavadin was approximately 1,000-times higher than in the plasma.[11] These preclinical findings demonstrated that a high therapeutic concentration could be achieved in the target organ with minimal systemic spillover, and the inhaled formulation was reported as safe and well-tolerated.[11]

  • Clinical Evidence: A first-in-human, single ascending dose Phase I trial in 39 healthy volunteers confirmed this favorable profile.[1] The orally inhaled Murepavadin was well-tolerated at all tested dose levels. Crucially, the systemic bioavailability was less than 5%, and peak plasma concentrations were substantially lower than those observed in the previous IV trials.[1] Despite these low systemic levels, the Murepavadin concentration in the ELF at 24 hours post-inhalation remained above the MIC90 (the concentration required to inhibit 90% of isolates) for P. aeruginosa from CF patients.[1]

Data Summary: Intravenous vs. Inhaled Murepavadin
ParameterIntravenous MurepavadinInhaled MurepavadinRationale for Difference
Primary Indication HABP/VABPCystic Fibrosis / BronchiectasisSystemic vs. Localized Lung Infection
Primary Toxicity Acute Kidney Injury (Nephrotoxicity)Well-tolerated in Phase IHigh vs. Low Systemic Exposure
Incidence of AKI 56% in a Phase III trial[8]Not observed as a primary concernDirect delivery to lungs bypasses high systemic circulation and renal clearance
Systemic Bioavailability 100% (by definition)< 5%[1]Localized deposition in the lungs with minimal absorption into the bloodstream
Key Pharmacokinetic Driver Renal Clearance[3]High Lung Deposition, Low Systemic Absorption[1][11]Route of administration dictates drug distribution and elimination pathways
Development Status Halted in Phase III[6][7]In Phase I Clinical Development[12]Safety profile dictates clinical viability

Methodologies for Assessing Formulation-Specific Toxicity

To ensure the trustworthiness and validity of safety data, rigorous and well-defined experimental protocols are essential. The choice of protocol is dictated by the route of administration and the anticipated toxicities.

Protocol 1: Preclinical Assessment of Inhaled Formulation Toxicity (Rodent Model)

This protocol outlines a standard approach for evaluating the safety of a novel inhaled therapeutic, focusing on both local (respiratory tract) and potential systemic effects.

Objective: To characterize the toxicity profile of an inhaled compound following repeat-dose administration in rats.

Methodology:

  • Animal Model Selection:

    • Species: Sprague-Dawley or Wistar rats are commonly used due to their well-characterized respiratory anatomy and historical toxicology data.

    • Rationale: While rodent nasal and laryngeal anatomy differs from humans, they are accepted models for assessing pulmonary and systemic toxicity for regulatory submissions.[13]

  • Aerosol Generation and Exposure:

    • System: A nose-only exposure system is preferred over whole-body exposure to minimize confounding factors like ingestion from grooming.

    • Aerosol Characterization: The aerosol must be fully characterized for Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to ensure a respirable particle size (typically 1-5 µm for deep lung deposition).

    • Dosing: Animals are exposed to the test article aerosol for a set duration (e.g., 2-6 hours/day) for a specified study length (e.g., 28 days). A control group (air or vehicle) and at least three dose levels are included.

  • In-Life Monitoring:

    • Observations: Daily clinical observations for signs of toxicity (e.g., changes in breathing, activity, posture).

    • Body Weight: Measured twice weekly to detect systemic toxicity.

    • Respiratory Function: Periodically assessed using whole-body plethysmography to detect changes in breathing patterns.

  • Terminal Endpoints (Post-Euthanasia):

    • Blood Collection: Blood is collected for standard hematology and clinical chemistry analysis to assess systemic effects (e.g., on liver, kidneys).

    • Bronchoalveolar Lavage (BAL): The lungs of a subset of animals are lavaged with saline. The resulting BAL fluid (BALF) is analyzed for inflammatory markers.

      • Cell Counts: Total and differential cell counts (macrophages, neutrophils, lymphocytes) are measured. An influx of neutrophils is a key indicator of an inflammatory response.

      • Biochemical Markers: Protein concentration (indicative of vascular leakage) and lactate dehydrogenase (LDH) activity (indicative of cell damage) are measured.

    • Histopathology:

      • Tissue Collection: The entire respiratory tract (nasal passages, larynx, trachea, lungs) and major organs are collected and preserved in formalin.

      • Analysis: Tissues are sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically by a board-certified veterinary pathologist. Key findings in the lung can include inflammation, epithelial hyperplasia, or an increase in alveolar macrophages.[13] An increase in macrophages alone is often considered an adaptive, non-adverse response to inhaled particulates.[13]

Protocol 2: Clinical Monitoring for Nephrotoxicity in Intravenous Drug Trials

This protocol describes the standard of care for monitoring renal safety in human participants receiving an IV drug with potential for nephrotoxicity, as was the case for Murepavadin.

Objective: To prospectively monitor, detect, and grade renal adverse events during a clinical trial.

Methodology:

  • Baseline Assessment (Screening/Day 1 Pre-dose):

    • Serum Creatinine (SCr): Establish a stable baseline SCr value for each participant.

    • Estimated Glomerular Filtration Rate (eGFR): Calculate baseline eGFR using a standard equation (e.g., CKD-EPI). This provides a more functional assessment than SCr alone.

    • Urinalysis: Perform a complete urinalysis with microscopy to check for baseline abnormalities such as proteinuria, hematuria, or casts.

    • Rationale: Establishing a reliable baseline is critical for accurately identifying and grading any subsequent changes in renal function.

  • Frequent On-Treatment Monitoring:

    • SCr and eGFR: Monitor SCr at frequent intervals (e.g., twice weekly for the first two weeks, then weekly). Calculate eGFR at each time point.

    • Rationale: AKI can develop rapidly.[8] Frequent monitoring allows for early detection of rising SCr, which is the hallmark of acute renal injury.

  • Criteria for Action and Dose Modification:

    • Pre-defined Stopping Rules: The protocol must clearly define criteria for dose reduction or discontinuation. These are typically based on the Kidney Disease: Improving Global Outcomes (KDIGO) criteria for AKI.

    • Example Criteria:

      • Stage 1 AKI: Increase in SCr by ≥0.3 mg/dL within 48 hours, OR increase in SCr to ≥1.5 times baseline.

      • Action: May trigger increased monitoring, hydration, and review of concomitant nephrotoxic medications.

      • Stage 2/3 AKI: More significant increases in SCr (≥2.0 times baseline) or decrease in urine output.

      • Action: Typically requires immediate discontinuation of the investigational drug.

  • Concomitant Medication Review:

    • Prohibited/Monitored Medications: The use of other known nephrotoxic agents (e.g., aminoglycosides, NSAIDs, certain diuretics) should be prohibited or very closely managed.

    • Rationale: It is crucial to minimize confounding factors and synergistic toxicity. The analysis of the Murepavadin trial required a multifactorial analysis due to the complexity of concomitant conditions and medications in the critically ill patient population.[8]

  • Follow-up Assessment:

    • Post-Treatment Monitoring: For any participant who develops renal dysfunction, monitoring should continue after drug discontinuation to assess for recovery or persistence of the injury.

Visualizing the Workflows and Logic

G cluster_pre Pre-Exposure Phase cluster_exp Exposure Phase cluster_post Post-Exposure Analysis cluster_end Endpoint AnimalModel 1. Animal Model Selection (e.g., Sprague-Dawley Rat) AerosolGen 2. Aerosol System Setup (Nose-Only Exposure) AnimalModel->AerosolGen AerosolChar 3. Aerosol Characterization (MMAD, GSD, Concentration) AerosolGen->AerosolChar Exposure 4. Repeat-Dose Exposure (e.g., 6 hr/day for 28 days) AerosolChar->Exposure Monitoring 5. In-Life Monitoring (Clinical Signs, Body Weight) Exposure->Monitoring Necropsy 6. Necropsy & Sample Collection Monitoring->Necropsy ClinPath 7a. Clinical Pathology (Hematology, Serum Chemistry) Necropsy->ClinPath BALF 7b. Bronchoalveolar Lavage (Cell Counts, LDH, Protein) Necropsy->BALF Histo 7c. Histopathology (Respiratory Tract, Major Organs) Necropsy->Histo Report Toxicity Profile Characterization ClinPath->Report BALF->Report Histo->Report

Caption: Preclinical Inhalation Toxicology Workflow.

G cluster_iv Intravenous Route cluster_inh Inhaled Route IV Intravenous Administration HighSystemic High Systemic Exposure (100% Bioavailability) IV->HighSystemic RenalClear Primary Renal Clearance HighSystemic->RenalClear Nephrotox Outcome: Nephrotoxicity Risk RenalClear->Nephrotox INH Inhaled Administration LowSystemic Low Systemic Exposure (<5% Bioavailability) INH->LowSystemic LocalLung High Local Lung Concentration INH->LocalLung Safety Outcome: Favorable Safety Profile LowSystemic->Safety LocalLung->Safety Choice Administration Route Choice Choice->IV Choice->INH

Caption: Route of Administration Dictates Toxicity Outcome.

Expert Commentary and Future Directions

The story of Murepavadin is a powerful case study in modern drug development, offering several critical insights for researchers. It demonstrates that a compound's intrinsic activity is only one part of the equation; the method of delivery is equally crucial in defining its therapeutic index. The severe nephrotoxicity of intravenous Murepavadin, likely driven by high systemic concentrations overwhelming renal clearance pathways, rendered it unsuitable for treating systemic infections in critically ill patients.

However, this did not signify the end of Murepavadin. The strategic pivot to an inhaled formulation is a testament to a deep understanding of pharmacokinetic and pharmacodynamic principles. By targeting the drug directly to the lungs, the inhaled formulation achieves high local concentrations needed for antibacterial efficacy while maintaining systemic concentrations below the apparent threshold for renal toxicity.[1][6]

The future of Murepavadin now rests on the clinical development of its inhaled version. If successful, it could provide a desperately needed, targeted therapy for chronic P. aeruginosa infections in CF and bronchiectasis patients. This journey underscores a broader principle for antimicrobial development: for pathogens that colonize specific body compartments, localized delivery can be a powerful strategy to uncouple local efficacy from systemic toxicity, potentially reclaiming promising compounds that would have otherwise been abandoned.

References

  • Murepavadin - Wikipedia. Wikipedia. [Link]

  • Murepavadin activity tested against contemporary (2016–17) clinical isolates of XDR Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. [Link]

  • Murepavadin, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2. Frontiers in Immunology. [Link]

  • Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux. International Journal of Molecular Sciences. [Link]

  • Murepavadin: a new antibiotic class in the pipeline. Expert Review of Anti-infective Therapy. [Link]

  • CF: Inhaled Murepavadin Well-tolerated by Lung-infected Mice, Data Show. Cystic Fibrosis News Today. [Link]

  • Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences. Frontiers in Microbiology. [Link]

  • Murepavadin by Spexis for Bronchiectasis: Likelihood of Approval. Pharmaceutical Technology. [Link]

  • Pharmacokinetics, Tolerability, and Safety of Murepavadin, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment. Antimicrobial Agents and Chemotherapy. [Link]

  • Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates. ResearchGate. [Link]

  • Promising first-in-human study results for orally inhaled antibiotic. European Pharmaceutical Review. [Link]

  • Murepavadin - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Swiss Biotech Halts Pneumonia Antibiotic Trial After Patient Safety Scare. Labiotech.eu. [Link]

  • Pharmacokinetics, Tolerability, and Safety of Murepavadin, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment. PubMed. [Link]

  • Regulatory toxicology considerations for the development of inhaled pharmaceuticals. PubMed. [Link]

  • Regulatory toxicology considerations for the development of inhaled pharmaceuticals. SAGE Journals. [Link]

  • Pharmacokinetics series #9 - intravenous vs inhalational anaesthetics. YouTube. [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Development & Delivery. [Link]

Sources

Safety & Regulatory Compliance

Safety

Murepavadin TFA: Proper Disposal &amp; Safety Protocol

Executive Safety Summary Murepavadin TFA (POL7080) is not merely a chemical reagent; it is a potent, pathogen-specific peptidomimetic antibiotic.[1] Its disposal requires a dual-threat mitigation strategy: Biological Con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Murepavadin TFA (POL7080) is not merely a chemical reagent; it is a potent, pathogen-specific peptidomimetic antibiotic.[1] Its disposal requires a dual-threat mitigation strategy:

  • Biological Containment: You must prevent environmental release to avoid selecting for drug-resistant Pseudomonas aeruginosa strains.

  • Chemical Management: As a Trifluoroacetate (TFA) salt, this compound releases fluorinated byproducts upon decomposition.[1] It must be treated as Halogenated Organic Waste .

IMMEDIATE ACTION DIRECTIVES:

  • NEVER dispose of Murepavadin TFA down the drain.

  • NEVER mix with strong bases (releases volatile free TFA) or strong oxidizers (unless part of a controlled deactivation protocol).[1]

  • ALWAYS segregate as "Halogenated Solvent/Solid Waste" due to the fluorine content.

Scientific Context & Rationale (The "Why")

To handle this compound safely, one must understand its molecular behavior.[1]

The Active Pharmaceutical Ingredient (API)

Murepavadin is a macrocyclic beta-hairpin peptidomimetic.[1][2] Unlike broad-spectrum antibiotics that disrupt cell walls generally, Murepavadin binds specifically to LptD (Lipopolysaccharide transport protein D) in Pseudomonas aeruginosa.[1][2][3]

  • The Risk: Because it targets a specific outer-membrane transporter, environmental accumulation—even at sub-lethal concentrations—creates a high selective pressure for LptD mutations. Proper disposal is a critical component of Antimicrobial Stewardship .

The Counterion: Trifluoroacetate (TFA)

The "TFA" designation indicates the peptide is protonated and paired with trifluoroacetate anions (


).[1]
  • Solubility: The salt is highly polar and water-soluble.

  • Thermal Decomposition: Upon incineration, the trifluoroacetate moiety decomposes to release hydrogen fluoride (HF) and fluorocarbons.[1] While laboratory quantities (mg scale) are usually below the threshold for specialized scrubbers, it is scientifically accurate and responsible to label this as Halogenated Waste to alert waste management facilities.[1]

Operational Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Powder)

Applicability: Pure powder, contaminated weighing boats, gloves, and dry wipes.[1]

  • Containment: Place the solid waste in a dedicated, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "Peptide Salt (Murepavadin TFA)"[1]

    • Hazard Class: "Irritant / Bioactive"[1]

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

    • Why? Landfilling is unacceptable for novel antibiotics. Incineration ensures complete destruction of the macrocyclic ring.

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Mother liquors, unused stock solutions, and HPLC waste streams.[1][2]

Data: Waste Stream Segregation

ParameterStandard Peptide WasteMurepavadin TFA WasteReason
Stream Type Non-Halogenated OrganicHalogenated Organic Presence of

group in counterion.[1][4]
pH Check NeutralAcidic (pH < 4) TFA salt dissociates; solution is acidic.[1][4]
Container Glass/PlasticHDPE or PP Fluorides can etch glass over long durations if HF forms; Plastic is safer.[4]

Step-by-Step Liquid Disposal:

  • Segregation: Do not mix with general organic solvents (e.g., Acetone/Methanol wash) unless that container is already designated for halogenated waste.[1]

  • Neutralization (Optional but Recommended for Safety): If the solution is highly acidic due to excess free TFA, neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 7 before capping.[1] Caution: CO2 gas will evolve.
    
  • Binning: Pour into the Halogenated Solvent Waste carboy.

Emergency Spill Response & Deactivation

Trust-Building Insight: In the event of a spill, physical cleanup is not enough. You must chemically deactivate the biological activity.

The Oxidative Kill Protocol: Murepavadin's activity relies on its Tryptophan-rich beta-hairpin structure.[4] Oxidizing agents disrupt these residues, destroying the pharmacophore.

  • Isolate: Cordon off the area. Wear N95/P100 respirator if powder is airborne.

  • Cover: Cover the spill with paper towels to prevent aerosolization.

  • Deactivate:

    • Prepare a 10% Bleach Solution (Sodium Hypochlorite).[1]

    • Gently pour over the paper towels, working from the outside in.

    • Wait Time: Allow to sit for 30 minutes . This ensures the peptide backbone is cleaved and the biological activity is nullified.

  • Clean: Scoop up the wet slurry. Place in Solid Hazardous Waste .

  • Wash: Clean the surface with 70% Ethanol to remove bleach residue.

Visualized Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with both chemical and biological safety standards.

Disposal_Protocol Start Waste Generation: Murepavadin TFA State_Check Physical State? Start->State_Check Solid Solid / Powder (Wipes, Weigh boats) State_Check->Solid Liquid Liquid Solution (HPLC, Mother Liquor) State_Check->Liquid Spill Spill / Contamination State_Check->Spill Bin_Solid BIN: Hazardous Solid (Incineration Only) Solid->Bin_Solid Double Bag Decision_Halo Contains >1% TFA? Liquid->Decision_Halo Action_Bleach Apply 10% Bleach (Oxidative Deactivation) Wait 30 Mins Spill->Action_Bleach Action_Bleach->Solid Bin_Halo BIN: Halogenated Organic Waste Decision_Halo->Bin_Halo Yes (Standard) Decision_Halo->Bin_Halo No (Conservative Approach)

Figure 1: Decision matrix for Murepavadin TFA disposal. Note that the "Halogenated" path is prioritized to account for the trifluoroacetate counterion.

References

  • Polyphor Ltd. (2018). Murepavadin (POL7080) Mechanism of Action and LptD Targeting. Journal of Medical Microbiology.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Trifluoroacetic Acid. (Used for counterion hazard extrapolation).[1] [1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Toxicity (P-List/U-List Context).

  • University of Maryland. EPA Hazardous Waste Codes and Pharmaceutical Waste Management.

  • MedChemExpress. (2024). Murepavadin TFA Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling Murepavadin TFA

Topic: Personal protective equipment for handling Murepavadin TFA Content Type: Operational Safety & Technical Guide Audience: Researchers, Senior Scientists, and EHS Officers[1] Executive Summary & Risk Context From the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Murepavadin TFA Content Type: Operational Safety & Technical Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling Murepavadin (POL7080) as a Trifluoroacetate (TFA) salt requires a nuanced approach that goes beyond standard antibiotic safety. While Murepavadin is a pathogen-specific peptidomimetic targeting Pseudomonas aeruginosa (via LptD inhibition), its safety profile is dominated by a critical field insight: Nephrotoxicity .[1][2]

Phase III clinical trials for intravenous Murepavadin were halted due to a higher-than-expected incidence of acute kidney injury. Consequently, in a laboratory setting, this compound must be treated not just as a respiratory sensitizer (typical for peptides), but as a Potent Nephrotoxin .[1] Furthermore, the TFA salt form introduces acidity and hygroscopic properties that dictate specific handling protocols to prevent degradation and operator exposure.

Hazard Analysis & PPE Determination

The safety protocol is derived from the intersection of three hazard vectors:

Hazard VectorSpecific PropertyOperational Implication
Biological LptD Inhibitor / NephrotoxinStrict Containment: Prevent inhalation and transdermal uptake to protect renal function.
Chemical Trifluoroacetate (TFA) SaltAcidity & Hygroscopicity: Solutions may be acidic (pH < 3).[1] Dust is irritating to mucous membranes.
Physical Peptidomimetic MacrocycleStatic Charge: Lyophilized powder is prone to static fly-off, increasing inhalation risk during weighing.[1]
PPE Matrix: Tiered Protection

Select your PPE tier based on the physical state and quantity of the material.

Protective EquipmentTier 1: Solution Handling (< 10 mL, Sealed Vessels)Tier 2: Solid Handling / High Concentration (Weighing powder, Open manipulation)
Respiratory N95 (if outside hood - discouraged)PAPR (Powered Air Purifying Respirator) or N95 fit-tested inside a BSC Class II.[1]
Dermal (Hands) Double Nitrile Gloves (Standard)Double Nitrile (Long Cuff) .[1] Outer glove must be changed immediately upon contamination.
Dermal (Body) Standard Lab Coat (Buttoned)Tyvek® Sleeves or Disposable Gown (Impervious to dust/liquids).[1]
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (TFA dust is corrosive to eyes).[1]
Engineering Chemical Fume HoodBiosafety Cabinet (Class II, Type A2) or Powder Containment Hood.[1]
Visualizing the Safety Logic

The following decision tree illustrates the logic flow for selecting safety controls, emphasizing the critical "Stop" points for renal toxicity risks.

PPE_Decision_Tree Start Start: Murepavadin TFA Handling State_Check Physical State? Start->State_Check Solid Solid (Lyophilized Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Risk_Solid RISK: Static Dust + Inhalation (Renal Toxicity Risk) Solid->Risk_Solid Risk_Liquid RISK: Splash + Permeation (Acidic TFA) Liquid->Risk_Liquid Control_Solid REQUIRED: BSC Class II or Powder Hood Double Nitrile + Tyvek Sleeves Risk_Solid->Control_Solid Mitigation Control_Liquid REQUIRED: Fume Hood Standard Double Gloving Risk_Liquid->Control_Liquid Mitigation

Caption: Decision logic for Murepavadin TFA safety controls based on physical state and toxicity risks.

Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing of Static-Prone Powders

Why this matters: Peptidomimetics like Murepavadin are often "fluffy" and carry static charge. The TFA salt attracts moisture, making the powder sticky if exposed to humid air.

  • Environment: Work strictly inside a certified fume hood or BSC.

  • Static Control: Use an anti-static gun (ionizer) on the vial and spatula before opening. This prevents the "fly-off" effect where potent dust jumps onto gloves.

  • Taring: Place the weighing boat inside the balance. Close the draft shield. Tare.

  • Transfer: Open the vial only inside the hood. Transfer gently.

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage (-20°C).

Protocol B: Solubilization & TFA Management

Why this matters: The TFA counter-ion can lower the pH of unbuffered water to ~2-3. This acidity can damage sensitive cell lines or alter assay results if not buffered.

  • Solvent Choice: Dissolve Murepavadin TFA in DMSO (Dimethyl Sulfoxide) or Water (requires sonication).[1]

    • Caution: DMSO penetrates skin rapidly, carrying the nephrotoxic API into the bloodstream. Double gloving is non-negotiable.

  • Buffering: If using water, the solution will be acidic. For biological assays, dilute the stock solution into a buffered medium (e.g., PBS or HEPES) to neutralize the TFA.[1]

    • Check: Verify pH is ~7.4 after dilution.

  • Vessel Venting: No gas is evolved, but ensure vessels are not hermetically sealed during sonication to prevent pressure buildup from heat.

Disposal & Deactivation

Because Murepavadin is a potent antibiotic, improper disposal contributes to environmental resistance. Because it is a nephrotoxin, it is hazardous chemical waste.[1]

Waste StreamMethodTechnical Note
Solid Waste (Vials, Weigh boats)High-Temp Incineration Do not autoclave.[1] Autoclaving does not guarantee chemical destruction of the peptidomimetic structure.
Liquid Waste (Stock solutions)Chemical Waste Stream Label as "Nephrotoxic API in Solvent".[1] Do not pour down the drain.
Spill Cleanup 10% Bleach + Alcohol 1. Absorb liquid.[3][4] 2. Treat surface with 10% bleach (oxidizes the peptide). 3. Rinse with 70% Ethanol to remove bleach residue.
Workflow Visualization: From Receipt to Waste

This diagram outlines the lifecycle of the compound in your lab to ensure total containment.

Workflow_Lifecycle Receipt Receipt (Inspect for breakage) Storage Storage (-20°C, Desiccated) Receipt->Storage Prep Prep/Weighing (Static Control, BSC) Storage->Prep Equilibrate to RT Exp Experiment (Neutralize TFA pH) Prep->Exp Dissolve Waste Destruction (Incineration) Prep->Waste Consumables Exp->Waste Segregate

Caption: Lifecycle management of Murepavadin TFA, emphasizing temperature equilibration and destruction.

References
  • Clinical Safety (Nephrotoxicity): Polyphor Ltd. (2019).[1] Polyphor temporarily halts enrollment in Murepavadin Phase III studies. Labiotech.eu.

  • Mechanism of Action: Srinivas, N., et al. (2010).[1] Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science, 327(5968), 1010-1013.[1]

  • TFA Salt Handling: LifeTein. (2025).[1][5] Should I Have TFA Removed from My Peptide? (Discusses cytotoxicity of TFA salts).

  • Hazardous Drug Guidelines: NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.

  • Chemical Properties: PubChem. (n.d.). Murepavadin Compound Summary. National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.